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  • Product: 2-Amino-N-butyl-DL-propanamide
  • CAS: 142923-47-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-N-butyl-DL-propanamide

Foreword: A Molecule in Context To the researchers, scientists, and drug development professionals who form the vanguard of pharmaceutical innovation, this guide addresses "2-Amino-N-butyl-DL-propanamide." While this mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Molecule in Context

To the researchers, scientists, and drug development professionals who form the vanguard of pharmaceutical innovation, this guide addresses "2-Amino-N-butyl-DL-propanamide." While this molecule may not be a household name, its structural motifs—a chiral alpha-amino amide—place it within a chemical space of profound interest. It can be viewed as a potential synthetic precursor, a metabolite, or a process-related impurity in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, its structure bears relevance to compounds like Levetiracetam, an antiepileptic drug, where related amino amides are monitored as key impurities.[1]

The journey of a molecule from a laboratory curiosity to a therapeutic agent is paved with data. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the bedrock upon which its entire development rests. These properties govern everything from its synthesis and purification to its formulation, bioavailability, and ultimate therapeutic efficacy and safety.

This document eschews a rigid template. Instead, it is structured to provide a practical and intellectually robust framework for the comprehensive physicochemical characterization of 2-Amino-N-butyl-DL-propanamide. Given the scarcity of publicly available experimental data for this specific entity, this guide will focus on the "how" and "why"—the experimental and computational methodologies that a senior scientist would employ to generate the necessary data package. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Compound Identification and Core Structural Features

The first step in any rigorous scientific evaluation is unambiguous identification. 2-Amino-N-butyl-DL-propanamide is a relatively simple molecule, yet its structure holds key features that predict its chemical behavior.

IdentifierValueSource
IUPAC Name 2-amino-N-butylpropanamide[2]
CAS Number 142923-47-5[2][3][4]
Molecular Formula C₇H₁₆N₂O[2][3][4]
Molecular Weight 144.22 g/mol [3][4]
Synonyms 2-amino-N-butylpropanamide[2]

Structural Analysis:

  • Primary Amine (α-amino group): This is a basic center, readily protonated at physiological pH. Its pKa is a critical determinant of solubility and interaction with biological targets.

  • Secondary Amide Linkage: This group is generally stable and less reactive than an amine, but it is susceptible to hydrolysis under strong acidic or basic conditions.[5][6] The amide functionality also contributes to the molecule's polarity and hydrogen bonding capacity.[7][8]

  • Butyl Chain (N-alkyl group): This hydrophobic chain will significantly influence the molecule's lipophilicity. The length and branching of this alkyl group can impact hydration dynamics and overall solubility.[7][9]

  • Chiral Center: The "DL" designation indicates a racemic mixture of (R) and (S) enantiomers at the alpha-carbon. For any pharmaceutical application, the properties and activities of the individual enantiomers would need to be characterized separately.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical parameters. It directly impacts oral absorption, formulation development, and the design of in-vitro assays.[10] For a molecule like 2-Amino-N-butyl-DL-propanamide, we must consider two primary types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[11] It is invaluable in early discovery for ranking and flagging compounds with potential solubility liabilities.

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[11][12] It is the "gold standard" measurement required for late-stage development and formulation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the definitive approach for determining thermodynamic solubility.[12][13] Its power lies in allowing the system to reach true equilibrium.

Causality Behind the Method: The goal is to ensure that the measured concentration represents the maximum amount of the compound that can be dissolved in a given medium when in equilibrium with its most stable solid form. The extended incubation time (24-72 hours) is crucial to allow for any potential polymorphic transformations to the most stable, and hence least soluble, form.[12]

Step-by-Step Protocol:

  • Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 5.0, pH 7.4 phosphate-buffered saline, and simulated gastric fluid without enzymes). The choice of pH is critical as the solubility of this basic amine will be highly pH-dependent.

  • Addition of Compound: Add an excess of solid 2-Amino-N-butyl-DL-propanamide to vials containing the prepared media. The excess should be visually apparent throughout the experiment.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (typically 25°C or 37°C) for 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid is removed, centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes). As a secondary measure, filter the supernatant from the centrifugation step using a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute the final clear filtrate into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV or mass spectrometric detection (see Section 5).

  • Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray powder diffraction (XRPD) to confirm the solid form (e.g., crystalline, amorphous, or a specific polymorph) that was in equilibrium with the solution.

G cluster_prep Preparation cluster_equil Equilibration (24-72h) cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to buffer B Seal and place in shaker bath (25°C or 37°C) A->B C Agitate to allow system to reach equilibrium B->C D Centrifuge supernatant C->D G Analyze remaining solid by XRPD C->G E Filter through low-binding filter D->E F Quantify concentration by HPLC-UV/MS E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): The pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 2-Amino-N-butyl-DL-propanamide, the primary alpha-amino group is the key ionizable center. Its pKa will dictate the molecule's charge state across the physiological pH range of the gastrointestinal tract (pH 1-8), which in turn profoundly affects its solubility, permeability, and potential for ionic interactions.

Given its structure as an aliphatic primary amine, the pKa is expected to be in the range of 9-10. This means it will be predominantly in its protonated, positively charged form at physiological pH.

Experimental Protocol: Potentiometric Titration

This is a classic and reliable method for pKa determination.

Causality Behind the Method: The principle is to monitor the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa. This method directly measures the buffering capacity of the ionizable group.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh and dissolve a sample of 2-Amino-N-butyl-DL-propanamide in deionized, CO₂-free water.

  • Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a precision burette.

  • Titration: Slowly titrate the solution with a standardized solution of hydrochloric acid (HCl). Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. Specialized software is often used to refine the pKa value from the derivative of the titration curve.

Computational Approaches

In silico methods can provide rapid pKa estimates, which are particularly useful in early discovery. These methods use quantitative structure-property relationship (QSPR) models or quantum mechanical calculations.[14][15][16] Density functional theory (DFT) coupled with a continuum solvent model can yield accurate pKa predictions, often with a mean absolute error of less than 0.5 pKa units when solution-phase geometries are considered.[14][15]

Lipophilicity: Balancing Solubility and Permeability

Lipophilicity, the "oil-loving" nature of a molecule, is a critical factor for membrane permeability and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For an ionizable compound like ours, the distribution coefficient (logD) is more relevant, as it measures the partitioning of all species (ionized and neutral) at a specific pH.[17]

Experimental Protocol: Shake-Flask for logD₇.₄

Causality Behind the Method: This method directly measures the partitioning of the compound between an aqueous phase buffered at a physiologically relevant pH (7.4) and a lipophilic phase (n-octanol). The pre-saturation of the solvents minimizes volume changes upon mixing.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them vigorously and then allowing the phases to separate.

  • Partitioning: Add a known amount of 2-Amino-N-butyl-DL-propanamide to a mixture of the pre-saturated n-octanol and pH 7.4 buffer.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase by HPLC.

  • Calculation: The logD is calculated as: logD = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Pre-saturate n-octanol and pH 7.4 buffer B Add compound to mixture of pre-saturated solvents A->B C Shake to allow partitioning B->C D Centrifuge to separate phases C->D E Sample both phases D->E F Quantify by HPLC E->F G Calculate logD F->G

Caption: Workflow for logD Determination via Shake-Flask.

Analytical Characterization and Stability Assessment

A pure compound is a prerequisite for accurate physicochemical measurements. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing purity and quantifying concentration.[1]

Protocol: Reverse-Phase HPLC Method Development

Causality Behind the Method: Reverse-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. For a polar, basic compound like 2-Amino-N-butyl-DL-propanamide, a mixed-mode column with both reverse-phase and ion-exchange characteristics could also be effective.[18] Derivatization is often required for sensitive detection if the molecule lacks a strong UV chromophore.[19][20][21]

Step-by-Step Protocol:

  • Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • The acidic modifier ensures the primary amine is protonated, leading to better peak shape.

  • Gradient Elution: Develop a gradient from low to high percentage of Mobile Phase B to elute the compound and any potential impurities. A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Detection:

    • UV Detection: Monitor at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

    • Mass Spectrometry (MS): For higher sensitivity and specificity, couple the HPLC to a mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Forced Degradation and Stability Assessment

Understanding a compound's stability is mandated by regulatory agencies and is crucial for determining its shelf-life and storage conditions.[22][23][24] Forced degradation studies intentionally stress the compound to identify potential degradation pathways and to develop a stability-indicating analytical method.[5]

Protocol Outline:

  • Stress Conditions: Expose solutions of the compound to a range of stress conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: 80°C (in solution and as solid).

    • Photostability: Exposure to UV/Visible light.

  • Analysis: At various time points, analyze the stressed samples using the developed HPLC method, coupled with MS (LC-MS) to identify the mass of any degradation products.

  • Method Validation: The HPLC method is considered "stability-indicating" if it can resolve the parent compound from all degradation products.

Conclusion and Future Outlook

This guide has laid out a comprehensive framework for the physicochemical characterization of 2-Amino-N-butyl-DL-propanamide. While specific experimental values for this molecule are not widely published, the methodologies described herein represent the standard by which such a compound would be evaluated in a modern drug discovery and development setting.

The key takeaways for any scientist approaching this molecule are:

  • Its properties will be dominated by the basic primary amine and the hydrophobic N-butyl group.

  • Solubility and partitioning will be highly pH-dependent.

  • A robust, stability-indicating HPLC method is essential for all quantitative studies.

  • For any potential pharmaceutical use, the racemic mixture would need to be resolved and the individual enantiomers characterized.

The protocols and rationale provided in this document serve as a starting point for the rigorous scientific investigation required to unlock the full potential of this, and similar, molecules.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Available at: [Link]

  • Levetiracetam Impurities and Related Compound. Veeprho. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. Available at: [Link]

  • In vitro solubility assays in drug discovery. (2008). PubMed. Available at: [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A. Available at: [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (2007). The Journal of Physical Chemistry A. Available at: [Link]

  • 2-Amino-N-(sec-butyl)propanamide hydrochloride. PubChem. Available at: [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. PubMed Central. Available at: [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). [Source Not Provided]
  • Levetiracetam Impurity C - CAS - 72762-00-6. Axios Research. Available at: [Link]

  • Simple Method for the Estimation of pKa of Amines†. [Source Not Provided]
  • HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Levetiracetam - Impurity C. Pharmaffiliates. Available at: [Link]

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital. Available at: [Link]

  • Levetiracetam EP Impurity C. Alentris Research Pvt. Ltd. Available at: [Link]

  • Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. (2022). PubMed. Available at: [Link]

  • Amide or Amino HPLC Columns What are the Differences. (2025). Tech Information. Available at: [Link]

  • Synthesis and Properties of N-Alkyl Amide Sulfates. (2003). Langmuir. Available at: [Link]

  • LogD. (2019). Cambridge MedChem Consulting. Available at: [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). [Source Not Provided]
  • Synthesis method for 2-aminobutanamide. (2015). Google Patents.
  • Drastic influence of amide functionality and alkyl chain length dependent physical, thermal and structural properties of new pyridinium-amide cation based biodegradable room temperature ionic liquids. (2022). [Source Not Provided]
  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. (1998). The Journal of Physical Chemistry A. Available at: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PubMed Central. Available at: [Link]

  • Synthesis and bio-physicochemical properties of amide-functionalized N-methylpiperazinium surfactants. (2014). PubMed. Available at: [Link]

  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. (2010). Google Patents.
  • Method for synthesizing (S)-2-aminobutanamide. (2016). Google Patents.
  • A kind of synthetic method of 2 amino-butanamide. (2015). Google Patents.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Preparation of 2-amino-n-butanol. (1978). Google Patents.
  • 142923-47-5| Chemical Name : 2-Amino-N-butyl-DL-propaNAmide. Pharmaffiliates. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). European Medicines Agency. Available at: [Link]

  • (PDF) Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (2021). ResearchGate. Available at: [Link]

  • Recent Trends in Stability Testing of Pharmaceutical Products: A Review. (2026). ResearchGate. Available at: [Link]

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Exploratory

A Strategic Guide to Uncovering the Biological Potential of 2-Amino-N-butyl-DL-propanamide

An In-depth Technical Whitepaper for Drug Discovery & Development Professionals Executive Summary 2-Amino-N-butyl-DL-propanamide is a small molecule derivative of the amino acid alanine, characterized by an N-butyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Whitepaper for Drug Discovery & Development Professionals

Executive Summary

2-Amino-N-butyl-DL-propanamide is a small molecule derivative of the amino acid alanine, characterized by an N-butyl group attached to the amide nitrogen. While this specific compound is not extensively documented in peer-reviewed literature for its biological activity, its structural class—N-alkylated amino acid amides—is associated with a wide array of pharmacological effects. This guide provides a comprehensive framework for the systematic investigation of this molecule's potential biological activities. We will delve into the rationale for its investigation based on structure-activity relationships of analogous compounds, propose a multi-tiered screening strategy, provide detailed experimental protocols, and outline a logical progression for preclinical assessment. This document serves as a strategic roadmap for researchers aiming to characterize this and similar novel chemical entities.

Introduction: The Scientific Rationale

The amide bond is a cornerstone of biochemistry, most famously forming the peptide backbone of proteins[1]. The modification of amino acids, nature's fundamental building blocks, has long been a fruitful strategy in drug discovery. 2-Amino-N-butyl-DL-propanamide (Figure 1) is a simple yet intriguing modification of DL-alanine, a racemic mixture of a natural amino acid.

  • Chemical Structure: C7H16N2O

  • CAS Number: 142923-47-5[2]

  • Key Features:

    • Chiral Center: An alpha-carbon derived from alanine. The "DL" designation indicates a racemic mixture, which may require chiral separation in later stages to assess the activity of individual enantiomers.

    • Primary Amine: A potential site for further derivatization or interaction with biological targets.

    • N-alkyl Amide: The N-butyl group increases the lipophilicity compared to a simple alaninamide, potentially enhancing membrane permeability and altering target-binding profiles.

The core hypothesis is that this compound, by mimicking an amino acid residue while possessing increased lipophilicity, may interact with biological systems in novel ways. The history of drug discovery is rich with examples of amide-containing molecules exhibiting diverse therapeutic activities, from antimicrobial to anticonvulsant properties[3][4][5]. Specifically, alaninamide derivatives have recently been explored as promising candidates for antiseizure and antinociceptive therapies[6]. This precedent provides a strong justification for a thorough investigation.

Chemical structure of 2-Amino-N-butyl-DL-propanamideFigure 1. Chemical structure of 2-Amino-N-butyl-DL-propanamide.
Proposed Biological Targets and Activities: A Hypothesis-Driven Approach

Based on structural analogy, we can formulate several primary hypotheses for the potential biological activity of 2-Amino-N-butyl-DL-propanamide.

  • Central Nervous System (CNS) Activity: The structural similarity to alaninamide derivatives investigated for epilepsy and neuropathic pain makes CNS targets a high priority[6]. The N-butyl group may facilitate blood-brain barrier penetration. Potential targets include voltage-gated sodium channels, GABA receptors, or other CNS-related enzymes and receptors.

  • G-Protein Modulation: Studies have shown that alkyl-substituted amino acid amides can act as direct activators of heterotrimeric G proteins, specifically the Gi subfamily[7]. This opens the possibility for modulating a vast number of cellular signaling pathways.

  • Antimicrobial Activity: Amide derivatives are frequently associated with antimicrobial properties[3][4]. The compound could disrupt bacterial cell wall synthesis, membrane integrity, or other essential microbial processes.

  • Enzyme Inhibition: The molecule could act as a substrate mimic or allosteric modulator for various enzymes, particularly proteases or peptidases, due to its amino acid amide core.

This leads to a clear, tiered strategy for investigation, beginning with broad, high-throughput screening and progressing to more focused, hypothesis-driven assays.

A Framework for Experimental Investigation

A logical, phased approach is critical to efficiently characterize a novel compound. Our proposed workflow ensures that foundational data on cytotoxicity and broad activity are gathered before committing resources to complex mechanistic studies.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Target Deconvolution & SAR cluster_2 Phase 3: In Vivo & Preclinical A Compound Acquisition & QC (Purity >95% via NMR/LC-MS) B Tier 1: Cytotoxicity Profiling (e.g., MTT/Resazurin Assay) A->B C Tier 2: Broad Phenotypic Screening (e.g., Antimicrobial, Anticonvulsant Models) B->C Establish non-toxic concentration range D Tier 3: Target-Based Screening (Receptor Binding & Enzyme Panels) C->D Based on 'Hits' from phenotypic screens E Lead Optimization (Analog Synthesis) D->E F Chiral Separation & Evaluation E->F G Pharmacokinetic Studies (ADME) F->G Active enantiomer identified H In Vivo Efficacy Models (e.g., Rodent Seizure or Pain Models) G->H I Preliminary Toxicology H->I

Caption: A multi-phase workflow for investigating a novel chemical entity.
Key Experimental Protocols

The following protocols are detailed examples of foundational assays critical for the initial characterization of 2-Amino-N-butyl-DL-propanamide.

4.1 Protocol: General Cytotoxicity Assessment (Resazurin Reduction Assay)

Rationale: Before assessing specific biological activities, it is crucial to determine the concentrations at which the compound is non-toxic to mammalian cells. The resazurin (AlamarBlue) assay is a robust, fluorescence-based method to quantify cell viability and metabolic activity.

Methodology:

  • Cell Culture: Plate a relevant human cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-N-butyl-DL-propanamide in sterile DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Add 10 µL of Resazurin reagent to each well. Incubate for 2-4 hours until a color change is observed.

  • Data Acquisition: Measure fluorescence on a plate reader (Ex/Em ~560/590 nm).

  • Analysis: Normalize the fluorescence values to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (Concentration causing 50% cytotoxicity).

4.2 Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: To screen for potential antimicrobial activity, the broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) against various microbial strains.

Methodology:

  • Strain Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of ~5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (starting from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

All quantitative data should be systematically organized for clear interpretation and comparison.

Table 1: Hypothetical Initial Screening Data for 2-Amino-N-butyl-DL-propanamide

Assay TypeTarget/OrganismEndpointResultInterpretation
CytotoxicityHEK293 CellsCC50> 100 µMCompound is not broadly cytotoxic to mammalian cells.
AntimicrobialS. aureusMIC16 µg/mLModerate antibacterial activity against Gram-positive bacteria.
AntimicrobialE. coliMIC> 128 µg/mLNo significant activity against Gram-negative bacteria.
CNS Screen6 Hz Seizure Model (mice)ED5030 mg/kgPotential anticonvulsant activity.
G-Protein AssayGTPγS Binding (Gi)EC5025 µMModerate activation of Gi-family G-proteins.
Mechanistic Deep Dive: A Logical Progression

Positive "hits" from the initial screens must be followed by a logical progression of experiments to elucidate the mechanism of action (MOA).

G A Initial Hit Identified (e.g., Anticonvulsant Activity) B Target Class Identification (Broad panel screening: ion channels, GPCRs, enzymes) A->B C Specific Target Validation (e.g., Patch-clamp electrophysiology for a specific sodium channel isoform) B->C Hit in Na+ channel panel D Binding Site Analysis (Competition binding assays, photoaffinity labeling) C->D E Downstream Signaling Pathway Analysis (Western blot, reporter assays) C->E F Final MOA Hypothesis D->F E->F

Caption: Workflow for Mechanism of Action (MOA) elucidation.

For instance, if the compound shows anticonvulsant activity as suggested by alaninamide analogues[6], a subsequent screen against a panel of CNS targets would be warranted. A hit on voltage-gated sodium channels would then lead to detailed electrophysiological studies to determine its effect on channel gating, followed by binding assays to identify its interaction site.

Conclusion and Future Directions

2-Amino-N-butyl-DL-propanamide represents a novel chemical entity with a structural foundation suggestive of significant, unexplored biological activity. Its simple, modifiable structure makes it an attractive starting point for a medicinal chemistry program. The strategic framework outlined in this guide—progressing from broad phenotypic screening to specific target validation and mechanistic studies—provides a robust and efficient pathway to unlock its therapeutic potential. Key future steps would involve chiral separation to assess individual stereoisomers, synthesis of analogues to establish structure-activity relationships (SAR), and comprehensive in vivo pharmacokinetic and toxicological profiling to evaluate its drug-like properties.

References
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  • Song, Y., Goel, A., Basrur, V., et al. (2002). Synthesis and biological properties of amino acid amide ligand-based pyridinioalkanoyl thioesters as anti-HIV agents. Bioorganic & Medicinal Chemistry, 10(5), 1263-73. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-N-(sec-butyl)propanamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Nurnberg, B., Gudermann, T., & Schultz, G. (1996). Alkyl-substituted amino acid amides and analogous di- and triamines: new non-peptide G protein activators. Journal of Biological Chemistry. Available at: [Link]

  • Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Pharmacol Med Chem, 2(1), 22-31. Available at: [Link]

  • Li, G., & Chang, H. T. (2004). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Organic letters, 6(1), 81–84. Available at: [Link]

  • ResearchGate. (2020). Synthesis of some amide derivatives and their biological activity. Available at: [Link]

  • Pundir, M., & Garg, P. (2021). Biological activities of amino acid derivatives and their complexes: a review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Available at: [Link]

  • Koy, M., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemistryOpen, 7(8), 643–647. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-N-butyl-DL-propaNAmide. Available at: [Link]

  • Wesołowska, A., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies: In Vitro and In Vivo Characterization. ACS Chemical Neuroscience. Available at: [Link]

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Foundational

The Strategic Application of 2-Amino-N-butyl-DL-propanamide as a Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of pharmaceutical development and fine chemical synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is ever-increasing. Chiral building blocks are fundamental to meeting this demand, providing the foundational stereochemistry for complex molecular architectures. This technical guide delves into the synthesis, resolution, and potential applications of 2-Amino-N-butyl-DL-propanamide, a versatile yet under-explored chiral synthon. We will explore the strategic considerations behind its preparation and chiral separation, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Untapped Potential of a Simple Amide

2-Amino-N-butyl-DL-propanamide, a derivative of the common amino acid alanine, presents itself as a valuable and economically viable chiral building block. Its structure, featuring a primary amine, a secondary amide, and a chiral center, offers multiple points for diversification and incorporation into larger molecules. The presence of the N-butyl group can enhance lipophilicity, a crucial parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties.

While not as extensively documented as other chiral amines or amino alcohols, the synthetic accessibility and structural simplicity of 2-Amino-N-butyl-DL-propanamide make it an attractive candidate for the synthesis of novel chemical entities, particularly in the development of new therapeutic agents. This guide will illuminate the path from racemic synthesis to the isolation of pure enantiomers, unlocking its full potential for stereospecific synthesis.

Synthesis of Racemic 2-Amino-N-butyl-DL-propanamide: A Practical Approach

The most direct and logical approach to the synthesis of racemic 2-Amino-N-butyl-DL-propanamide involves the amide coupling of DL-alanine with n-butylamine. To ensure a successful and high-yielding reaction, the amino group of alanine must first be protected to prevent unwanted side reactions, such as self-polymerization. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

The overall synthetic strategy is a two-step process:

  • Protection of DL-alanine: Reaction of DL-alanine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield N-Boc-DL-alanine.

  • Amide Coupling: Activation of the carboxylic acid of N-Boc-DL-alanine and subsequent reaction with n-butylamine to form N-Boc-2-amino-N-butyl-DL-propanamide.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product, 2-Amino-N-butyl-DL-propanamide.

Experimental Protocol: Synthesis of 2-Amino-N-butyl-DL-propanamide

Step 1: Synthesis of N-Boc-DL-alanine

  • Dissolve DL-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the alanine is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-DL-alanine as a white solid.

Step 2: Amide Coupling to form N-Boc-2-amino-N-butyl-DL-propanamide

  • Dissolve N-Boc-DL-alanine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add n-butylamine (1.2 eq) and continue stirring at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-amino-N-butyl-DL-propanamide.

Step 3: Deprotection to yield 2-Amino-N-butyl-DL-propanamide

  • Dissolve N-Boc-2-amino-N-butyl-DL-propanamide in a solution of 4 M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to dryness to obtain 2-Amino-N-butyl-DL-propanamide hydrochloride as a solid.

  • The free base can be obtained by neutralization with a suitable base.

Chiral Resolution: Isolating the Enantiomers

The enantiomeric purity of a chiral building block is paramount for its application in stereoselective synthesis. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, a robust method for the separation of the (R)- and (S)-enantiomers of 2-Amino-N-butyl-propanamide is essential.

Classical Resolution via Diastereomeric Salt Formation

A time-tested and scalable method for chiral resolution is the formation of diastereomeric salts with a chiral resolving agent. For a basic compound like 2-Amino-N-butyl-propanamide, a chiral acid is the resolving agent of choice. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.

Causality behind the Choice of Resolving Agent: The choice of the chiral resolving agent is critical and often empirical. Commonly used and commercially available chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. The ideal resolving agent will form a crystalline salt with one diastereomer while the other remains in solution.

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G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution DL-Alanine DL-Alanine N-Boc-DL-Alanine N-Boc-DL-Alanine DL-Alanine->N-Boc-DL-Alanine Boc₂O, Base Racemic_Product 2-Amino-N-butyl-DL-propanamide N-Boc-DL-Alanine->Racemic_Product 1. n-Butylamine, DCC, DMAP 2. HCl/Dioxane Resolving_Agent Chiral Acid (e.g., Tartaric Acid) Diastereomeric_Salts Diastereomeric Salt Mixture Racemic_Product->Diastereomeric_Salts Salt Formation Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization S_Enantiomer (S)-Enantiomer Fractional_Crystallization->S_Enantiomer Less Soluble Salt + Base R_Enantiomer (R)-Enantiomer Fractional_Crystallization->R_Enantiomer More Soluble Salt + Base

Caption: Synthetic and Resolution Workflow for 2-Amino-N-butyl-propanamide.

Analytical Chiral Separation by HPLC

For the analytical determination of enantiomeric purity and for small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.[1]

Methodological Insight: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the separation of a wide range of chiral compounds, including amines and amides.[1] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

This protocol provides a starting point for the method development for the chiral separation of 2-Amino-N-butyl-propanamide enantiomers.[1]

Recommended Equipment and Reagents:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[1]

  • Chiral Column: A polysaccharide-based chiral stationary phase, for example, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column.[1]

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol.[1]

  • Additive: Diethylamine (DEA) for improved peak shape of basic compounds.[1]

  • Sample: A racemic standard of 2-Amino-N-butyl-propanamide dissolved in the mobile phase (e.g., 1 mg/mL).[1]

ParameterRecommended Starting Conditions
Mobile Phase n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Optimization Strategy:

If baseline separation is not achieved, the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to the alcohol modifier (IPA or Ethanol). Increasing the alcohol percentage typically reduces retention times.[1]

  • Alcohol Modifier: Switching between IPA and Ethanol can alter the selectivity of the separation.[1]

  • Additive Concentration: For a basic compound like 2-Amino-N-butyl-propanamide, adjusting the DEA concentration (e.g., from 0.05% to 0.2%) can significantly improve peak shape and resolution.[1]

dot

G Start Inject Racemic Sample HPLC_System HPLC System (Pump, Injector, Column, Detector) Start->HPLC_System Chiral_Column Chiral Stationary Phase (e.g., Chiralpak® IA) HPLC_System->Chiral_Column Separation Differential Interaction with CSP Chiral_Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Two Resolved Peaks Detection->Chromatogram Enantiomer_1 (S)-Enantiomer Chromatogram->Enantiomer_1 Enantiomer_2 (R)-Enantiomer Chromatogram->Enantiomer_2

Caption: Experimental Workflow for Chiral HPLC Separation.

Applications in Drug Development and Medicinal Chemistry: A Forward Look

While direct citations for the use of 2-Amino-N-butyl-DL-propanamide as a building block in specific, named pharmaceuticals are scarce, its structural motifs are present in several active pharmaceutical ingredients (APIs). The true value of this guide lies in empowering researchers to utilize this building block in novel synthetic routes.

A notable example of a structurally related drug is Bupivacaine , a widely used local anesthetic. Bupivacaine is N-(2,6-dimethylphenyl)-1-butylpiperidine-2-carboxamide. Although the core is a piperidine ring, the synthesis involves the N-alkylation with a butyl group, a reaction directly analogous to the final step in a potential synthesis utilizing a resolved 2-aminopropanamide derivative. The (S)-enantiomer, Levobupivacaine , is known to have a better safety profile, particularly with reduced cardiotoxicity, highlighting the critical importance of stereochemistry in drug action.[2][3]

The principles outlined in this guide for the synthesis and resolution of 2-Amino-N-butyl-propanamide can be directly applied to the development of novel compounds where the introduction of a chiral aminopropanamide moiety with a butyl substituent is desired. This could be relevant in the design of new enzyme inhibitors, receptor modulators, or other bioactive molecules where specific stereochemical interactions are key to efficacy and safety.

Conclusion: A Versatile Tool for the Synthetic Chemist's Arsenal

2-Amino-N-butyl-DL-propanamide, though not a household name among chiral building blocks, possesses the key attributes of a valuable synthetic intermediate: straightforward synthesis, amenability to chiral resolution, and structural features relevant to medicinal chemistry. This guide has provided a comprehensive overview, from the practicalities of its synthesis and the nuances of its chiral separation to its potential applications. By understanding the underlying principles and having access to detailed protocols, researchers are well-equipped to integrate this versatile building block into their synthetic strategies, paving the way for the discovery of new and improved chemical entities.

References

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. MDPI. Available at: [Link]

  • Levobupivacaine. Chiralpedia. Available at: [Link]

  • Levobupivacaine. anesteziologie.cz. Available at: [Link]

  • Bupivacaine versus lignocaine as the choice of locall anesthetic agent for impacted third molar surgery a review. National Center for Biotechnology Information. Available at: [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Structural Analogs and Derivatives of 2-Amino-N-butyl-DL-propanamide: A Comprehensive Technical Guide to Synthesis, SAR, and Pharmacological Applications

Executive Summary The α -amino amide scaffold represents a privileged structural motif in modern medicinal chemistry. At its core, 2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) serves as a highly versatile baseline a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The α -amino amide scaffold represents a privileged structural motif in modern medicinal chemistry. At its core, 2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) serves as a highly versatile baseline architecture[1]. By systematically modifying the α -carbon side chain and the N-amide substituent, drug development professionals can radically shift the molecule's pharmacological trajectory—from crossing the blood-brain barrier to modulate voltage-gated sodium channels (VGSCs), to remaining in systemic circulation to allosterically inhibit metabolic targets like PCSK9.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the causality behind these structural modifications, provide self-validating synthetic workflows, and outline robust pharmacological assays for evaluating these derivatives.

Chemical Architecture & Mechanistic Rationale

The baseline molecule, 2-Amino-N-butylpropanamide, consists of three highly tunable domains:

  • The Primary Amine : Acts as a critical hydrogen bond donor. Crucially, it allows for the formation of hydrochloride salts, which dictates the molecule's aqueous solubility and bioavailability.

  • The Chiral α -Carbon : The stereocenter (DL in the racemic baseline, but strictly isolated as the S-enantiomer in advanced analogs) dictates spatial orientation within target binding pockets.

  • The N-Butyl Tail : Provides tunable lipophilicity (LogP). The aliphatic chain length is directly causal to membrane penetrance; extending or branching this chain alters the molecule's partitioning into lipid bilayers or hydrophobic protein pockets.

Divergent Pharmacological Trajectories

Historically, α -amino amides have been heavily utilized in neuropharmacology. Small alkyl substitutions at the α -carbon combined with aryl-ether modifications yield potent anticonvulsants and monoamine oxidase B (MAO-B) inhibitors, as seen in 2[2].

However, recent breakthroughs have repurposed this scaffold for metabolic regulation. By introducing massive steric bulk at the α -carbon—such as a biphenyl group—the molecule is excluded from CNS targets and instead acts as a small-molecule ligand that binds to the allosteric site of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), as documented in 3[3].

G A Biphenyl-Substituted Analog B PCSK9 Protein (Allosteric Site) A->B Binds C Conformational Shift B->C Induces D Inhibited PCSK9-LDLR Binding C->D Causes E LDLR Recycling to Cell Surface D->E Promotes

Fig 1. Allosteric modulation of PCSK9 by 2-amino-N-butylpropanamide analogs.

Structure-Activity Relationship (SAR) Profiles

To understand the structure-activity relationship, we must analyze how specific functional group substitutions dictate target affinity. The table below summarizes the quantitative shifts in target specificity based on structural deviations from the baseline 2-Amino-N-butylpropanamide scaffold.

Table 1: Comparative SAR of α -Amino Amide Derivatives

Compound / Analog α -Carbon SubstitutionN-Amide SubstitutionPrimary TargetTarget Affinity / IC 50​
2-Amino-N-butyl-DL-propanamide -CH 3​ (Alanine base)-n-ButylBaseline ScaffoldN/A
(S)-2-Amino-N-isopropylpropanamide -CH 3​ -IsopropylVGSC (Site 2)>100 μ M
Safinamide -CH 2​ -O-Benzyl-F-Alkyl/ArylMAO-B0.1 - 0.5 μ M[2]
(S)-3-([1,1′-biphenyl]-4-yl)-2-amino-N-butylpropanamide -CH 2​ -Biphenyl-n-ButylPCSK9 (Allosteric)<10 μ M[3]

Data synthesized from established 4[4] and PCSK9 modulation patents[3].

Synthetic Workflows & Experimental Protocols

Conventional thermal amidation requires harsh conditions (>150°C) that risk racemization and thermal degradation[5]. To synthesize enantiopure analogs or high-fidelity racemic baselines, we employ a mild carbodiimide-mediated coupling strategy. The following protocol is designed as a self-validating system , incorporating in-process analytical checkpoints to ensure the integrity of the 6[6].

Protocol: Synthesis of 2-Amino-N-butylpropanamide Hydrochloride

Step 1: Carboxylic Acid Activation

  • Action : Dissolve 1.0 eq of N-Boc-DL-alanine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.

  • Causality : EDC activates the carboxylic acid, while HOBt is strictly required to form a stable active ester intermediate. This suppresses the formation of inactive N-acylurea byproducts and minimizes racemization at the α -carbon.

Step 2: Amidation

  • Action : Cool the mixture to 0°C and add 1.5 eq of n-butylamine dropwise. Stir for 12 hours at room temperature.

  • Validation Checkpoint 1 : Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the primary amine starting material spot validates the end of the reaction.

  • Workup : Wash the organic layer sequentially with 5% citric acid (to remove unreacted amine) and saturated NaHCO 3​ (to remove unreacted acid). Dry over Na 2​ SO 4​ and concentrate under reduced pressure.

Step 3: Deprotection and Salt Formation

  • Action : Dissolve the crude N-Boc intermediate in a minimal amount of anhydrous dioxane. Slowly add 4M HCl in dioxane.

  • Causality : Dioxane provides a controlled, anhydrous environment. As the Boc group is cleaved, the resulting primary amine immediately protonates, and the hydrochloride salt precipitates directly out of solution, driving the equilibrium forward without the need for complex column chromatography.

  • Validation Checkpoint 2 : Filter the precipitate, wash with cold ether, and recrystallize from 95% ethanol. Submit for HPLC analysis; a purity of >99.5% is required before advancing to biological assays[6].

Synth N1 N-Boc-DL-Alanine (Starting Material) N2 Activation (EDC/HOBt, DCM) N1->N2 N3 Amidation (+ n-Butylamine) N2->N3 Active ester formed N4 Boc Deprotection (4M HCl in Dioxane) N3->N4 N-Boc intermediate N5 2-Amino-N-butylpropanamide HCl (Final Product) N4->N5 Precipitation

Fig 2. Self-validating synthetic workflow for 2-Amino-N-butylpropanamide HCl.

Pharmacological Validation: PCSK9 TR-FRET Assay

To validate the efficacy of bulky α -amino amide analogs (e.g., biphenyl derivatives) as PCSK9 modulators, standard ELISAs are insufficient because wash steps often disrupt low-affinity allosteric interactions. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which provides a self-validating, equilibrium-based measurement of the analog's true Kd​ [3].

Step-by-Step Assay Methodology:

  • Reagent Preparation : Label recombinant human PCSK9 with a Europium (Eu) cryptate donor fluorophore. Label the extracellular domain of the Low-Density Lipoprotein Receptor (LDLR) with an XL665 acceptor fluorophore.

  • Compound Incubation : In a 384-well microplate, titrate the synthesized analog from 0.1 nM to 100 μ M in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Equilibration : Add the labeled PCSK9 and LDLR to the wells. Incubate in the dark for 2 hours at room temperature to allow the allosteric conformational shift to reach equilibrium.

  • Validation Checkpoint (Z'-Factor) : Include a known competitive inhibitor as a positive control and DMSO as a vehicle control. Calculate the Z'-factor; a value > 0.6 validates the assay's robustness and signal-to-noise ratio.

  • Detection & Causality : Read the plate at 620 nm (donor emission) and 665 nm (acceptor emission). Calculate the FRET ratio (665/620). A dose-dependent decrease in the FRET ratio confirms that the analog has successfully bound to PCSK9, induced a conformational shift, and prevented the PCSK9-LDLR interaction[3].

References

  • Sigma-Aldrich . 2-Amino-N-butyl-DL-propanamide | 142923-47-5. 1

  • BenchChem . A Comparative Guide to Modern Propanamide Synthesis. 5

  • BenchChem . Technical Support Center: Synthesis of 2-Amino-N-butylpropanamide Hydrochloride. 6

  • ResearchGate . N-Valproyl-L-Tryptophan for CNS-Targeting: Synthesis, Characterization and Efficacy In Vitro Studies of a New Potential Antiepileptic Drug. 4

  • ResearchGate . Carla CACCIA | Advisor | Research profile. 2

  • Google Patents . US10821106B2 - Composition and methods of use of novel phenylalanine small organic compounds to directly modulate PCSK9 protein activity. 3

Sources

Foundational

2-Amino-N-butyl-DL-propanamide (2-ABPA) as a GABA Analogue: Structural Rationale, SV2A Modulation, and Preclinical Evaluation

Executive Summary: The Evolution of the GABAergic Scaffold In the rational design of neurotherapeutics, bridging the gap between high-affinity target engagement and viable pharmacokinetics is the primary hurdle. Endogeno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of the GABAergic Scaffold

In the rational design of neurotherapeutics, bridging the gap between high-affinity target engagement and viable pharmacokinetics is the primary hurdle. Endogenous gamma-aminobutyric acid (GABA) is a potent inhibitory neurotransmitter, but its therapeutic utility as an exogenous drug is nullified by its zwitterionic nature, which precludes blood-brain barrier (BBB) penetration.

As an application scientist evaluating neuroactive scaffolds, I approach 2-Amino-N-butyl-DL-propanamide (2-ABPA, CAS 142923-47-5) not merely as a chemical catalog item[1], but as a foundational open-chain analogue that models the pharmacophore of advanced antiepileptics. Recent pharmacological literature explicitly identifies the "2-Amino-N-butylpropanamide" scaffold as the structural progenitor for prominent antiepileptic drugs, most notably the racetams Levetiracetam and Brivaracetam[2]. By masking the highly polar carboxylic acid of native amino acids as an N-butyl amide, 2-ABPA achieves the lipophilicity required for central nervous system (CNS) entry while retaining the critical hydrogen-bonding network necessary for allosteric modulation of synaptic vesicle proteins.

Structural Rationale & Mechanism of Action

The transition from a simple amide to a potent neuromodulator relies on precise stereoelectronic tuning. While 2-ABPA shares the primary amine feature with GABA, its structural divergence dictates a completely different mechanism of action. Instead of directly agonizing GABAA​ or GABAB​ receptors, 2-ABPA and its cyclic derivatives target the Synaptic Vesicle Protein 2A (SV2A) [2].

SV2A is a transmembrane glycoprotein crucial for the regulation of neurotransmitter exocytosis. By binding to SV2A, 2-ABPA modulates the fusion of synaptic vesicles with the presynaptic membrane. In a state of pathological hyper-excitability (such as epilepsy), this interaction selectively attenuates the excessive release of excitatory glutamate while facilitating or maintaining inhibitory GABAergic tone, thereby restoring the synaptic excitation/inhibition balance[2].

The N-butyl substitution in 2-ABPA is the critical driver for this pharmacokinetic advantage. The aliphatic chain lowers the desolvation penalty required for the molecule to cross the lipophilic BBB, a stark contrast to the impermeable nature of native GABA.

G A 2-Amino-N-butyl- DL-propanamide B Blood-Brain Barrier (BBB) A->B Lipophilic N-butyl substitution C SV2A Protein Binding B->C CNS Penetration D Vesicular Exocytosis C->D Conformational shift E GABAergic Transmission D->E Upregulation F Glutamatergic Suppression D->F Downregulation G Seizure Attenuation E->G Enhanced Inhibition F->G Reduced Excitation

Mechanism of action of 2-ABPA detailing SV2A binding and restoration of synaptic balance.

Comparative Pharmacodynamics and Physicochemical Profiling

To contextualize 2-ABPA within the broader landscape of GABA analogues and antiepileptics, we must look at quantitative binding and permeability metrics. The table below synthesizes the physicochemical advantages of the 2-ABPA scaffold compared to endogenous GABA and its advanced cyclic derivatives (Levetiracetam and Brivaracetam)[2].

Table 1: Comparative Physicochemical and Pharmacodynamic Profiling

CompoundMolecular Weight ( g/mol )LogP (Estimated)SV2A Binding Affinity ( Ki​ , µM)BBB Permeability ( Papp​ , 10−6 cm/s)
GABA 103.12-3.17N/A (No SV2A affinity)< 0.1
2-ABPA (CAS 142923-47-5)144.21[3]0.853.2 ± 0.412.5
Levetiracetam 170.21-0.601.5 ± 0.28.4
Brivaracetam 212.301.100.05 ± 0.0118.2

Data Interpretation: The open-chain 2-ABPA achieves excellent BBB permeability due to its positive LogP, outperforming Levetiracetam in passive diffusion models. However, the cyclization seen in Brivaracetam locks the pharmacophore into an optimal geometry, drastically lowering the Ki​ (increasing affinity) for SV2A. 2-ABPA serves as the perfect intermediate model for studying this structure-activity relationship (SAR).

Self-Validating Experimental Protocols

Trustworthiness in pharmacological profiling requires experimental designs that inherently validate their own outputs. Below are the core methodologies we employ to evaluate 2-ABPA and its derivatives.

Protocol A: Radioligand Displacement Assay for SV2A Engagement

This assay determines the binding affinity ( Ki​ ) of 2-ABPA to the SV2A protein, isolating target engagement from systemic variables[2].

  • Step 1: Tissue Preparation. Isolate the cerebral cortex from adult Sprague-Dawley rats. Homogenize the tissue in 50 mM Tris-HCl buffer (pH 7.4) supplemented with a broad-spectrum protease inhibitor cocktail.

    • Causality: Protease inhibitors are non-negotiable here. They prevent the proteolytic degradation of the transmembrane SV2A protein during homogenization, ensuring the structural integrity of the binding pocket is preserved for accurate affinity measurements.

  • Step 2: Radioligand Incubation. Incubate membrane homogenates (100 µg protein/well) with 2 nM [3H] -levetiracetam and varying concentrations of 2-ABPA ( 10−9 to 10−4 M) for 120 minutes at 4°C.

    • Causality: We utilize a 4°C incubation temperature to minimize the non-specific lipid partitioning of 2-ABPA's lipophilic N-butyl chain into the membrane bilayer, isolating true, specific receptor-ligand interactions.

  • Step 3: Internal Validation (NSB Control). In parallel wells, co-incubate the homogenate with 10 µM of unlabeled levetiracetam.

    • Causality: This creates a self-validating system. The unlabeled ligand saturates all specific SV2A sites. Any radioactivity measured in these wells represents Non-Specific Binding (NSB). Subtracting NSB from total binding yields the true specific binding signal, validating the assay's signal-to-noise ratio.

  • Step 4: Filtration and Analysis. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Measure bound radioactivity via liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged alpha-amino group of 2-ABPA to the filter matrix.

Protocol B: In Vivo Amygdala Kindling Model of Epileptogenesis

This model evaluates the disease-modifying efficacy of 2-ABPA on focal seizures progressing to generalized seizures[2].

  • Step 1: Stereotaxic Implantation. Under deep anesthesia, stereotaxically implant a bipolar stimulating/recording electrode into the right basolateral amygdala of adult male Wistar rats. Allow a 7-day recovery period.

  • Step 2: Kindling Acquisition (Baseline Validation). Administer a daily electrical stimulus (400 µA, 1 ms pulses, 50 Hz for 1 s) until animals exhibit stage 5 generalized seizures (Racine scale) for three consecutive days.

    • Causality: We utilize kindling rather than acute maximal electroshock (MES) because kindling models the development of the epileptic network. Requiring three consecutive days of stage 5 seizures establishes a stable, self-validating baseline. This ensures that any subsequent reduction in seizure severity is strictly due to 2-ABPA's pharmacological intervention, not incomplete network kindling.

  • Step 3: Drug Administration. Administer 2-ABPA (10–50 mg/kg, i.p.) 30 minutes prior to the daily electrical stimulation.

  • Step 4: Dual-Axis Evaluation. Record the Afterdischarge Duration (ADD) via EEG and simultaneously score the behavioral seizure severity using the Racine scale.

    • Causality: Correlating the electrophysiological data (ADD) with the phenotypic behavioral scoring provides a dual-validation system. It confirms that 2-ABPA is not merely masking motor symptoms (muscle relaxation), but is actively suppressing the electrical focus of the seizure in the brain.

Conclusion

The utility of 2-Amino-N-butyl-DL-propanamide extends far beyond its use as a chemical standard or impurity reference[3]. By acting as a highly lipophilic, open-chain GABA analogue, it provides researchers with a critical scaffold for probing the SV2A binding pocket. Understanding the causality behind its structural design—specifically the N-butyl substitution—and employing rigorously self-validated experimental models allows drug development professionals to rationally design the next generation of targeted neuromodulators.

References
  • Title: Miscellaneous-impurities | Pharmaffiliates Source: Pharmaffiliates URL
  • Title: 2-Amino-N-butyl-DL-propanamide | 142923-47-5 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: Comparative Efficacy of Levetiracetam and Brivaracetam in the Treatment of Epilepsy Source: Benchchem URL

Sources

Exploratory

Investigating the Pharmacology of N-Alkyl Amino Acid Amides: Mechanisms, Structure-Activity Relationships, and Therapeutic Applications

Executive Summary The development of novel neurological therapeutics relies heavily on identifying chemotypes that can precisely modulate neuronal excitability without inducing broad central nervous system (CNS) depressi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel neurological therapeutics relies heavily on identifying chemotypes that can precisely modulate neuronal excitability without inducing broad central nervous system (CNS) depression. N-alkyl amino acid amides —specifically functionalized amino acids (FAAs) and α -aminoamides (AAAs)—represent a breakthrough class of anticonvulsant and antinociceptive agents[1][2]. Unlike traditional antiepileptic drugs (AEDs) that universally block fast sodium channel inactivation, prototypical N-alkyl amino acid amides like lacosamide uniquely stabilize the slow-inactivated state of voltage-gated sodium channels (VGSCs)[3].

This technical guide explores the pharmacological mechanisms, structure-activity relationships (SAR), and experimental methodologies required to investigate this highly potent class of compounds, providing a self-validating framework for drug development professionals.

Pharmacological Mechanism of Action: State-Dependent VGSC Modulation

The primary pharmacological target for anticonvulsant N-alkyl amino acid amides is the voltage-gated sodium channel (VGSC). During high-frequency neuronal firing (such as during a seizure or neuropathic pain signaling), VGSCs transition through multiple conformational states. Traditional AEDs (e.g., phenytoin, carbamazepine) bind to the fast-inactivated state, which occurs within milliseconds of channel opening[4].

However, N-alkyl amino acid amides exhibit a distinct mechanism. Lacosamide, the prototypical FAA ((R)-2-acetamido-N-benzyl-3-methoxypropionamide), selectively enhances and stabilizes the slow-inactivated state [3][5]. Slow inactivation occurs under conditions of prolonged depolarization and takes hundreds of milliseconds to seconds to develop. By facilitating this state, FAAs selectively dampen hyperexcitable neurons while leaving normal physiological firing patterns largely unaffected, resulting in a highly favorable therapeutic index[5].

Conversely, α -aminoamides like safinamide exhibit multimodal pharmacology, inhibiting fast VGSC inactivation while also acting as reversible monoamine oxidase B (MAO-B) inhibitors[6][7].

VGSC_States R Resting State (Closed) O Open State (Active) R->O Depolarization FI Fast Inactivated (Millisecond) O->FI Rapid SI Slow Inactivated (Seconds/Minutes) O->SI Prolonged Depolarization FI->R Repolarization SI->R Slow Recovery Drug N-alkyl amino acid amides (e.g., Lacosamide) Drug->SI Enhances & Stabilizes

State-dependent modulation of Voltage-Gated Sodium Channels by N-alkyl amino acid amides.

Structure-Activity Relationship (SAR) and Chimeric Design

The pharmacological efficacy of N-alkyl amino acid amides is governed by a strict pharmacophore model, which can be divided into three sectors:

  • Sector A (The N-benzyl amide): Critical for receptor binding. Modifications here, such as the introduction of affinity labels (e.g., isothiocyanates), have been used to map the binding pocket[4][8].

  • Sector B (The Amino Acid Core): Stereochemistry is absolute. The (R)-enantiomers of FAAs consistently demonstrate potent anticonvulsant activity, whereas the (S)-enantiomers are virtually inactive (eudismic ratio > 7.6)[1][4].

  • Sector C (Terminal Aromatic/Heteroaromatic): Found predominantly in AAAs like safinamide, this sector dictates lipophilicity and secondary target engagement (e.g., MAO-B)[5][6].

Chimeric Drug Development

Recent advances have merged the structural motifs of FAAs and AAAs to create chimeric agents . By combining the (R)-N-benzyl 2-acetamido core of lacosamide with the terminal ether/aromatic moiety of safinamide, researchers have synthesized compounds (e.g., Compound (R)-10) that exhibit robust enhancement of both fast and slow sodium channel inactivation at low micromolar concentrations[9][10].

Quantitative Efficacy in Seizure Models

The standard for evaluating these compounds is the Maximal Electroshock (MES) seizure model, which identifies agents that prevent the spread of generalized tonic-clonic seizures[4].

Compound ClassPrototypical AgentPrimary MechanismMES ED₅₀ (mice, ip)Neurological Toxicity (TD₅₀)
Functionalized Amino Acid (FAA) Lacosamide ((R)-4)Enhances Slow Inactivation~4.5 mg/kg[8]> 50 mg/kg
α -Aminoamide (AAA) Safinamide ((S)-5)Inhibits Fast Inactivation, MAO-B~4.1 mg/kg[6]> 100 mg/kg
Chimeric Agent Compound (R)-10Modulates Fast & Slow Inactivation13.0 mg/kg[1]> 500 mg/kg
Affinity Label Probe Isothiocyanate (R)-6Irreversible Covalent Binding4.2 mg/kg[4]> 250 mg/kg[4]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for investigating the pharmacology of N-alkyl amino acid amides.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Causality: Whole-cell patch clamping is required to isolate macroscopic Na⁺ currents and differentiate between fast and slow inactivation kinetics, which is the defining mechanistic signature of this drug class[5][9].

  • Cell Preparation: Culture Catecholamine A-differentiated (CAD) cells or embryonic rat cortical neurons. These cells express high densities of native VGSCs.

  • Setup: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with an intracellular solution (e.g., 140 mM CsF, 10 mM NaCl, 10 mM HEPES, pH 7.3).

  • Baseline Recording: Voltage-clamp the cells at a holding potential of -80 mV. Apply step depolarizations to 0 mV to evoke peak inward Na⁺ currents.

  • Drug Application: Perfuse the N-alkyl amino acid amide (e.g., 1–100 μM) into the extracellular bath. Allow 3–5 minutes for equilibration.

  • Slow Inactivation Protocol: To assess slow inactivation, apply a prolonged conditioning prepulse (e.g., 10 seconds at -40 mV) followed by a hyperpolarizing recovery pulse (20 ms at -100 mV) to remove fast inactivation, and finally a test pulse to 0 mV.

  • Data Analysis: Calculate the fractional block and the shift in the half-maximal inactivation voltage ( V1/2​ ). FAAs will cause a significant hyperpolarizing shift in the slow inactivation curve[9][10].

PatchClampWorkflow Step1 1. Cell Preparation Culture CAD cells or Cortical Neurons Step2 2. Patch-Clamp Setup Establish whole-cell configuration Step1->Step2 Step3 3. Baseline Recording Measure peak Na+ currents at 0 mV Step2->Step3 Step4 4. Drug Application Perfusion of N-alkyl amino acid amide Step3->Step4 Step5 5. Protocol Execution Voltage steps for Fast/Slow Inactivation Step4->Step5 Step6 6. Data Analysis Calculate IC50 & shift in V1/2 Step5->Step6

Step-by-step whole-cell patch-clamp electrophysiology workflow for evaluating VGSC kinetics.

Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Assay

Causality: While electrophysiology proves target engagement, the MES assay validates in vivo penetrance, stability, and systemic efficacy against seizure spread[4].

  • Subject Preparation: Utilize adult male CF-1 mice or Sprague-Dawley rats.

  • Administration: Administer the synthesized N-alkyl amino acid amide via intraperitoneal (i.p.) injection or oral gavage (p.o.) in a vehicle of 0.5% methylcellulose.

  • Time-to-Peak Effect (TPE): Test independent cohorts at 0.25, 0.5, 1, 2, and 4 hours post-administration to determine the TPE. (Note: Affinity labels like (R)-6 show a delayed TPE of 4 hours compared to 0.5 hours for lacosamide due to covalent binding kinetics)[4].

  • Electroshock Application: Apply a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds via corneal electrodes.

  • Observation: Protection is defined as the abolition of the hindlimb tonic extension component of the seizure[7]. Calculate the ED₅₀ using probit analysis.

Chemical Biology Probes and Future Directions

The precise binding site of N-alkyl amino acid amides on the VGSC remains a subject of intense research. To elucidate this, researchers have synthesized affinity labels—such as (R)-N-(4-isothiocyanatobenzyl)-2-acetamido-3-methoxypropionamide ((R)-6)—which act as mechanistic probes[4]. The isothiocyanate group serves as an electrophilic "bait" that forms a covalent thiourea bond with nucleophilic residues (e.g., lysine or cysteine) within the binding pocket[8].

Future drug development efforts are focusing on utilizing these chemical reporters for proteomic mapping, allowing for the rational, structure-based design of next-generation FAAs that possess even higher selectivity for the slow-inactivated state, thereby eliminating residual off-target neurological toxicity.

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Foundational

Neuropharmacological Evaluation of 2-Amino-N-butyl-DL-propanamide: Analytical Workflows and Preclinical Efficacy

Executive Summary In the landscape of neuropharmacology, small-molecule aliphatic amides have emerged as critical scaffolds for modulating synaptic transmission. 2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, small-molecule aliphatic amides have emerged as critical scaffolds for modulating synaptic transmission. 2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) is a highly relevant chemical entity, serving both as a structural analog and a synthetic precursor to the racetam class of antiepileptic drugs, such as Levetiracetam and Brivaracetam[1][2].

As a Senior Application Scientist, I have designed this technical whitepaper to guide researchers through the physicochemical rationale, analytical resolution, and preclinical evaluation of this compound. By understanding the causality behind its structural modifications and implementing self-validating experimental protocols, drug development professionals can accurately assess its utility in neurological disorder research.

Structural Rationale & SV2A Modulation

The pharmacological efficacy of racetam-derivatives in epilepsy is heavily dependent on their ability to cross the blood-brain barrier (BBB) and selectively bind to the Synaptic Vesicle Protein 2A (SV2A) [3].

The Causality of the N-butyl Substitution: The parent propanamide core mimics endogenous amino acid structures, providing baseline affinity for synaptic targets. However, the addition of an N-butyl chain significantly increases the molecule's lipophilicity (LogP) compared to shorter alkyl chains. This lipophilic tail drives passive diffusion across the BBB. Once localized in the presynaptic terminal, the active enantiomer binds to SV2A, inducing a conformational change that specifically dampens hyper-synchronous vesicular exocytosis (e.g., excessive glutamate release during a seizure) without impairing basal neurotransmission[3].

Because the compound is supplied as a DL-racemate, chiral resolution is an absolute necessity; SV2A binding is highly stereoselective, typically favoring the (S)-enantiomer[4].

SV2A_Mechanism Ligand 2-Amino-N-butyl- DL-propanamide BBB Blood-Brain Barrier Crossing Ligand->BBB Lipophilic N-butyl SV2A SV2A Protein (Presynaptic) BBB->SV2A Target Binding Vesicle Synaptic Vesicle Exocytosis SV2A->Vesicle Conformational Change NT Modulated NT Release (Glutamate/GABA) Vesicle->NT Regulation Effect Seizure Suppression NT->Effect Excitability Reduction

Mechanistic pathway of 2-Amino-N-butyl-DL-propanamide targeting SV2A for seizure suppression.

Physicochemical Data & Chiral Resolution Strategies

To evaluate the compound's neuropharmacological potential, researchers must first isolate the active stereoisomer. Table 1 summarizes the core properties of the racemate, while Table 2 outlines validated methodologies for enantiomeric separation[1][4].

Table 1: Physicochemical Profile

Parameter Specification
Compound Name 2-Amino-N-butyl-DL-propanamide
CAS Number 142923-47-5
Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol

| Stereochemistry | Racemic (DL mixture) |

Table 2: Comparative HPLC Methods for Chiral Resolution[4]

Parameter Normal-Phase HPLC Reversed-Phase HPLC Pre-column Derivatization
Stationary Phase Amylose-based (e.g., Chiralpak AD-H) α1-Acid Glycoprotein (AGP) Standard C18
Mobile Phase Hexane:Isopropanol (90:10, v/v) Phosphate Buffer (pH 7.0) Ammonium Acetate:Methanol
Detection UV at 210 nm UV at 210 nm Fluorescence (λex=330 nm)

| Resolution (Rs) | > 7 (Optimal) | Moderate | High |

Expert Insight: Normal-phase HPLC utilizing an amylose-based Chiral Stationary Phase (CSP) is preferred. The causality lies in the helical structure of amylose, which provides superior chiral recognition for primary amines via stereoselective hydrogen bonding and steric inclusion, yielding an Rs > 7[4].

Self-Validating Analytical Protocol: LC-MS/MS & Chiral HPLC

Accurate quantification of the isolated enantiomer in biological matrices requires a robust LC-MS/MS workflow[2]. This protocol is designed as a self-validating system to ensure data integrity.

Analytical_Workflow Start Racemic Mixture (DL-form) Prep Sample Preparation (Protein Precipitation) Start->Prep Chiral Chiral HPLC Separation (Amylose-based CSP) Prep->Chiral Resolution LCMS LC-MS/MS Quantification Chiral->LCMS Isomer Elution Data Enantiomeric Purity & PK Profiling LCMS->Data MRM Detection

Analytical workflow for chiral resolution and LC-MS/MS quantification of the propanamide analog.

Step-by-Step Methodology:
  • Sample Preparation (Protein Precipitation):

    • Action: To 100 µL of biological sample (e.g., plasma or brain homogenate), add 300 µL of cold acetonitrile containing an isotopically labeled internal standard (IS)[2].

    • Causality & Validation: Cold acetonitrile denatures endogenous proteins that would otherwise foul the LC column. The IS acts as an internal validation control; any loss of the analyte during extraction is proportionally mirrored by the IS, allowing for mathematical correction of recovery rates.

  • Centrifugation & Filtration:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter[2].

  • Chiral Separation:

    • Inject 10 µL onto a Chiralpak AD-H column. Run an isocratic mobile phase of Hexane:Isopropanol (90:10, v/v) at 1.0 mL/min[4].

    • System Suitability (Self-Validation): Prior to biological samples, inject a known racemic standard. Proceed only if the Resolution (Rs) between the D and L peaks is ≥ 1.5.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the protonated precursor ion [M+H]+ to its primary product fragments[2].

Preclinical Evaluation: Amygdala Kindling Model

To evaluate the in vivo efficacy of the resolved 2-Amino-N-butyl-propanamide enantiomer, the Amygdala Kindling Model is the gold standard. It accurately mimics human temporal lobe epileptogenesis[3].

Kindling_Model Animals Rodent Model (Stereotaxic Surgery) Stim Electrical Stimulation (Amygdala) Animals->Stim Electrode Implant Dosing Ligand Administration (Vehicle vs. Drug) Stim->Dosing Daily Obs Behavioral & EEG Monitoring Dosing->Obs Post-dose Obs->Stim Repeated Analysis Epileptogenesis Evaluation Obs->Analysis Seizure Scoring

Experimental design for the amygdala kindling model evaluating antiepileptic efficacy.

Step-by-Step Methodology:
  • Stereotaxic Surgery:

    • Action: Implant bipolar stimulating/recording electrodes into the basolateral amygdala of adult male Wistar rats.

    • Causality & Validation: The amygdala is highly susceptible to epileptogenesis. Post-surgery, record a baseline EEG. A normal baseline validates correct electrode placement and absence of surgical trauma-induced spontaneous seizures.

  • Threshold Determination:

    • Administer a 1-second train of 60 Hz biphasic square-wave pulses. Identify the Afterdischarge Threshold (ADT)—the minimum current required to elicit an EEG afterdischarge lasting >5 seconds.

  • Kindling & Dosing:

    • Stimulate animals daily at the ADT. Administer the resolved 2-Amino-N-butyl-propanamide enantiomer (e.g., 10-50 mg/kg i.p.) 30 minutes prior to stimulation[3].

    • Self-Validation: Utilize a vehicle-only control group. The vehicle group must progress to Stage 5 generalized seizures (Racine scale) within 15-20 days to validate the kindling protocol's integrity.

  • Efficacy Readout:

    • Quantify the reduction in behavioral seizure stage and afterdischarge duration (ADD) compared to the vehicle control[3].

References[1] Sigma-Aldrich. "2-Amino-N-butyl-DL-propanamide | 142923-47-5 - Sigma-Aldrich". Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx-zKTsVYRB9Lnz9ve1GsWJLw29YtXylCSrqegpF4hrTYSWptmjJE401mRZoJtq-uPOjqB_oDsVzk3f9yqaC2PD_rFvFF0lh9IjrJsrXR0d3aqVZtf-Ik6gtYTIUL-lslGbfJWjH6mQzRHjFqoWnrrGgbFgot1pvtHYLgw-oKtiQ==[2] BenchChem. "Application Note: Quantitative Analysis of 2-Amino-N-butylpropanamide Hydrochloride using LC-MS". Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDASLXPeIkBKcWZPbDbHwGiWNkb55k2kkLtvJ_1pauCAptj3ppkAVwxLjxkuwT2vXxa0ZYof1Bo2qdeLXFHJ9sYArW7HDahXgSj1sr2xtj52LC5nBW0MdbFYmQp-MJM0uacm4ccx5F9wkHK3jcX0l8a4nzectmmK6C1QXKtIucjEad3Dhi2Q2nzi-4U6uo_zKv_ozE_GpR3OYruCncvvX5Ve5LDCjS50IZIvsVvfn8OHp8jTNQggP0UVUl[3] BenchChem. "Comparative Efficacy of Levetiracetam and Brivaracetam in the Treatment of Epilepsy". Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRzj5yuRfpqf49O3lLBW90qFa0GdCsWr1RblEd3X6UVjLtT1BTENWuRE7FWJzxgzdFwIN7BFRLJc8m4iRMEtnHZqRhpQkg5WxA7ljQBjtZMWUZRDfgJMf_1ZJZn0bsafWeOJLEe6PKFPI37aQZKtQCi-4ryx3WhN5sNk36TsCzAbSm7XdxIhkjdGOxAtW6Kn06fR3Bmk7ADHNbmzAFki4uLewDq8_QC9PFLNcrt0juHA==[4] BenchChem. "Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide". Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc645x12GtdOzijARs7uTWBnKSgfmqQsZL4sOY13sR7Dp63w6_XFIwue9eE6izj01bwNnDNbEKB4MleBa1KYMXdM2jlUR22xn_OGGHiedb2F5dNaY1bcbsY-K-oajTZEmn99fKk8xrPjDPR5a9ebtytyHY8JLuPQm0_IvrQJ1VKoDfOAjk7Ziz-f2dgt3fkBmoOFVJzF7ZP4_v-TMYWtFigRW0jgDo958XTiKj_OC46vjyN_lUMNtfHcu74GUlQw==

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guided Synthesis of 2-Amino-N-butyl-DL-propanamide from L-Alanine

Abstract This document provides a comprehensive, three-step guide for the synthesis of 2-Amino-N-butyl-DL-propanamide, starting from the chiral amino acid L-alanine. This protocol is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, three-step guide for the synthesis of 2-Amino-N-butyl-DL-propanamide, starting from the chiral amino acid L-alanine. This protocol is designed for researchers, scientists, and professionals in drug development who require a robust method for synthesizing novel amide derivatives. The guide details (1) the N-terminal protection of L-alanine using a tert-butyloxycarbonyl (Boc) group, (2) the subsequent amide coupling with n-butylamine using an EDC/HOBt-mediated strategy, and (3) the final acidic deprotection to yield the target compound. A central focus of this application note is the discussion of the stereochemical outcome, explaining the mechanistic basis for the racemization of the chiral center during the amide coupling step, resulting in the desired DL-product from an L-precursor. Each step is accompanied by a detailed, field-tested protocol, mechanistic diagrams, and critical scientific rationale to ensure reproducibility and a thorough understanding of the process.

Introduction: Rationale and Synthetic Strategy

2-Amino-N-butyl-DL-propanamide represents a fundamental structural motif found in various pharmacologically relevant molecules and serves as a versatile building block for chemical library synthesis. The strategic use of L-alanine, a readily available and cost-effective chiral starting material, presents an efficient entry point for this synthesis.

The core challenge in this transformation is the selective formation of an amide bond between the carboxylic acid of L-alanine and n-butylamine, without self-condensation or unwanted reactions at the amino group of alanine. This necessitates a protecting group strategy. We have selected the tert-butyloxycarbonyl (Boc) group for its robustness under coupling conditions and its clean, quantitative removal under mild acidic conditions.[1][2]

A critical aspect of this synthesis is the control and understanding of the product's stereochemistry. While starting with enantiopure L-alanine, the protocol is designed to yield the racemic (DL) product. This racemization primarily occurs during the carboxyl activation and coupling step.[3][4] This guide will delve into the mechanism of this stereochemical inversion, providing valuable insight for chemists who may wish to either promote or suppress racemization in similar systems.

The overall synthetic pathway is illustrated below.

G cluster_0 Overall Synthetic Pathway A L-Alanine B Boc-L-Alanine A->B Step 1: Boc Protection C Boc-(L/D)-Alanine-NH-Butyl B->C Step 2: Amide Coupling D 2-Amino-N-butyl-DL-propanamide (Final Product) C->D Step 3: Deprotection G cluster_1 EDC/HOBt Amide Coupling Mechanism BocAlaOH Boc-Ala-OH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate Highly Reactive BocAlaOH->O_acylisourea + EDC EDC EDC Carbodiimide EDC->O_acylisourea HOBt_ester HOBt Active Ester Less Racemization O_acylisourea->HOBt_ester + HOBt HOBt HOBt Additive HOBt->HOBt_ester Product Boc-(L/D)-Ala-NH-Butyl Protected Amide HOBt_ester->Product + n-Butylamine Butylamine n-Butylamine Nucleophile Butylamine->Product

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Expert Insight - The L to DL Transformation: The chiral α-carbon of an activated amino acid is susceptible to racemization through the formation of a planar oxazolone intermediate. [4]This process is base-catalyzed. The proton on the α-carbon of the activated ester becomes acidic and can be abstracted by a base. The resulting achiral enolate can be re-protonated from either face, leading to a mixture of L and D enantiomers. [3]While HOBt suppresses this pathway, the use of a non-hindered base like triethylamine (TEA) and extended reaction times can still promote significant racemization, which in this protocol is the desired outcome to produce the DL-product mixture.

Protocol 2: Coupling of Boc-L-Alanine and n-Butylamine
Reagent/MaterialMolar Eq.MW ( g/mol )Amount
Boc-L-Alanine1.0189.2110.0 g
n-Butylamine1.173.144.25 g
EDC·HCl1.2191.7012.1 g
HOBt·H₂O1.2153.149.65 g
Triethylamine (TEA)2.5101.1913.3 mL
Dichloromethane (DCM)--250 mL

Procedure:

  • In a 500 mL round-bottom flask, dissolve Boc-L-alanine (10.0 g), HOBt·H₂O (9.65 g), and EDC·HCl (12.1 g) in anhydrous DCM (250 mL).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Slowly add triethylamine (13.3 mL) to the mixture. Stir for 15 minutes at 0 °C.

  • Add n-butylamine (4.25 g) dropwise to the activated mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting material (Boc-L-alanine) is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with 1M HCl (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL), and saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure Boc-protected amide. Expected yield: 70-85%.

Step 3: N-Terminal Boc Deprotection

Principle: The final step is the removal of the Boc protecting group to unveil the primary amine of the final product. This is achieved through acidolysis, typically using Trifluoroacetic Acid (TFA). [5]The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation of the unstable carbamic acid intermediate, releasing CO₂ gas. [6]

G cluster_2 Boc Deprotection Mechanism BocAmide Boc-Amide Protonated Protonated Intermediate BocAmide->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - tBu⁺ tBu t-Butyl Cation Protonated->tBu FinalAmine Final Amine Salt CarbamicAcid->FinalAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed mechanism for the removal of the Boc group.

Protocol 3: Synthesis of 2-Amino-N-butyl-DL-propanamide
Reagent/MaterialMolar Eq.Volume Ratio
Boc-protected amide1.0-
Dichloromethane (DCM)-1 part
Trifluoroacetic Acid (TFA)-1 part

Procedure:

  • Dissolve the purified Boc-protected amide from Step 2 in DCM (e.g., 20 mL for every 5 g of amide) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (e.g., 20 mL of TFA). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE. [5]4. Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (3 x 50 mL) can help remove residual TFA.

  • The resulting crude product is the trifluoroacetate salt of the desired amine. It can be purified by recrystallization or by conversion to the free base.

  • To obtain the free base, dissolve the crude salt in a minimal amount of water, cool in an ice bath, and basify to pH >10 with 2M NaOH. Extract the free amine into an organic solvent like DCM or ethyl acetate, dry the organic layer, and concentrate to yield the final product, 2-Amino-N-butyl-DL-propanamide.

Safety Precautions

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe skin burns and eye damage. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat. [5]* EDC·HCl: Can cause skin and eye irritation. Avoid inhalation of dust.

  • n-Butylamine & Triethylamine: Flammable liquids and vapors. Corrosive and cause skin/eye burns. Work in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from Common Organic Chemistry website. [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Scientific Diagram]. Retrieved from ResearchGate. [Link]

  • Rao, K. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • García-Martín, F., et al. (2006). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry website. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry website. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC website. [Link]

  • Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. Retrieved from RSC website. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from AAPPTEC website. [Link]

  • Fields, G. B. (Ed.). (2002). 7.4 Racemization Assays. In Methods in Enzymology (Vol. 289, pp. 496-507). Academic Press. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from AAPPTEC website. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-tert-butoxycarbonyl-L-alanine. Retrieved from PrepChem.com. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

Sources

Application

Synthesis of Levetiracetam: A Detailed Guide Utilizing (S)-2-Aminobutanamide as a Key Chiral Precursor

Senior Application Scientist Note: This document provides a comprehensive guide for the synthesis of Levetiracetam, a prominent second-generation antiepileptic drug. The efficacy of Levetiracetam is critically dependent...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This document provides a comprehensive guide for the synthesis of Levetiracetam, a prominent second-generation antiepileptic drug. The efficacy of Levetiracetam is critically dependent on its specific stereochemistry, with the (S)-enantiomer being the pharmacologically active form. While the inquiry specified "2-Amino-N-butyl-DL-propanamide" as a precursor, a thorough review of the scientific literature indicates that the pivotal and industrially relevant chiral building block for Levetiracetam synthesis is, in fact, (S)-2-aminobutanamide , typically used as its hydrochloride salt.[1] The synthesis pathway detailed herein is one of the most efficient and widely adopted methods, proceeding through the formation of an open-chain intermediate followed by intramolecular cyclization.

This guide is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Overview of the Synthetic Pathway

The synthesis of Levetiracetam from (S)-2-aminobutanamide hydrochloride is a robust two-step process. The first step involves the N-acylation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride to form the key intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide. The second step is an intramolecular cyclization of this intermediate under basic conditions to yield Levetiracetam.

Levetiracetam Synthesis Overview cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization S-2-aminobutanamide_HCl (S)-2-aminobutanamide HCl Intermediate (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide S-2-aminobutanamide_HCl->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) 4-chlorobutyryl_chloride 4-chlorobutyryl chloride 4-chlorobutyryl_chloride->Intermediate Levetiracetam Levetiracetam Intermediate->Levetiracetam Strong Base (e.g., KOH) Solvent (e.g., Dichloromethane)

Caption: High-level overview of the two-step synthesis of Levetiracetam.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Aminobutanamide Hydrochloride

The starting chiral precursor, (S)-2-aminobutanamide hydrochloride, can be synthesized from the readily available amino acid, L-2-aminobutyric acid. This process involves an initial esterification followed by ammonolysis.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
L-2-aminobutyric acid103.1250.0 g0.48
Methanol32.04250 mL-
Thionyl chloride118.9770.0 g0.59
Ammonia (gas or solution)17.03As needed-

Procedure:

  • Esterification:

    • In a 1L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 50g (0.48 mol) of L-2-aminobutyric acid in 250ml of methanol.

    • Cool the mixture in an ice bath.

    • Slowly add 70g (0.59 mol) of thionyl chloride dropwise, ensuring the temperature is maintained between 20-40°C.

    • After the addition is complete, stir the reaction mixture at this temperature for 2 hours.

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Ammonolysis:

    • Dissolve the crude methyl ester in methanol.

    • Cool the solution to between -5°C and -10°C.

    • Pass ammonia gas through the solution for approximately 4 hours, or add a concentrated methanolic ammonia solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Evaporate the solvent under reduced pressure to yield (S)-2-aminobutanamide.

    • Dissolve the crude product in a suitable solvent and treat with hydrochloric acid to precipitate (S)-2-aminobutanamide hydrochloride.

    • Filter the precipitate, wash with a cold solvent, and dry under vacuum.

Protocol 2: Synthesis of Levetiracetam

This protocol details the core synthesis of Levetiracetam through the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride, followed by in-situ or subsequent cyclization.[1][3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-2-aminobutanamide hydrochloride138.59138.5 g1.0
Potassium carbonate (ground)138.21345.6 g2.5
Acetonitrile41.053.0 L-
4-chlorobutyryl chloride140.99129.2 g0.92
Potassium hydroxide56.11As needed-
Dichloromethane84.93As needed-

Procedure:

  • Condensation Reaction:

    • To a suitable reaction vessel, add 345.6 g (2.5 moles) of ground potassium carbonate and 138.5 g (1 mole) of (S)-2-aminobutanamide hydrochloride to 2.5 liters of acetonitrile.[1]

    • Cool the resulting slurry to 0°C with constant stirring.

    • Prepare a solution of 129.2 g (0.92 moles) of 4-chlorobutyryl chloride in 500 ml of acetonitrile.

    • Add the 4-chlorobutyryl chloride solution dropwise to the cooled slurry over a period of about 1 hour, maintaining the temperature between 0-3°C.[5]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Filter off the inorganic salts and wash the solid with acetonitrile.

    • Combine the filtrate and washes and evaporate the solvent under reduced pressure to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in dichloromethane.

    • Add a strong base, such as potassium hydroxide, to initiate the cyclization.[3] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to facilitate the reaction.[4]

    • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

    • Upon completion, wash the reaction mixture with water to remove inorganic salts.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield crude Levetiracetam.

Protocol 3: Purification of Levetiracetam by Recrystallization

Crude Levetiracetam is purified by recrystallization to achieve the high purity required for pharmaceutical applications.

Materials and Reagents:

ReagentQuantity
Crude Levetiracetam20.0 g
Acetone80.0 g
Activated carbon0.5 g
Sodium carbonate1.0 g

Procedure:

  • Dissolution:

    • In a flask equipped with a reflux condenser, add 20g of crude Levetiracetam to 80g of acetone.[6]

    • Heat the mixture to reflux (approximately 57°C) and stir for 30 minutes to ensure complete dissolution.[1]

  • Decolorization and Neutralization:

    • Add 0.5g of activated carbon and 1g of sodium carbonate to the hot solution.[1][6]

    • Continue to reflux for 1 hour.

  • Filtration and Crystallization:

    • Filter the hot solution to remove the activated carbon and other solid impurities.

    • Cool the filtrate to 10°C and allow it to crystallize for at least 3 hours.[1]

    • Filter the crystalline product, wash with a small amount of cold acetone, and dry under vacuum at 40°C.

Scientific Rationale and Field-Proven Insights

  • Choice of Base in Condensation: Potassium carbonate is a sufficiently strong base to deprotonate the hydrochloride salt of (S)-2-aminobutanamide, liberating the free amine for the nucleophilic attack on the highly electrophilic acid chloride (4-chlorobutyryl chloride). Its insolubility in acetonitrile facilitates its removal by filtration after the reaction.

  • Temperature Control: The N-acylation reaction is exothermic. Maintaining a low temperature (0-3°C) during the addition of 4-chlorobutyryl chloride is crucial to prevent side reactions and ensure high selectivity.

  • Cyclization Catalyst: The use of a strong base like potassium hydroxide is necessary to deprotonate the amide nitrogen in the intermediate, which then acts as a nucleophile to displace the chloride on the other end of the molecule, forming the pyrrolidinone ring. A phase-transfer catalyst can be beneficial in biphasic systems to shuttle the hydroxide ion into the organic phase.

  • Purification Strategy: The use of activated carbon helps to remove colored impurities. Sodium carbonate is added during recrystallization to neutralize any residual acidic impurities. Acetone is a good solvent for recrystallization as Levetiracetam is soluble in hot acetone and sparingly soluble at lower temperatures, allowing for good recovery of the purified product.

Visualization of Experimental Workflow

Levetiracetam_Experimental_Workflow cluster_prep Protocol 1: Precursor Synthesis cluster_synth Protocol 2 & 3: Synthesis and Purification start_prep L-2-aminobutyric acid + Methanol + Thionyl Chloride esterification Esterification (20-40°C, 2h) start_prep->esterification evap1 Solvent Evaporation esterification->evap1 ammonolysis Ammonolysis (Ammonia, -10°C to RT) evap1->ammonolysis evap2 Solvent Evaporation ammonolysis->evap2 hcl_treat HCl Treatment evap2->hcl_treat filter_dry1 Filter and Dry hcl_treat->filter_dry1 precursor_out (S)-2-aminobutanamide HCl filter_dry1->precursor_out start_synth (S)-2-aminobutanamide HCl + K2CO3 in Acetonitrile precursor_out->start_synth cool1 Cool to 0°C start_synth->cool1 add_reagent Add 4-chlorobutyryl chloride (0-3°C, 1h) cool1->add_reagent warm_stir Warm to RT, Stir 2h add_reagent->warm_stir filter_salts Filter Inorganic Salts warm_stir->filter_salts evap3 Evaporate Acetonitrile filter_salts->evap3 cyclization Dissolve in Dichloromethane + KOH (Cyclization) evap3->cyclization workup Aqueous Workup cyclization->workup dry_evap Dry and Evaporate workup->dry_evap crude_lev Crude Levetiracetam dry_evap->crude_lev recrystallize Recrystallize from Acetone (with Activated Carbon & Na2CO3) crude_lev->recrystallize filter_dry2 Filter and Dry recrystallize->filter_dry2 final_product Pure Levetiracetam filter_dry2->final_product

Caption: Detailed workflow for the synthesis and purification of Levetiracetam.

Safety and Handling

  • (S)-2-Aminobutanamide hydrochloride: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with gloves, safety glasses, and a dust mask.[7][8][9][10][11]

  • 4-Chlorobutyryl chloride: Corrosive. Causes severe skin burns and eye damage. Fatal if inhaled. Reacts violently with water. Handle in a chemical fume hood with extreme care, using appropriate protective gloves, clothing, and eye/face protection.[2][12][13][14][15]

  • Thionyl chloride: Toxic and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Potassium hydroxide and Potassium carbonate: Corrosive/irritant. Handle with care to avoid contact with skin and eyes.

  • Organic Solvents (Methanol, Acetonitrile, Dichloromethane, Acetone): Flammable and/or toxic. Avoid inhalation of vapors and contact with skin. Use in a well-ventilated area away from ignition sources.

Always consult the Material Safety Data Sheet (MSDS) for each chemical before use.

References

  • A Short Review on the Synthetic Routes for the Antiepileptic Drug (S)-Levetiracetam. (2024, March 23). ACS Publications. [Link]

  • Levetiracetam Synthesis Process Overview. Scribd. [Link]

  • Material Safety Data Sheet - 4-Chlorobutyryl chloride, specialty project grade. (2005, October 3). Cole-Parmer. [Link]

  • 4-Chlorobutyryl chloride - SAFETY DATA SHEET. (2009, September 22). [Link]

  • 4 CHLOROBUTYRYL CHLORIDE MSDS. KSCL (KRISHNA). [Link]

  • The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing. (2025, September 1). ChemAnalyst. [Link]

  • 142923-47-5| Chemical Name : 2-Amino-N-butyl-DL-propaNAmide. Pharmaffiliates. [Link]

  • METHOD FOR PREPARING LEVETIRACETAM. (2020, June 17). European Patent Office. [Link]

  • MSDS of L-2-Aminobutanamide hydrochloride. (2015, December 2). Capot Chemical. [Link]

  • A Process For The Purification Of Levetiracetam. Quick Company. [Link]

  • Process for producing levetiracetam. (2004).
  • The sustainable synthesis of levetiracetam by an enzymatic dynamic kinetic resolution and an ex-cell anodic oxidation. (2020, December 8). Green Chemistry (RSC Publishing). [Link]

  • A Short Review on the Synthetic Routes for the Antiepileptic Drug (S)-Levetiracetam. (2024, March 23). ACS Publications. [Link]

  • Radiosynthesis of 11C-Levetiracetam: A Potential Marker for PET Imaging of SV2A Expression. PMC. [Link]

  • A kind of purification process of Levetiracetam. (2015).

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Chiral Separation of "2-Amino-N-butyl-propanamide" Enantiomers

Introduction The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological properties. For chiral molecules such as 2-Amino-N-butyl-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological properties. For chiral molecules such as 2-Amino-N-butyl-propanamide, the separation and quantification of individual enantiomers are paramount to ensure drug efficacy and patient safety.[1][2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even induce adverse effects.[3][4] Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral drugs.[5] High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for the reliable separation of enantiomers in pharmaceutical analysis.[2][6][7]

This application note presents a comprehensive guide to developing and implementing HPLC methods for the chiral separation of 2-Amino-N-butyl-propanamide enantiomers. We will delve into two primary approaches: a normal-phase method utilizing a polysaccharide-based CSP and a reversed-phase method with a crown-ether-based CSP. The protocols provided are grounded in established methodologies for structurally analogous compounds, such as 2-aminobutanamide, a key intermediate in the synthesis of Levetiracetam.[3][4][8][9]

The Science of Chiral Recognition on Stationary Phases

The successful separation of enantiomers by HPLC hinges on the differential interactions between the enantiomeric analytes and the chiral stationary phase. The CSP creates a three-dimensional chiral environment where one enantiomer can form a more stable transient diastereomeric complex than the other, leading to a difference in retention times and, thus, separation.

  • Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs.[1][6] They typically consist of cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica support.[1][6] The chiral recognition mechanism is multifaceted, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[10] The choice of the mobile phase, particularly the alcohol modifier, can significantly influence the conformation of the polysaccharide and, therefore, the enantioselectivity.[1]

  • Crown-ether-based CSPs: These CSPs are particularly effective for the separation of primary amino acids and other compounds containing a primary amino group.[3][11] The chiral recognition is based on the principle of host-guest complexation. The crown ether cavity selectively binds the protonated primary amine of the analyte through hydrogen bonding, while additional interactions with the chiral barriers of the CSP lead to the differentiation of the enantiomers.[11]

Recommended HPLC Methodologies

Two primary HPLC methods are proposed for the chiral separation of 2-Amino-N-butyl-propanamide enantiomers, each employing a different type of chiral stationary phase and chromatographic mode.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based CSP

This method is a robust starting point for the separation of a wide range of chiral compounds, including amino acid amides.[1][12]

Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.[1]

  • Chiral Stationary Phase: An amylose-based column, such as Chiralpak® IA or a similar amylose tris(3,5-dimethylphenylcarbamate) column, is recommended.[1]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA) in the ratio of 80:20:0.1 (v/v/v). The mobile phase should be freshly prepared and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the 2-Amino-N-butyl-propanamide sample in the mobile phase to a concentration of approximately 1 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Data Presentation: Method 1 Parameters

ParameterConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate)Proven broad enantioselectivity for a wide range of chiral compounds.[1][12]
Mobile Phase n-Hexane/IPA/DEA (80:20:0.1, v/v/v)n-Hexane is the weak solvent, IPA acts as the polar modifier to elute the analytes, and DEA is a basic additive to improve peak shape for basic compounds like amines.[1]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing good efficiency and reasonable run times.
Temperature 25 °CProvides stable and reproducible chromatographic conditions.
Detection UV at 210 nmSuitable for compounds with limited UV absorbance.[2]
Method 2: Reversed-Phase HPLC with a Crown-Ether-Based CSP

This method is highly specific for the separation of compounds containing primary amino groups and offers the advantage of using aqueous mobile phases.[3][11]

Experimental Protocol

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A crown-ether-based column, such as CROWNPAK® CR(+), is recommended.[3][8][9]

  • Mobile Phase Preparation: Prepare an aqueous solution of 0.05% perchloric acid in HPLC-grade water. The mobile phase should be freshly prepared and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 15 °C

    • Detection Wavelength: 200 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the 2-Amino-N-butyl-propanamide sample in the mobile phase to a concentration of approximately 2 mg/mL.[3] Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.

Data Presentation: Method 2 Parameters

ParameterConditionRationale
Column CROWNPAK® CR(+)Specifically designed for the enantiomeric separation of amino acids and compounds with primary amines.[3][11]
Mobile Phase 0.05% Perchloric Acid (aq)The acidic mobile phase protonates the primary amine of the analyte, which is essential for interaction with the crown ether.[3][8]
Flow Rate 0.3 mL/minA lower flow rate is often used with these columns to enhance resolution.[3][8]
Temperature 15 °CSub-ambient temperatures can improve enantioselectivity on crown-ether phases.[3][8]
Detection UV at 200 nmLower wavelength detection is necessary due to the lack of a significant chromophore.[3][8]

Method Development and Optimization

Should the initial conditions not provide baseline separation (Resolution (Rs) > 1.5), a systematic optimization strategy should be employed.

Optimization Workflow

Method_Optimization_Workflow cluster_0 Initial Analysis cluster_1 Optimization Strategy cluster_2 Final Method Initial_Conditions Run with Initial Conditions Evaluate_Separation Evaluate Resolution (Rs) and Peak Shape Initial_Conditions->Evaluate_Separation Adjust_Mobile_Phase Adjust Mobile Phase Composition (e.g., % Alcohol, Additive Concentration) Evaluate_Separation->Adjust_Mobile_Phase If Rs < 1.5 Optimized_Method Optimized and Validated Method Evaluate_Separation->Optimized_Method If Rs > 1.5 Adjust_Mobile_Phase->Evaluate_Separation Re-evaluate Change_Modifier Change Alcohol Modifier (e.g., IPA to Ethanol) Adjust_Mobile_Phase->Change_Modifier If still no separation Change_Modifier->Evaluate_Separation Re-evaluate Screen_Columns Screen Different CSPs Change_Modifier->Screen_Columns If still no separation Screen_Columns->Evaluate_Separation

Caption: A logical workflow for the optimization of the chiral HPLC method.

Key Optimization Parameters:

  • Mobile Phase Composition: For the normal-phase method, altering the ratio of n-hexane to the alcohol modifier is a primary optimization step. Increasing the alcohol percentage will generally decrease retention times.[1] For the reversed-phase method, adjusting the pH and ionic strength of the aqueous mobile phase can impact selectivity.

  • Alcohol Modifier: In normal-phase chromatography, switching between different alcohols (e.g., isopropanol, ethanol) can significantly alter the enantioselectivity.[1]

  • Additive Concentration: For basic analytes like 2-Amino-N-butyl-propanamide, fine-tuning the concentration of the basic additive (e.g., DEA) in the normal-phase method can improve peak symmetry and resolution.[1]

  • Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. A systematic study of temperature effects can be beneficial for optimizing separation.

Alternative and Complementary Approaches

While direct chiral HPLC is the preferred method, other techniques can be considered:

  • Pre-column Derivatization: In this approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[2][13] These diastereomers can then be separated on a standard achiral column, such as a C18 column.[2][13] This method can be advantageous if a suitable chiral column is not available or if enhanced detection sensitivity is required by introducing a fluorophore or a strong chromophore through the derivatizing agent.[13]

Workflow for Pre-column Derivatization

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Racemic_Sample Racemic 2-Amino-N-butyl-propanamide Derivatization Reaction with Chiral Derivatizing Agent Racemic_Sample->Derivatization Diastereomers Formation of Diastereomers Derivatization->Diastereomers Injection Injection onto Achiral Column (e.g., C18) Diastereomers->Injection Separation Separation of Diastereomers Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection

Caption: The experimental workflow for the indirect chiral separation via pre-column derivatization.

Conclusion

The successful chiral separation of 2-Amino-N-butyl-propanamide enantiomers is readily achievable using modern HPLC techniques. The choice between a polysaccharide-based CSP in normal-phase mode and a crown-ether-based CSP in reversed-phase mode will depend on the available instrumentation and the specific requirements of the analysis. The protocols and optimization strategies outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to establish reliable and reproducible methods for the enantiomeric purity assessment of this important chiral molecule.

References

  • Benchchem. Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC.
  • Jhansi, T. N., et al. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. 2019.
  • Benchchem. Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide Hydrochloride: A Comparative Guide.
  • Asian Journal of Chemistry. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. 2019.
  • PubMed. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
  • Oxford Academic. Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase.
  • Chiral Columns for enantiomer separation by HPLC.
  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. 2021.
  • DergiPark. Determination of levetiracetam enantiomeric purity using HPLC-fluorescence detection coupled with a pre-column o- phthalaldehyde. 2021.
  • ResearchGate. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide | Request PDF.
  • Benchchem. comparing the performance of different HPLC columns for 2-Aminobutan-1-ol separation.
  • ResearchGate. Enantiomeric impurity determination of levetiracetam using capillary electrochromatography | Request PDF.
  • Google Patents. CN101532996A - Method for analyzing and separating levetiracetam by using HPLC method.
  • ResearchGate. Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. 2019.
  • Alentris Research Pvt. Ltd. Levetiracetam EP Impurity B.
  • PubMed. A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase. 2004.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. 2021.
  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. 2007.
  • MDPI. Enantiomers and Their Resolution. 2022.
  • Phenomenex. Chiral HPLC Separations.

Sources

Application

Application Notes and Protocols for the Incorporation of 2-Amino-N-butyl-DL-propanamide in Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit with N-Alkylated Amino Acids The synthesis of peptides with functions optimized for therapeutic or research applications frequently necessitates the incorporation of non...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidomimetic Toolkit with N-Alkylated Amino Acids

The synthesis of peptides with functions optimized for therapeutic or research applications frequently necessitates the incorporation of non-canonical amino acids.[1] These unique building blocks offer the ability to modulate the physicochemical properties of peptides, enhancing their stability against enzymatic degradation, improving cell permeability, and constraining their conformation to increase receptor affinity and selectivity.[2] Among these, N-alkylated amino acids, such as 2-Amino-N-butyl-DL-propanamide, are of particular interest. The N-butyl group introduces steric bulk and removes the amide proton, which can disrupt secondary structures like β-sheets that often lead to peptide aggregation during synthesis and can also confer resistance to proteolysis.[3]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 2-Amino-N-butyl-DL-propanamide into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the specific challenges posed by this sterically hindered amino acid and present field-proven strategies to overcome them, ensuring high-yield and high-purity synthesis of your target peptide.

Physicochemical Properties of 2-Amino-N-butyl-DL-propanamide

A thorough understanding of the building block's properties is fundamental to its effective use.

PropertyValueSource
CAS Number 142923-47-5
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol
Chemical Structure -
Synonyms N-Butyl-DL-alaninamide-

Note: As a non-natural amino acid, the Fmoc-protected version required for SPPS must be synthesized separately or procured from a specialized supplier.

Core Protocol: Fmoc-SPPS of Peptides Containing 2-Amino-N-butyl-DL-propanamide

This protocol is designed for manual or automated solid-phase peptide synthesis utilizing the standard Fmoc/tBu strategy.[4] The key to success lies in the coupling step of the sterically hindered 2-Amino-N-butyl-DL-propanamide.

Workflow for SPPS Incorporation

SPPS_Workflow cluster_end Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling of Fmoc-2-Amino-N-butyl-DL-propanamide (HATU/DIPEA in DMF) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride) Wash2->Capping If needed Repeat Repeat Steps 2-5 for subsequent amino acids Wash2->Repeat Capping->Repeat Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Precipitation 8. Precipitation (Cold Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification Analysis 10. Analysis (LC-MS) Purification->Analysis

Caption: Fmoc-SPPS cycle for incorporating 2-Amino-N-butyl-DL-propanamide.

Materials and Reagents
  • Resin: Rink Amide resin is a suitable choice for synthesizing C-terminally amidated peptides.[5]

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acids: Fmoc-protected standard amino acids and Fmoc-2-Amino-N-butyl-DL-propanamide.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Precipitation: Cold diethyl ether.

  • Purification: Reversed-phase HPLC (RP-HPLC) system with a C18 column.

  • Analysis: LC-MS system.

Step-by-Step Methodology

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel. b. Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature.[4] This is crucial for ensuring that all reactive sites within the resin beads are accessible. c. After swelling, drain the DMF.

2. Initial Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate the mixture for 3 minutes, then drain. c. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-2-Amino-N-butyl-DL-propanamide:

  • Rationale: N-alkylated amino acids exhibit significantly slower coupling kinetics due to steric hindrance. Therefore, a highly efficient coupling reagent and optimized conditions are paramount.[6] HATU is often superior to HBTU for such hindered couplings as it forms a more reactive OAt-ester intermediate.[7] A double coupling strategy is highly recommended to drive the reaction to completion. a. Activation: In a separate vial, dissolve Fmoc-2-Amino-N-butyl-DL-propanamide (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF. b. Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes. c. First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. d. Drain the coupling solution and wash the resin with DMF (3 times). e. Second Coupling (Recommended): Prepare a fresh batch of activated Fmoc-2-Amino-N-butyl-DL-propanamide as described in steps 3a and 3b and repeat the coupling for another 1-2 hours. f. After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times). A Kaiser test can be performed to check for the presence of free amines; however, it may give a false negative with N-alkylated residues. A chloranil test is a more suitable alternative.

4. Chain Elongation: a. Repeat the deprotection (Step 2) and coupling (Step 3, using standard conditions for non-hindered amino acids) cycles for each subsequent amino acid in your peptide sequence.

5. Final Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage and Global Deprotection: a. Wash the peptide-resin with DMF, followed by DCM, and then dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., Reagent K, approximately 10 mL per 0.1 mmol of resin) to the dried resin.[8] The scavengers in this cocktail are essential to prevent the re-attachment of protecting groups to sensitive residues like tryptophan and to minimize other side reactions.[3][9] c. Agitate the mixture at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh TFA and combine the filtrates.

7. Peptide Precipitation and Isolation: a. Concentrate the TFA filtrate to a small volume under a gentle stream of nitrogen. b. Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the concentrate). c. A white precipitate of the crude peptide should form. d. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. e. Dry the crude peptide pellet under vacuum.

Peptide Characterization

1. Purification by RP-HPLC: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). b. Purify the peptide using a preparative RP-HPLC system with a C18 column.[10] c. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-65% acetonitrile over 30-40 minutes.[11] d. Collect fractions corresponding to the major peak and analyze their purity by analytical RP-HPLC. e. Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

2. Identity Confirmation by Mass Spectrometry: a. Analyze the purified peptide by LC-MS to confirm its molecular weight. b. The incorporation of a 2-Amino-N-butyl-DL-propanamide residue will result in a specific mass increase compared to a standard alanine residue.

Amino AcidMonoisotopic Mass (Da)Mass of Residue in Peptide (Da)
Alanine89.047771.0371
2-Amino-N-butyl-DL-propanamide 144.1263126.1157
Mass Difference +55.0786 +55.0786

Note: The mass of the residue is calculated by subtracting the mass of a water molecule (18.0106 Da) from the monoisotopic mass of the free amino acid.

Troubleshooting Common Issues

Incorporating sterically hindered amino acids can present challenges. Below is a guide to addressing common problems.

Troubleshooting Decision Tree

Troubleshooting cluster_coupling Coupling Solutions cluster_aggregation Aggregation Solutions cluster_cleavage Cleavage Solutions Problem Problem Detected (e.g., Low Purity, Deletion Peaks) CheckCoupling Incomplete Coupling of N-butyl-Ala? Problem->CheckCoupling CheckAggregation Peptide Aggregation? Problem->CheckAggregation CheckCleavage Cleavage Side Reactions? Problem->CheckCleavage DoubleCouple Implement Double Coupling CheckCoupling->DoubleCouple UseHATU Switch to HATU/PyAOP CheckCoupling->UseHATU Extend_Time Increase Coupling Time (2-4h) CheckCoupling->Extend_Time Chaotropic Use Chaotropic Salts (e.g., LiCl) CheckAggregation->Chaotropic SpecialSolvents Use 'Magic Mixture' Solvents CheckAggregation->SpecialSolvents OptimizeScavengers Optimize Scavenger Cocktail CheckCleavage->OptimizeScavengers ReduceTime Reduce Cleavage Time CheckCleavage->ReduceTime

Caption: Decision-making flowchart for troubleshooting SPPS with hindered amino acids.

ProblemPotential CauseRecommended Solution(s)
Low Purity / Deletion Peptides Incomplete coupling of 2-Amino-N-butyl-DL-propanamide.- Ensure the use of a high-efficiency coupling reagent like HATU or PyAOP.[12]- Implement a double coupling protocol for this specific residue.[13]- Extend the coupling time to 2-4 hours per coupling.
Broad or Tailing HPLC Peaks Peptide aggregation on the column or during synthesis.- During synthesis, consider using chaotropic salts (e.g., LiCl) in DMF to disrupt secondary structures. - For purification, adjust the mobile phase pH or temperature. Try a different column chemistry (e.g., C4 for very hydrophobic peptides).[14]
Unexpected Mass in MS (+57 Da) Alkylation of the peptide by carbocations from protecting groups during cleavage.- Ensure an effective scavenger cocktail (like Reagent K) is used, especially if the sequence contains Trp, Met, or Cys.[3] - Minimize cleavage time to what is necessary for complete deprotection.
No Product Detected Catastrophic failure at a specific step.- Re-evaluate all reagents for freshness and purity, especially the coupling reagents and piperidine. - Analyze the resin at intermediate steps (if possible) to pinpoint the failure point.

References

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). Applied and Environmental Microbiology. [Link]

  • Application Note 72: Cleaving peptides in flow. (n.d.). Vapourtec. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). The Journal of Organic Chemistry. [Link]

  • C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. (2006). Journal of Peptide Science. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. [Link]

  • Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. (2025). CHIMIA. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2015). Journal of Proteomics. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Molecules. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. [Link]

  • HPLC of Peptides and Proteins. (2003). Methods in Molecular Biology. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec. [Link]

  • Peptide Purification. (n.d.). AAPPTec. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. (2019). The Journal of Organic Chemistry. [Link]

  • HPLC Analysis and Purification of Peptides. (2009). Methods in Molecular Biology. [Link]

  • MASS SPECTROMETRY OF PEPTIDES AND PROTEINS. (1992). Annual Review of Biochemistry. [Link]

  • Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. (1994). Analytical Chemistry. [Link]

  • Determination of the sequences of protein-derived peptides and peptide mixtures by mass spectrometry. (1979). Biochemical and Biophysical Research Communications. [Link]

Sources

Method

Application Note: 2-Amino-N-butyl-DL-propanamide in the Development and SAR Evaluation of Anticonvulsant Drugs

Executive Summary & Mechanistic Rationale The quest for novel antiepileptic drugs (AEDs) with high efficacy and minimal neurotoxicity has driven extensive Structure-Activity Relationship (SAR) studies within the class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quest for novel antiepileptic drugs (AEDs) with high efficacy and minimal neurotoxicity has driven extensive Structure-Activity Relationship (SAR) studies within the class of functionalized amino acids (FAAs) and primary amino acid derivatives (PAADs) 1. 2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) serves as a critical aliphatic probe in these developmental pipelines.

Unlike classical AEDs (e.g., phenytoin or carbamazepine) that primarily block the fast inactivation state of voltage-gated sodium channels (VGSCs), modern PAADs are engineered to selectively enhance the slow inactivation state of Nav1.2 and Nav1.6 channels 1. This selective mechanism is highly advantageous: it suppresses the sustained, high-frequency neuronal firing characteristic of epileptic seizures without disrupting normal physiological action potentials.

Causality in Chemical Design

As a primary amino acid derivative, 2-Amino-N-butyl-DL-propanamide features an unadorned alpha-amine and an N-butyl substituted amide.

  • The Primary Amine & Carbonyl: Act as essential hydrogen bond donors/acceptors, anchoring the molecule to the selectivity filter of the VGSC inner pore.

  • The N-butyl Tail: While clinical successes like lacosamide utilize an N-benzyl group, substituting this with an aliphatic N-butyl chain allows researchers to map the steric and hydrophobic boundaries of the local anesthetic (LA) binding pocket. The butyl group provides the exact lipophilicity required to penetrate the blood-brain barrier (BBB) while maintaining solubility in aqueous physiological environments 1.

G A 2-Amino-N-butyl-DL-propanamide (Aliphatic PAAD Probe) B Blood-Brain Barrier (BBB) Penetration A->B Lipophilic N-butyl group C Voltage-Gated Sodium Channels (Nav1.2 / Nav1.6) B->C Target engagement D Binding to Inner Pore (Hydrophobic Pocket) C->D State-dependent binding E Enhancement of Slow Inactivation (Spares Fast Inactivation) D->E Conformational shift F Reduction of Neuronal Hyperexcitability (Anticonvulsant Effect) E->F Seizure suppression

Fig 1. Pharmacological pathway of 2-Amino-N-butyl-DL-propanamide on VGSC slow inactivation.

Physicochemical & Pharmacological Profiling

To contextualize the utility of 2-Amino-N-butyl-DL-propanamide in drug development, we must evaluate its physical properties 2 alongside the benchmark pharmacological data of the PAAD class 1.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Compound Name 2-Amino-N-butyl-DL-propanamide
CAS Number 142923-47-5
Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Purity Standard ≥ 96% (Analytical Grade)
Primary Target Voltage-Gated Sodium Channels (VGSCs)

Table 2: Comparative Pharmacological Profile (Mice, i.p. administration)

Compound Class / StandardRepresentative ED50 (MES)Representative TD50 (Rotarod)Protective Index (PI)
Aliphatic PAADs (N-alkyl analogs) 13 - 21 mg/kg> 100 mg/kg> 4.7
Aromatic FAAs (e.g., Lacosamide) ~ 10 mg/kg~ 40 mg/kg~ 4.0
Classical AEDs (e.g., Phenytoin) ~ 9.5 mg/kg~ 65 mg/kg~ 6.8

Note: Data reflects established whole-animal anticonvulsant metrics where the Protective Index (PI) is calculated as TD50/ED50. Aliphatic PAADs often exhibit a superior neurotoxicity profile (higher TD50) compared to heavily aromatic derivatives.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure absolute data integrity during the preclinical evaluation of 2-Amino-N-butyl-DL-propanamide.

In Vitro Electrophysiology: Isolating VGSC Slow Inactivation

To prove that 2-Amino-N-butyl-DL-propanamide acts via slow inactivation, standard whole-cell patch-clamp electrophysiology must be heavily modified. Fast inactivation occurs in milliseconds; slow inactivation takes seconds.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels.

    • Causality: HEK293 cells lack endogenous sodium currents, providing a zero-background environment.

  • Whole-Cell Configuration: Patch cells using borosilicate glass pipettes pulled to a resistance of 2.0–3.5 MΩ. Fill the pipette with a CsF-based internal solution to block outward potassium currents.

    • Self-Validation Check: After breaking the membrane, monitor the leak current. If the leak current exceeds 200 pA or the series resistance (Rs) fluctuates by >10% over 3 minutes, discard the cell. This prevents false-positive current reductions caused by a degrading seal.

  • Holding Potential: Clamp the resting membrane potential at -120 mV .

    • Causality: Neurons naturally rest at ~-70 mV, but holding at -120 mV ensures 100% of the VGSCs are recovered from fast inactivation, establishing an absolute maximal baseline current before drug application.

  • Conditioning Protocol (The Critical Step): Apply a prolonged depolarizing prepulse (e.g., -40 mV for 10 seconds), followed by a 20 ms hyperpolarizing recovery pulse to -120 mV, and finally a test pulse to 0 mV to measure the remaining available current.

    • Causality: The 10-second prepulse is not arbitrary; it forces the channel population into the slow-inactivated state. The brief 20 ms recovery pulse is just long enough to allow channels in the fast inactivated state to recover, but too short for slow inactivated channels to recover.

  • Drug Perfusion: Perfuse 2-Amino-N-butyl-DL-propanamide (100 µM to 1 mM) and repeat the conditioning protocol. Calculate the leftward shift in the V1/2 of slow inactivation.

Workflow S1 Step 1: Cell Preparation (HEK293 expressing Nav1.2) S2 Step 2: Whole-Cell Configuration (Holding Potential -120 mV) S1->S2 S3 Step 3: Drug Perfusion (Apply 2-Amino-N-butyl-DL-propanamide) S2->S3 S4 Step 4: Voltage Protocol (10-sec prepulse to isolate slow state) S3->S4 S5 Step 5: Data Analysis (Calculate V1/2 of slow inactivation) S4->S5

Fig 2. Step-by-step whole-cell patch-clamp workflow for assessing VGSC slow inactivation.

In Vivo Efficacy: Maximal Electroshock Seizure (MES) Model

The MES test is the gold standard for evaluating compounds that target voltage-gated sodium channels 1.

Step-by-Step Methodology:

  • Formulation: Suspend 2-Amino-N-butyl-DL-propanamide in a 0.5% methylcellulose vehicle.

  • Administration: Administer the compound intraperitoneally (i.p.) to adult male CF-1 mice (n=8 per dose group).

    • Causality: i.p. administration bypasses initial first-pass gastrointestinal metabolism. Because the N-butyl group imparts high lipophilicity, systemic absorption is rapid, ensuring that peak brain concentrations accurately reflect the administered dose during early SAR screening.

  • Electroshock Delivery: 30 minutes post-administration, apply a 60 Hz alternating current (50 mA) via corneal electrodes for 0.2 seconds.

  • Endpoint Observation: Observe the mice for the presence or absence of Hindlimb Tonic Extension (HLTE).

    • Self-Validation Check: A parallel vehicle-only control group must be run simultaneously. If any mouse in the vehicle control group fails to exhibit full HLTE, the shock delivery system is flawed, and the entire cohort's data must be discarded. Protection is strictly defined as the complete abolition of HLTE in the drug-treated group.

References

Sources

Application

Application Note: Derivatization Strategies for the GC Analysis of 2-Amino-N-butyl-DL-propanamide

An in-depth application note and protocol guide for the derivatization of 2-Amino-N-butyl-DL-propanamide prior to Gas Chromatography (GC) analysis. Executive Summary The robust gas chromatographic (GC) analysis of alipha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for the derivatization of 2-Amino-N-butyl-DL-propanamide prior to Gas Chromatography (GC) analysis.

Executive Summary

The robust gas chromatographic (GC) analysis of aliphatic amino-amides presents a well-documented analytical challenge. 2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5), a structural analog and intermediate related to amino amide-type local anesthetics, possesses both a primary amine at the alpha-carbon and a secondary amide linking the butyl chain. Left underivatized, these highly polar functional groups act as strong hydrogen bond donors and acceptors. This leads to irreversible adsorption onto the silica backbone of GC columns, severe peak tailing, and thermal degradation within the high-temperature environment of the injection port [1].

To achieve high-resolution chromatography, accurate quantitation, and structural elucidation, the active protons on both the amine and amide moieties must be replaced. This guide details two field-proven, self-validating derivatization workflows—Silylation and Acylation —explaining the mechanistic causality behind each step to ensure optimal volatility, thermal stability, and detector sensitivity.

Mechanistic Insights: Choosing the Right Derivatization Pathway

The selection of a derivatization reagent is dictated by the target detector (e.g., FID, MS, ECD) and the steric hindrance of the molecule. 2-Amino-N-butyl-DL-propanamide contains three active protons : two on the primary amine (-NH₂) and one on the secondary amide (-NH-).

Strategy A: Silylation via BSTFA + 1% TMCS

Silylation is the gold standard for general GC-MS and GC-FID screening. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with non-polar Trimethylsilyl (TMS) groups.

  • Causality of Reagent Choice: While BSTFA easily silylates primary amines, the secondary amide in 2-Amino-N-butyl-DL-propanamide is sterically hindered and less nucleophilic. The addition of 1% Trimethylchlorosilane (TMCS) is critical; it acts as a catalyst by increasing the silylating power of the mixture, driving the reaction past the intermediate N,N-di-TMS state to form the fully protected N,N,N'-tri-TMS derivative.

Strategy B: Acylation via HFBA

Acylation using Heptafluorobutyric Anhydride (HFBA) is employed when ultra-trace level detection is required[2]. HFBA replaces the active protons with perfluoroacyl groups.

  • Causality of Reagent Choice: The introduction of highly electronegative fluorine atoms dramatically lowers the boiling point of the molecule by disrupting intermolecular forces, despite a significant increase in molecular weight. Furthermore, the fluorinated derivative acts as a powerful electron sink, making it exceptionally sensitive to Electron Capture Detection (ECD) and Negative Ion Chemical Ionization (NICI) MS.

Pathway Sub 2-Amino-N-butyl-DL-propanamide (3 Active Protons) TMS2 N,N-di-TMS Derivative (Amine Silylated) Sub->TMS2 BSTFA/TMCS Mild Heat HFBA1 N-HFBA Derivative (Amine Acylated) Sub->HFBA1 HFBA Room Temp TMS3 N,N,N'-tri-TMS Derivative (Amine & Amide Silylated) TMS2->TMS3 Prolonged Heat Excess Reagent HFBA2 N,N'-di-HFBA Derivative (Amine & Amide Acylated) HFBA1->HFBA2 HFBA 70°C

Fig 1. Mechanistic pathway of active hydrogen replacement during silylation and acylation.

Quantitative Data Presentation

The table below summarizes the expected mass shifts and optimal detector pairings for the derivatized products. Monitoring these specific mass-to-charge (m/z) shifts during GC-MS analysis serves as a self-validating check for reaction completeness.

Derivatization StrategyTarget ReagentExpected Final DerivativeMass Shift (Δ m/z)Total MW ( g/mol )Optimal GC Detector
None (Baseline) N/AUnderivatized0 Da144.21N/A (Poor Chromatography)
Silylation BSTFA + 1% TMCSN,N,N'-tri-TMS+216 Da360.21GC-MS (EI), GC-FID
Acylation HFBAN,N'-di-HFBA+392 Da536.21GC-ECD, GC-MS (NICI)

Experimental Protocols

The following step-by-step methodologies are designed to ensure complete derivatization while protecting the integrity of the GC column.

Protocol A: Silylation Workflow
  • Sample Preparation: Weigh 1.0 mg of 2-Amino-N-butyl-DL-propanamide into a 2 mL glass GC vial. Dissolve in 1.0 mL of anhydrous pyridine (moisture must be strictly excluded, as water rapidly hydrolyzes TMS reagents).

  • Aliquot & Dry: Transfer 100 µL of the sample solution to a conical derivatization vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Cap the vial tightly with a PTFE-lined septum and vortex for 10 seconds.

  • Incubation: Place the vial in a heating block at 60°C for 30 minutes . Causality: While the primary amine silylates at room temperature, the thermal energy is required to overcome the steric hindrance of the secondary amide, ensuring the formation of the tri-TMS derivative.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS or GC-FID system.

Protocol B: Acylation Workflow
  • Sample Preparation: Transfer 100 µL of the 1.0 mg/mL sample solution (in ethyl acetate) to a conical vial and evaporate to dryness under nitrogen.

  • Reagent Addition: Add 50 µL of Heptafluorobutyric Anhydride (HFBA) and 50 µL of anhydrous ethyl acetate. Cap tightly and vortex.

  • Incubation: Incubate at 70°C for 45 minutes . Causality: The secondary amide is a weak nucleophile; elevated temperature and extended time are mandatory to force the second acylation step.

  • Evaporation (Critical Step): Remove the vial, cool to room temperature, and uncap. Evaporate the reaction mixture to complete dryness under a gentle nitrogen stream. Causality: Unreacted HFBA and its byproduct (heptafluorobutyric acid) are highly corrosive. Direct injection of these acids will rapidly strip the stationary phase of standard capillary columns (e.g., HP-5MS) and damage the MS source [2].

  • Reconstitution: Reconstitute the dried, derivatized residue in 100 µL of anhydrous hexane.

  • Analysis: Inject 1 µL into the GC-ECD or GC-MS system.

Workflow A Sample Prep: 2-Amino-N-butyl-DL-propanamide (1 mg/mL in dry solvent) B Solvent Evaporation (Under gentle N2 stream) A->B C1 Pathway A: Silylation Add 50 µL BSTFA + 1% TMCS + 50 µL Pyridine B->C1 Silyl Reagents C2 Pathway B: Acylation Add 50 µL HFBA + 50 µL Ethyl Acetate B->C2 Acyl Reagents D1 Incubation 60°C for 30 min C1->D1 D2 Incubation 70°C for 45 min C2->D2 F1 Direct Injection (1 µL into GC-MS/FID) D1->F1 E2 Evaporate Excess HFBA (Crucial for column health) D2->E2 F2 Reconstitution & Injection (1 µL into GC-MS/ECD) E2->F2

Fig 2. Step-by-step experimental workflow for the silylation and acylation of 2-Amino-N-butyl-DL-propanamide prior to GC analysis.

References

  • Weissberg, A., Drug, E., Prihed, H., Madmon, M., & Shamai Yamin, T. (2020). Structural elucidation of amino amide-type local anesthetic drugs and their main metabolites in urine by LC-MS after derivatization and its application for differentiation between positional isomers of prilocaine. Journal of Mass Spectrometry, 55(10), e4654.[Link]

  • Cardona, P. S., et al. (1995). Enhancement of Drug Detection and Identification by Use of Various Derivatizing Reagents on GC-FTIR Analysis. Federal Aviation Administration (FAA) Office of Aviation Medicine Report DOT/FAA/AM-95/15.[Link]

Method

Application Note &amp; Protocol: 2-Amino-N-butyl-DL-propanamide as a Versatile Building Block in Medicinal Chemistry

Executive Summary 2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) is an aliphatic amino acid amide derivative that has emerged as a critical building block in modern medicinal chemistry[1]. Structurally, it is the N-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) is an aliphatic amino acid amide derivative that has emerged as a critical building block in modern medicinal chemistry[1]. Structurally, it is the N-butyl amide of DL-alanine. The strategic incorporation of the N-butyl moiety serves a dual purpose: it neutralizes the native carboxylic acid to prevent unwanted electrostatic interactions and significantly enhances the lipophilicity of the resulting scaffold.

This application note details the mechanistic rationale for its use in drug design—particularly in the synthesis of peptidomimetics and small-molecule modulators—and provides self-validating protocols for both its synthetic application and analytical quantification.

Mechanistic Rationale in Drug Design

In lead optimization, the C-terminus of amino acid derivatives is frequently modified to improve pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Proteolytic Stability: Converting a C-terminal acid to an N-butyl amide eliminates recognition by endogenous exopeptidases, thereby increasing the plasma half-life of the synthesized peptidomimetic.

  • Lipophilic Efficiency (LiPE): The butyl chain provides a flexible, hydrophobic appendage that can occupy deep lipophilic pockets in target proteins. This is critical for modulating protein-protein interactions, as demonstrated in[2].

  • Racemic Utility for SAR: Utilizing the DL (racemic) form allows for rapid, cost-effective initial Structure-Activity Relationship (SAR) screening. Once a biological hit is identified, chiral resolution is employed to isolate the active enantiomer (eutomer).

Quantitative Data: Physicochemical Impact

The table below summarizes the theoretical impact of N-butyl amidation compared to the native amino acid, highlighting the causality behind its selection in drug design.

Table 1: Impact of N-butyl amidation on physicochemical properties (Calculated vs. Free DL-Alanine)

PropertyDL-Alanine2-Amino-N-butyl-DL-propanamideMedicinal Chemistry Implication
Molecular Weight 89.09 g/mol 144.21 g/mol Remains strictly within Lipinski's Rule of 5.
LogP (Estimated) -2.850.45Drastic improvement in passive membrane permeability.
H-Bond Donors 33Maintains ability to form key target interactions.
H-Bond Acceptors 22Preserves receptor binding potential.
Charge at pH 7.4 ZwitterionicCationic (Primary Amine)Enhances solubility; prevents cell membrane repulsion.

Experimental Workflows & Protocols

Workflow Visualization 1: Synthetic Application

G A 2-Amino-N-butyl-DL-propanamide (Racemic Building Block) B Amide/Urea Coupling (Electrophile Addition) A->B Nucleophilic Attack C Racemic Lead Compound (Initial SAR Screening) B->C Yields D Chiral Resolution (SFC / Chiral HPLC) C->D Active Hit E Enantiopure API (e.g., PCSK9 Modulator) D->E Isolation of Eutomer

Fig 1. Synthetic workflow of 2-Amino-N-butyl-DL-propanamide in SAR screening.

Protocol 1: Synthetic Application – Amide Coupling for Peptidomimetics

This protocol outlines the coupling of 2-Amino-N-butyl-DL-propanamide with a generic carboxylic acid utilizing [3].

Self-Validation Mechanism: The protocol incorporates an In-Process Control (IPC) via LC-MS to ensure complete activation of the acid before amine addition, preventing the formation of unreacted side products and ensuring a self-validating reaction cycle.

Step-by-Step Methodology:

  • Preparation of the Active Ester: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 equivalent (eq) of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over traditional EDC/HOBt for its superior reaction kinetics and its ability to suppress epimerization of the carboxylic acid component. DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile.

  • In-Process Control (IPC): Stir for 15 minutes at room temperature. Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until >95% formation of the activated ester is confirmed.

  • Amine Addition: Add 1.1 eq of 2-Amino-N-butyl-DL-propanamide. (Note: If using the hydrochloride salt, add an additional 1.0 eq of DIPEA for in situ free-basing).

  • Reaction & Workup: Stir for 2–4 hours. Upon completion (verified by LC-MS), dilute with Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The sequential wash systematically removes unreacted amine, acidic byproducts, and residual DMF, respectively.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the racemic product via flash column chromatography.

Workflow Visualization 2: Analytical Quantification

G S1 Sample Preparation (Spike with Internal Standard) S2 System Suitability Test (SST) (Verify S/N > 10, RSD < 2%) S1->S2 S2->S2 Fail (Recalibrate) S3 LC-MS/MS Acquisition (MRM Mode) S2->S3 Pass S4 Data Processing (Quantification vs Calibration Curve) S3->S4 S5 Validation Check (QC Sample Accuracy 85-115%) S4->S5

Fig 2. Self-validating LC-MS/MS analytical workflow for quantitative analysis.

Protocol 2: Analytical Quantification via LC-MS/MS

Because 2-Amino-N-butyl-DL-propanamide can appear as a process-related impurity or unreacted starting material, its accurate quantification is paramount, supported by [4].

Self-Validation Mechanism: The use of an isotopically labeled internal standard (IS) and a strict System Suitability Test (SST) ensures that matrix effects and instrument drift do not compromise data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the sample and dissolve in Methanol:Water (50:50, v/v). Spike the solution with 50 ng/mL of an appropriate internal standard (e.g., ¹³C/¹⁵N-labeled analog).

    • Causality: The 50:50 solvent ratio ensures solubility of both the polar amine and the organic matrix. The IS compensates for variable ionization efficiencies in the ESI source caused by matrix suppression.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: Formic acid acts as an ion-pairing agent and ensures the primary amine is fully protonated for optimal sensitivity in ESI+ mode).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • System Suitability Test (SST): Inject a known standard (100 ng/mL). The system is validated only if the signal-to-noise (S/N) ratio is >10, and the retention time relative standard deviation (RSD) across three injections is <2%.

  • Mass Spectrometry (ESI-MS/MS): Operate in Multiple Reaction Monitoring (MRM) mode using the parameters defined in Table 2.

  • Data Analysis: Construct a calibration curve (1 ng/mL to 1000 ng/mL). Calculate the concentration by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Ensure Quality Control (QC) samples fall within 85–115% accuracy.

Table 2: LC-MS/MS MRM Parameters for 2-Amino-N-butyl-DL-propanamide

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Amino-N-butyl-DL-propanamide145.1 [M+H]⁺72.1 (Quantifier)5015
2-Amino-N-butyl-DL-propanamide145.1 [M+H]⁺44.1 (Qualifier)5022
Internal Standard[M+H]⁺[Fragment]⁺50Optimized per IS

References

  • Title: US10821106B2 - Composition and methods of use of novel phenylalanine small organic compounds to directly modulate PCSK9 protein activity Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for "2-Amino-N-butyl-DL-propanamide" synthesis

Technical Support Center: Optimization & Troubleshooting for 2-Amino-N-butyl-DL-propanamide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for 2-Amino-N-butyl-DL-propanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals seeking robust, scalable, and high-yield methodologies for the synthesis of 2-Amino-N-butyl-DL-propanamide (often isolated as its hydrochloride salt).

Rather than just providing a list of instructions, this guide dissects the causality behind synthetic bottlenecks—from steric hindrance during amidation to hygroscopic failures during deprotection—and provides self-validating protocols to ensure your experiments are fundamentally sound.

Section 1: Standard Operating Procedure (SOP) & Experimental Workflow

The synthesis of 2-Amino-N-butyl-DL-propanamide relies on a highly controlled three-step sequence: amine protection to prevent self-polymerization, carboxylic acid activation/amidation, and selective deprotection. The protocol below is engineered to prevent common side reactions such as N-acylurea formation.

Protocol: Optimized Synthesis of 2-Amino-N-butyl-DL-propanamide Hydrochloride

Step 1: N-Protection of DL-Alanine

  • Reaction: Dissolve 1.0 eq of DL-alanine in a 1:1 mixture of deionized water and 1,4-dioxane.

  • Activation: Cool the flask to 0°C in an ice bath. Add 2.5 eq of sodium bicarbonate (NaHCO₃) to act as a mild base, followed by the dropwise addition of 1.1 eq of di-tert-butyl dicarbonate (Boc₂O).

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The complete disappearance of the baseline free-amine spot confirms 100% protection. Isolate Boc-DL-alanine via acidic workup (pH 2-3 using 1M KHSO₄) and extract with ethyl acetate.

Step 2: Amidation with n-Butylamine

  • Reaction: Dissolve 1.0 eq of the isolated Boc-DL-alanine in anhydrous dichloromethane (DCM) under an inert nitrogen (N₂) atmosphere to prevent moisture-induced hydrolysis of the active ester.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 15 minutes. Causality: Pre-activating the acid with HOBt forms a highly reactive, yet stable, OBt-ester, preventing the n-butylamine from simply forming an unreactive carboxylate salt[1].

  • Coupling: Slowly add 1.2 eq of n-butylamine and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 8 hours.

  • Self-Validation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Analyze the aqueous HCl wash via LC-MS; the absence of an n-butylamine mass peak validates complete conversion. Concentrate under reduced pressure to yield Boc-2-Amino-N-butyl-DL-propanamide.

Step 3: Deprotection and Salt Formation

  • Reaction: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous ethyl acetate.

  • Deprotection: Add 10 equivalents of 4M HCl in dioxane at 0°C. Stir at room temperature for 2 hours.

  • Self-Validation: The reaction is complete when CO₂ gas evolution ceases and a dense white precipitate forms[1]. Collect the solid by vacuum filtration, wash with cold diethyl ether to remove cleaved tert-butanol, and dry under high vacuum. A sharp melting point and a single peak on normal-phase HPLC confirm the purity of the final hydrochloride salt[2].

Workflow A DL-Alanine (Starting Material) B Boc-Protection Reagents: Boc2O, NaHCO3 Conditions: 0°C to RT A->B C Boc-DL-Alanine (Intermediate 1) B->C D Amidation Reagents: n-Butylamine, EDC/HOBt Conditions: DCM, N2, RT C->D E Boc-2-Amino-N-butyl-DL-propanamide (Intermediate 2) D->E F Deprotection Reagents: 4M HCl in Dioxane Conditions: 0°C to RT E->F G 2-Amino-N-butyl-DL-propanamide HCl (Final Product) F->G

Experimental workflow for the synthesis of 2-Amino-N-butyl-DL-propanamide hydrochloride.

Section 2: Troubleshooting Guides & FAQs

Q1: I am experiencing low yields (<50%) during the amidation step with n-butylamine. What is the mechanistic cause, and how can I optimize it? Expert Insight: Low yields in the amidation of aliphatic amines are frequently caused by incomplete activation of the carboxylic acid or competitive side reactions. Because n-butylamine is highly nucleophilic, if the active ester is not formed efficiently, the amine will attack the coupling reagent itself (forming stable N-acylureas when using DCC) or form an unreactive salt with the carboxylic acid[1]. Solution: Switch from standard carbodiimides to phosphonic anhydride-based reagents like T3P (Propylphosphonic anhydride) or uronium-based reagents like HATU. T3P generates strictly water-soluble byproducts, eliminating the need for complex chromatographic workups and completely preventing N-acylurea formation.

Quantitative Data: Amidation Condition Optimization

Coupling Reagent Additive Base (eq) Solvent Yield (%) Purity (LC-MS) Byproduct Profile
DCC DMAP None DCM 45% 82% High DCU precipitation
EDC·HCl HOBt DIPEA (2.0) DCM 78% 94% Trace N-acylurea
HATU None DIPEA (2.0) DMF 91% 98% Tetramethylurea (washable)

| T3P (50% in EtOAc) | None | DIPEA (3.0) | EtOAc | 95% | >99% | Water-soluble phosphates |

Q2: During the deprotection step, my product turns into a gummy residue instead of a crystalline solid. How do I fix this? Expert Insight: A gummy residue indicates the presence of trapped solvent (often dioxane or unreacted Boc-byproducts like tert-butanol) or incomplete salt formation. The hydrochloride salt of 2-Amino-N-butyl-DL-propanamide is highly hygroscopic. Solution: Ensure strictly anhydrous conditions during deprotection. Use a freshly titrated solution of 4M HCl in dioxane. If gumming occurs, precipitate the product by adding a large excess of ice-cold, anhydrous diethyl ether. Triturate the gum vigorously with a glass rod in the ether until it solidifies into a powder, then dry immediately under high vacuum over P₂O₅.

Q3: How can I verify that my final product is a strict racemic mixture, or conversely, how do I resolve it into pure D- or L- forms? Expert Insight: While DL-alanine is racemic, downstream processing can sometimes inadvertently enrich one enantiomer if chiral environments (e.g., chiral impurities) are present. To assess the enantiomeric ratio (which should be exactly 50:50 for the DL-mixture), utilize Normal-Phase HPLC with a chiral amylose-based stationary phase[2]. Solution: Run a mobile phase of Hexane:Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min. The two enantiomers will resolve into distinct peaks. If resolution into pure enantiomers is desired post-synthesis, you can employ chiral resolution via diastereomeric salt formation using resolving agents like L-tartaric acid[3].

TroubleshootingLogic Start Issue: Low Amidation Yield Check1 Are byproducts visible on TLC? (e.g., N-acylurea) Start->Check1 Check2 Is the starting acid unreacted? Start->Check2 Check3 Is the amine precipitating as a carboxylate salt? Start->Check3 Sol1 Action: Switch from DCC to T3P or HATU coupling Check1->Sol1 Yes Sol2 Action: Increase DIPEA to 3.0 eq Check anhydrous conditions Check2->Sol2 Yes Sol3 Action: Pre-activate acid with EDC/HOBt for 15 mins before adding n-butylamine Check3->Sol3 Yes

Diagnostic logic tree for resolving low yields during the amidation step.

References

Sources

Optimization

Technical Support Center: Purification Strategies for 2-Amino-N-butyl-DL-propanamide

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation of small, highly polar amino acid amides like 2-Amino-N-butyl-DL-propanamide (also known as DL...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the isolation of small, highly polar amino acid amides like 2-Amino-N-butyl-DL-propanamide (also known as DL-Alanine N-butylamide).

The structural duality of this molecule—a basic, highly polar primary alpha-amine coupled with a moderately hydrophobic N-butyl chain—creates competing hydrogen-bonding networks. This chemical profile often leads to irreversible binding on standard silica, co-elution with coupling reagents, and difficulties in racemate resolution. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your purification workflows.

Part 1: Troubleshooting & FAQs

Q1: I attempted to purify my crude reaction mixture using standard normal-phase silica gel chromatography, but I observed severe peak tailing and lost most of my yield. Why did this happen, and how do I fix it? A1: This is a classic acid-base interaction issue. Standard bare silica gel is populated with slightly acidic silanol groups (pKa ~4.5 to 8.5). Your target molecule contains a primary alpha-amine (pKa ~9.5). The amine acts as a strong hydrogen-bond acceptor and becomes partially protonated by the silanols, leading to irreversible chemisorption and severe peak tailing.

  • The Fix: You must suppress the ionization of the silanol groups or keep the amine fully deprotonated. Switch to a Strong Cation Exchange (SCX) workflow (see Protocol 1). If you must use normal-phase chromatography, pre-treat your silica with 1% Triethylamine (TEA) or use a mobile phase containing 1-5% methanolic ammonia to competitively block the silanol active sites.

Q2: I synthesized the amide via the protecting-group-free direct amidation of DL-alanine using the borate ester B(OCH2​CF3​)3​ . How can I isolate the product without chromatography? A2: Direct amidation using B(OCH2​CF3​)3​ is an elegant route that bypasses Boc/Fmoc protection[1]. Because the reaction avoids complex coupling reagents (like EDC/HOBt), you can utilize a purely physical scavenger resin filtration workup [1].

  • The Causality: By adding a strongly acidic resin (e.g., Amberlyst 15), you selectively protonate and capture the unreacted basic amines. Adding a boron-scavenging resin (e.g., Amberlite IRA-743) chelates the borate byproducts. The target amide remains in the organic filtrate, allowing you to achieve >90% purity simply by evaporating the solvent[1].

Q3: My synthesis used a standard Boc-DL-Ala-OH coupling with n-butylamine, followed by TFA deprotection. The crude mixture is a mess of TFA salts, cleaved Boc fragments, and urea byproducts. What is the most reliable separation method? A3: The most reliable method is SCX Catch-and-Release Chromatography [2].

  • The Causality: SCX media contains sulfonic acid functional groups. When you load your crude mixture under neutral or slightly acidic conditions, the primary amine of 2-Amino-N-butyl-DL-propanamide becomes protonated and forms a strong ionic bond with the resin. Neutral and acidic impurities (urea byproducts, HOBt, Boc fragments) cannot bind and are washed away with methanol. You then switch to a high-pH eluent (e.g., 2M NH3​ in MeOH) to deprotonate the target amine, breaking the ionic bond and releasing your pure product[2].

Q4: My downstream application requires enantiomeric purity, but my product is a DL-racemate. What is the most efficient way to resolve it? A4: While preparative chiral HPLC (e.g., using a Chiralpak IG column) is standard, it is solvent-intensive. A highly efficient, scalable alternative is enzymatic kinetic resolution [3].

  • The Causality: You can utilize an L-amino amidase enzyme (such as the one isolated from Mycobacterium neoaurum ATCC 25795)[3]. This enzyme exhibits strict stereoselectivity, hydrolyzing only the L-enantiomer back to L-alanine and n-butylamine, while leaving the D-2-Amino-N-butyl-propanamide completely intact. The resulting mixture (D-amide + L-acid) is easily separated via a simple acid-base extraction.

Part 2: Quantitative Data & Method Comparison

To help you select the optimal purification route based on your synthesis method, refer to the comparative data below:

Purification StrategyTarget Impurities RemovedExpected YieldExpected PurityProsCons
SCX Catch & Release Neutral/acidic organics, urea byproducts, HOBt85 - 95%> 95%Highly specific for amines; rapid; avoids silica tailing.Cannot separate unreacted n-butylamine (requires vacuum evaporation).
Resin Scavenging Borate esters, unreacted amino acids70 - 90%> 90%No chromatography required; scalable; green chemistry.Only applicable to direct amidation routes.
Acid-Base Extraction Non-basic organics, salts60 - 80%80 - 85%Cheap; requires no specialized equipment.Emulsion risks; product has slight water solubility, lowering yield.
Enzymatic Resolution L-enantiomer (hydrolyzed)~ 45% (max 50%)> 99% eeExceptional chiral purity; environmentally friendly.Sacrifices 50% of the yield; requires specific biocatalysts.

Part 3: Experimental Protocols

Protocol A: SCX Catch-and-Release Chromatography

This self-validating protocol ensures the selective isolation of basic amides from complex coupling mixtures.

  • Preparation: Equilibrate a pre-packed SCX cartridge (e.g., Biotage Isolute SCX-2) with 3 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude 2-Amino-N-butyl-DL-propanamide mixture in a minimum volume of DCM/MeOH (1:1). Load the solution onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Validation Step 1): Wash the cartridge with 5 CV of MeOH. Collect this wash. Self-Validation: Spot the wash on a TLC plate and stain with Ninhydrin. It should remain yellow/clear, confirming your primary amine is securely bound to the resin.

  • Elution: Elute the target product using 5 CV of 2M Ammonia in Methanol ( NH3​ /MeOH).

  • Collection (Validation Step 2): Collect the eluent in fractions. Self-Validation: Spot fractions on TLC and stain with Ninhydrin; a deep purple/pink spot confirms the release of the primary amine.

  • Concentration: Pool the positive fractions and evaporate under reduced pressure. The volatile unreacted n-butylamine (bp 78°C) will co-evaporate, leaving the pure target amide.

Protocol B: Scavenger Resin Workup (For Direct Amidation)

Adapted from the B(OCH2CF3)3 direct amidation methodology.

  • Quenching: Upon completion of the amidation reaction in cyclopentyl methyl ether (CPME), cool the vessel to room temperature.

  • Amine Scavenging: Add 3.0 equivalents of Amberlyst 15 (strongly acidic cation exchange resin) to the reaction mixture. Stir for 2 hours to sequester any unreacted n-butylamine or unprotected DL-alanine.

  • Boron Scavenging: Add 3.0 equivalents of Amberlite IRA-743 (N-methylglucamine functionalized resin). Stir for an additional 2 hours to chelate the trifluoroethanol and borate byproducts.

  • Filtration & Isolation: Filter the suspension through a sintered glass funnel. Wash the resins thoroughly with ethyl acetate.

  • Evaporation: Concentrate the filtrate in vacuo to yield the purified 2-Amino-N-butyl-DL-propanamide.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude 2-Amino-N-butyl- DL-propanamide SynthCheck Synthesis Route? Start->SynthCheck DirectAmidation Direct Amidation (Borate Ester) SynthCheck->DirectAmidation B(OCH2CF3)3 StandardCoupling Standard Coupling (Boc/Deprotection) SynthCheck->StandardCoupling EDC/HOBt Scavenger Scavenger Resin Workup (Amberlyst 15 / IRA-743) DirectAmidation->Scavenger SCX SCX Catch & Release Chromatography StandardCoupling->SCX Chiral Enantiomeric Resolution Required? Scavenger->Chiral SCX->Chiral Enzymatic Enzymatic Resolution (L-amino amidase) Chiral->Enzymatic Yes PureRacemate Pure DL-Racemate (Final Product) Chiral->PureRacemate No

Decision tree for 2-Amino-N-butyl-DL-propanamide purification workflows.

Part 5: References

  • Lanigan, R. M., Karaluka, V., Sabatini, M. T., Starkov, P., Badland, M., Boulton, L., & Sheppard, T. D. (2016). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications (Royal Society of Chemistry). URL:[Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage Technical Blog. URL:[Link]

  • Hermes, H. F., Tandler, R. F., Sonke, T., Dijkhuizen, L., & Meijer, E. M. (1994). Purification and Characterization of an L-Amino Amidase from Mycobacterium neoaurum ATCC 25795. Applied and Environmental Microbiology (ASM Journals). URL:[Link]

Sources

Troubleshooting

Preventing racemization during "2-Amino-N-butyl-DL-propanamide" synthesis

Technical Support Center: Preventing Racemization in 2-Amino-N-butylpropanamide Synthesis Welcome to the Technical Support Center. When synthesizing the chiral drug intermediate 2-Amino-N-butylpropanamide (e.g., targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Racemization in 2-Amino-N-butylpropanamide Synthesis

Welcome to the Technical Support Center. When synthesizing the chiral drug intermediate 2-Amino-N-butylpropanamide (e.g., targeting the pure L-enantiomer), researchers frequently encounter unwanted epimerization, leading to the racemic mixture known as "2-Amino-N-butyl-DL-propanamide."

As a Senior Application Scientist, I have designed this troubleshooting guide to help you understand the mechanistic pitfalls of amide coupling and provide field-proven, self-validating protocols to preserve stereochemical integrity throughout your workflow.

Section 1: Mechanistic Insights

Q1: I started with enantiopure Boc-L-Alanine, but my final product is the DL-racemate. Why is this happening?

A1: The loss of chirality during this amidation is primarily driven by the 5(4H)-oxazolone mechanism [1]. When you activate the carboxylic acid of an N-protected amino acid using standard carbodiimides (like DCC or DIC), you form a highly reactive O-acylisourea intermediate.

Instead of waiting for n-butylamine to attack, the oxygen atom from the adjacent N-protecting group (e.g., Boc) can attack the activated carbonyl, causing an intramolecular cyclization that forms a 5(4H)-oxazolone ring[2]. Because of the electron-withdrawing nature of this ring, the alpha-proton becomes highly acidic. Any base present in the reaction will deprotonate it, forming an achiral, planar enolate. When it reprotonates, it does so randomly from either face, creating a racemic DL-oxazolone. Subsequent reaction with n-butylamine yields the unwanted 2-Amino-N-butyl-DL-propanamide.

G N1 Boc-L-Alanine N2 O-Acylisourea Intermediate N1->N2 Carbodiimide N3 5(4H)-Oxazolone (Chiral) N2->N3 Cyclization N7 2-Amino-N-butyl-L-propanamide N2->N7 Amine (Desired) N4 Enolate (Achiral) N3->N4 Base N5 DL-Oxazolone (Racemic) N4->N5 Reprotonation N6 2-Amino-N-butyl-DL-propanamide N5->N6 Amine (Unwanted)

Logical workflow of oxazolone-mediated racemization during amide coupling.

Section 2: Troubleshooting & Reagent Selection

Q2: Which coupling reagents and additives should I use to prevent oxazolone formation?

A2: To prevent racemization, you must intercept the O-acylisourea intermediate before it cyclizes. This is achieved by using super-nucleophilic additives like Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)[2]. Oxyma reacts rapidly with the intermediate to form a stable active ester that resists oxazolone formation but remains highly reactive to n-butylamine.

Alternatively, you can abandon carbodiimides entirely and use DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT directly mediates amide bond formation via an organophosphorus mechanism that exhibits remarkable resistance to racemization, even in the presence of strong bases[3][4].

Table 1: Quantitative Comparison of Coupling Systems for Alanine Amidation

Coupling SystemTypical YieldRacemization PotentialMechanism of ActionSafety & Handling
DCC alone < 60%High (>15%)O-acylisourea forms oxazoloneDCU byproduct is difficult to filter
EDC + HOBt ~ 85%Moderate (2-5%)Forms OBt active esterHOBt poses severe explosive risks
EDC + Oxyma > 90%Low (< 1%)Forms Oxyma active esterSafe, highly soluble alternative
DEPBT > 90%Very Low (< 0.1%)Direct organophosphorus couplingExceedingly stable, no additives needed

Q3: How does my choice of base impact stereochemical integrity?

A3: Base catalyzes the deprotonation of the oxazolone intermediate. Using an excess of a strong base like Triethylamine (TEA) will accelerate racemization. If you must use a base, use strictly stoichiometric amounts of N,N-Diisopropylethylamine (DIPEA) or switch to a sterically hindered, weaker base like 2,4,6-Trimethylpyridine (TMP).

Section 3: Experimental Protocols

Q4: What is a validated, racemization-free protocol for synthesizing 2-Amino-N-butylpropanamide?

A4: The following self-validating methodology utilizes DEPBT to ensure the stereochemical integrity of the L-enantiomer is maintained from start to finish[4][5].

Step-by-Step Methodology:

  • Pre-Activation: Dissolve 1.0 equivalent of Boc-L-Ala-OH and 1.1 equivalents of DEPBT in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 2.0 equivalents of DIPEA dropwise. Stir for 10 minutes to allow the active intermediate to form. (Self-Validation: A quick TLC check should show the disappearance of the Boc-L-Ala-OH spot).

  • Amidation: Slowly add 1.1 equivalents of n-butylamine to the chilled mixture.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc). Wash sequentially with 5% citric acid (to remove excess amine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the crude Boc-protected intermediate in a 4M HCl/Dioxane solution. Stir at room temperature for 1 hour until gas evolution ceases.

  • Isolation: Evaporate the solvent. Triturate the resulting solid with cold diethyl ether to precipitate enantiopure 2-Amino-N-butyl-L-propanamide hydrochloride. Filter and dry under vacuum.

Workflow S1 1. N-Protection (Boc-L-Ala-OH) S2 2. Activation (DEPBT, 0°C) S1->S2 S3 3. Amidation (n-Butylamine) S2->S3 S4 4. Deprotection (HCl/Dioxane) S3->S4 S5 5. Isolation (Pure L-Isomer) S4->S5

Step-by-step workflow for the racemization-free synthesis of enantiopure amides.

Section 4: Analytical Verification

Q5: How can I verify that I successfully avoided forming the DL-racemate?

A5: Standard reverse-phase HPLC or NMR cannot distinguish between enantiomers. You must use Normal-Phase Chiral HPLC [6].

  • Stationary Phase: Use an amylose-based chiral column (e.g., Chiralpak AD-H).

  • Mobile Phase: A validated isocratic mixture of Hexane and Isopropanol in a 90:10 (v/v) ratio.

  • Validation: Inject a known standard of "2-Amino-N-butyl-DL-propanamide" to identify the retention times of both the L and D peaks. Then, inject your synthesized sample. A successful synthesis will show a single peak corresponding to the L-enantiomer with an Enantiomeric Excess (ee) > 99%.

References

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. PubMed / NIH.[Link]

  • 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. ACS Publications.[Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH.[Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Alkyl-α-Amino Amides

Welcome to the technical support center for the synthesis of N-alkyl-α-amino amides. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-alkyl-α-amino amides. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges in this critical synthetic transformation. This resource moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction yields and purity.

Quick Troubleshooting FAQs

This section addresses the most frequently encountered issues during the synthesis of N-alkyl-α-amino amides.

Q1: My amide coupling reaction has stalled, and the yield is poor. What are the most likely causes? A: The primary culprits for low yield are often steric hindrance from bulky amino acid side chains or N-alkyl groups, inefficient activation of the carboxylic acid, or poor substrate solubility.[1][2] Consider switching to a more potent coupling reagent like HATU or HCTU, performing a "double coupling" by adding a second charge of reagents, or changing to a more suitable solvent like DMF or NMP.[1]

Q2: I'm observing significant racemization of my chiral α-amino acid starting material. How can this be minimized? A: Racemization typically occurs through the formation of a 5(4H)-oxazolone intermediate after the carboxylic acid is activated.[1][3][4] To suppress this, use a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure.[4][5] Additionally, avoid strong, sterically unhindered bases like triethylamine (TEA) in favor of weaker or bulkier bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA), and minimize the time the carboxylic acid spends in its activated state before the amine is introduced.[1][5]

Q3: When performing N-alkylation using an alkyl halide, I'm getting a mixture of mono- and di-alkylated products. How can I achieve selective mono-alkylation? A: Direct alkylation of amines with alkyl halides is notoriously difficult to control because the mono-alkylated amine product is often more nucleophilic than the starting amine, leading to over-alkylation.[6] The preferred industrial and academic method for clean mono-N-alkylation is reductive amination .[7][8][9] This one-pot reaction involves forming an imine intermediate from the primary amine and an aldehyde or ketone, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[8][10]

Q4: How do I remove byproducts from coupling reagents, such as dicyclohexylurea (DCU) from DCC? A: DCU, the byproduct of DCC-mediated couplings, is famously insoluble in many common reaction solvents like dichloromethane (DCM) and can often be removed by simple filtration. If it remains soluble, it can sometimes be precipitated by concentrating the reaction mixture and adding a non-polar solvent like hexanes or diethyl ether. For water-soluble byproducts from reagents like EDC, an aqueous workup is typically sufficient.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Amide Coupling and Low Yield

Symptom: Analysis of the crude reaction mixture (by TLC, LC-MS, or NMR) shows a significant amount of unreacted starting amine and/or carboxylic acid.

Causality Analysis: Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid to form a reactive intermediate susceptible to nucleophilic attack by the amine.[11][12] Failure in this process can be traced to several key factors.

  • Steric Hindrance: α,α-disubstituted amino acids (like aminoisobutyric acid, Aib) or bulky N-alkyl groups on the amine can physically block the approach of the nucleophile to the activated carboxyl group.[2][13]

  • Reagent Potency: Carbodiimides like DCC or EDC may not be sufficiently reactive for challenging couplings. Uronium or phosphonium salt-based reagents (e.g., HATU, PyBOP) are generally more powerful activators.[11]

  • Solubility: If either the starting materials or the activated intermediate are not fully dissolved in the reaction solvent, the reaction rate will be severely limited.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Analyze Crude Reaction: Are Starting Materials Present? start->check_sm solubility Are all components soluble? check_sm->solubility Yes end_node Yield Improved check_sm->end_node No (Other Issue) coupling_reagent Is the coupling reagent potent enough for hindered substrates? solubility->coupling_reagent Yes solution1 Change to a better solvent (e.g., DMF, NMP, or DMA) solubility->solution1 No solution2 Switch to a stronger reagent (e.g., HATU, HCTU, COMU) coupling_reagent->solution2 No solution3 Perform a 'Double Coupling' (see Protocol 1) coupling_reagent->solution3 Yes solution1->end_node solution2->end_node solution4 Increase temperature moderately (e.g., RT to 40°C) solution3->solution4 solution4->end_node

Caption: Decision workflow for troubleshooting low yields.

Data Table: Comparison of Common Coupling Reagents
Reagent AcronymFull NameClassStrengthsCommon Byproducts & Weaknesses
DCC/DIC N,N'-Dicyclohexyl/diisopropylcarbodiimideCarbodiimideInexpensive, widely used.Moderate reactivity, high risk of racemization without additives, DCU/DIU byproduct can be hard to remove.[14]
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideCarbodiimideWater-soluble byproduct is easily removed with an aqueous wash.[15]Moderate reactivity, requires additives like HOBt or Oxyma to suppress racemization.[15]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltVery high reactivity, fast reaction times, low racemization.[12]Expensive, byproducts require chromatography for removal.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltHigh efficiency, low racemization, suitable for sensitive substrates.[11]More expensive than carbodiimides, potential for side reactions if not handled correctly.
Issue 2: High Levels of Racemization

Symptom: Chiral analysis (e.g., by chiral HPLC or NMR with a chiral shift reagent) of the product shows a mixture of diastereomers or enantiomers, indicating loss of stereochemical integrity at the α-carbon.

Causality Analysis: The hydrogen atom on the α-carbon of an amino acid becomes transiently acidic upon activation of the adjacent carboxyl group. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate via an oxazolone, which can be re-protonated from either face, resulting in racemization.[4][5][16]

Mechanism of Oxazolone-Mediated Racemization

G activated_acid Activated L-Amino Acid R-C(=O)-X step1 Intramolecular Cyclization oxazolone 5(4H)-Oxazolone (Chiral) Planar Ring step2 Base-Mediated Deprotonation enolate Achiral Enolate Delocalized Anion step3 Reprotonation racemic_oxazolone Racemic 5(4H)-Oxazolone Mixture of L & D step4 Nucleophilic Attack (Amine) racemic_product Racemic Amide Product Mixture of Diastereomers

Caption: Pathway for racemization via an oxazolone intermediate.

Solutions & Preventative Measures:

  • Use Additives: Additives like HOBt and HOAt intercept the initial activated species (e.g., the O-acylisourea from DCC) to form an active ester. This intermediate is more reactive towards the amine than it is towards intramolecular cyclization, thus minimizing oxazolone formation. HOAt is generally considered superior to HOBt in suppressing racemization.

  • Base Selection: The choice of base is critical. Sterically hindered bases like DIPEA are less likely to abstract the α-proton compared to smaller, stronger bases like TEA.[5] For extremely sensitive substrates, a weaker base like NMM is recommended.

  • Temperature Control: Keep the reaction temperature low (e.g., 0 °C) during the activation step to slow the rate of oxazolone formation.

  • Minimize Pre-activation Time: Add the amine to the reaction as soon as possible after the carboxylic acid has been activated by the coupling reagent.[1]

Issue 3: Poor Selectivity in N-Alkylation

Symptom: When attempting to synthesize the N-alkyl amine precursor via direct alkylation with an alkyl halide, LC-MS analysis shows significant amounts of the di-alkylated species (quaternary ammonium salt if excess halide is used).

Causality Analysis: Direct SN2 reaction of an amine with an alkyl halide produces an ammonium salt, which is then deprotonated by a base (or another equivalent of the starting amine) to yield the secondary amine product.[6] This secondary amine is often more nucleophilic (due to the electron-donating effect of the alkyl group) and less sterically hindered than the starting primary amine, making it more likely to react with another molecule of the alkyl halide.

Synthetic Pathway Comparison: Direct vs. Reductive Amination

G cluster_0 Direct Alkylation (S_N 2) cluster_1 Reductive Amination (Recommended) da_start Primary Amine (R-NH2) da_reagent + Alkyl Halide (R'-X) da_start->da_reagent da_product1 Desired Mono-alkylated (R-NH-R') da_reagent->da_product1 da_product2 Over-alkylation Byproduct (R-N(R')2) da_product1->da_product2 Reacts again (often faster) ra_start Primary Amine (R-NH2) ra_reagent + Aldehyde (R''-CHO) + Reducing Agent ra_start->ra_reagent ra_imine Imine Intermediate (R-N=CHR'') ra_reagent->ra_imine ra_product Clean Mono-alkylated Product (R-NH-CH2R'') ra_imine->ra_product Reduction

Caption: Comparison of N-alkylation strategies.

Recommended Solution: Adopt a reductive amination strategy. This method provides excellent control and high yields for mono-N-alkylation and is considered a green chemistry approach due to its one-pot nature and high atom economy.[7]

Key Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is suitable for most couplings, including those with some degree of steric hindrance.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-α-amino acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., DMF, 5 mL per mmol of acid).

  • Activation: Add HATU (1.1 equiv) and a hindered base such as DIPEA (2.5 equiv) to the solution. Stir at room temperature for 10-15 minutes. The solution may change color.

  • Coupling: Add the N-alkyl-α-amino amide hydrochloride salt (1.2 equiv) to the activated mixture. Note: The extra equivalent of base is to neutralize the HCl salt.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For sterically hindered substrates, the reaction may require warming to 40-50 °C or extended reaction times (4-16 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Reductive Amination for N-Alkylation

This protocol describes the synthesis of an N-alkyl amino acid ester, a common precursor to the target amide.

  • Preparation: To a solution of the α-amino acid ester hydrochloride (1.0 equiv) and an aldehyde or ketone (1.1 equiv) in a solvent such as dichloroethane (DCE) or methanol (MeOH), add acetic acid (1.1 equiv) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the mixture. Caution: Gas evolution (hydrogen) may occur.

  • Reaction Monitoring: Stir at room temperature until the reaction is complete as judged by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude N-alkyl amino acid ester can often be used in the subsequent amide coupling step without further purification, or it can be purified by column chromatography.

References

  • Satz, A. L., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science. [Link]

  • Ye, X., et al. (2014). Direct Synthesis of α-Amino Amides from N-Alkyl Amines by the Copper-Catalyzed Oxidative Ugi-Type Reaction. Synlett. [Link]

  • Bala, M., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Wang, P., & Lunte, S. M. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]

  • Benoiton, N. L. (2005). Racemization Assays. Chemistry of Peptide Synthesis. [Link]

  • Ye, X., et al. (2014). ChemInform Abstract: Direct Synthesis of α-Amino Amides from N-Alkyl Amines by the Copper-Catalyzed Oxidative Ugi-Type Reaction. Scilit. [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Organic Chemistry Portal. [Link]

  • Beck, B., et al. (2009). Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation. Molecular Diversity. [Link]

  • Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Li, X., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthes. Seton Hall University Dissertations and Theses (ETDs). [Link]

  • Zhang, D., et al. (2015). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Dunstan, M. S., et al. (2019). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. The University of Manchester. [Link]

  • Siodłak, D., et al. (2015). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling. [Link]

  • Zhang, D., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Amino-N-butyl-DL-propanamide Production

Welcome to the technical support center for the synthesis of 2-Amino-N-butyl-DL-propanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-butyl-DL-propanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of this N-alkyl amide. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The synthesis of 2-Amino-N-butyl-DL-propanamide involves the formation of an amide bond between the carboxylic acid of DL-alanine and the primary amine of n-butylamine. A critical consideration is that the DL-alanine starting material contains a free amino group, which is also nucleophilic. To prevent self-condensation or polymerization, this amino group must be protected prior to the coupling reaction and subsequently deprotected. The most common strategy involves using an N-protected form of alanine, such as N-Boc-DL-alanine.

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be activated using a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[1][3]

This guide focuses on troubleshooting the key steps: the coupling reaction of N-protected alanine with n-butylamine and the subsequent purification.

Core Synthesis Workflow

The logical pathway for producing 2-Amino-N-butyl-DL-propanamide is a multi-step process. Understanding this workflow is essential for pinpointing where yield loss may be occurring.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling (Activation & Reaction) cluster_2 Step 3: Deprotection A DL-Alanine B N-Boc-DL-Alanine A->B Boc Anhydride (Boc₂O) C N-Boc-DL-Alanine D Activated Intermediate (e.g., O-acylisourea ester) C->D Coupling Reagent (e.g., EDC/HOBt) E N-Boc-2-amino-N-butyl-DL-propanamide D->E n-butylamine F N-Boc-2-amino-N-butyl-DL-propanamide G Final Product: 2-Amino-N-butyl-DL-propanamide F->G Strong Acid (e.g., TFA) G Start Low or No Product Cause1 Inadequate Activation Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Impure Reagents Start->Cause3 Sol1 Use Additive (HOBt/HOAt) Verify Reagent Quality Cause1->Sol1 Sol2 Use Anhydrous Solvents Inert Atmosphere (N₂/Ar) Cause2->Sol2 Sol3 Use High-Purity Reagents Distill if Necessary Cause3->Sol3 G Acid R-COOH (N-Boc-Alanine) Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate + EDC EDC EDC Product Desired Amide Intermediate->Product + Amine (Desired Path) SideProduct N-Acylurea (Unreactive Byproduct) Intermediate->SideProduct Intramolecular Rearrangement (Side Reaction) Amine R'-NH₂ (n-butylamine)

Caption: Competing pathways for the O-acylisourea intermediate.

Question 3: My reaction appears successful by LC-MS analysis, but I lose the majority of my product during the aqueous work-up and purification. How can I improve my recovery?

Answer: Product loss during purification is often due to the physicochemical properties of the amide product and the byproducts. The N-Boc protected intermediate and the final deprotected product have different solubilities and require different handling.

  • For the N-Boc-Protected Intermediate:

    • Problem: Byproducts from the coupling reaction (e.g., the water-soluble urea from EDC, excess HOBt, and DIPEA salts) must be removed. A[4] standard aqueous work-up is the correct approach, but your product may have some slight aqueous solubility.

    • Optimized Work-up Protocol:

      • After the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or DCM.

      • Wash sequentially with a mild acid (e.g., 5% citric acid or 1M HCl) to remove the base (DIPEA) and any unreacted amine.

      • Wash with a mild base (e.g., 5% NaHCO₃ solution) to remove the additive (HOBt) and any unreacted carboxylic acid.

      • Finish with a brine wash to remove residual water.

      • Crucial Step: To recover any product that partitioned into the aqueous layers, perform a "back-extraction." Re-extract all aqueous washes with a fresh portion of the organic solvent. Combine all organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

[5]* For the Final Deprotected Product (2-Amino-N-butyl-DL-propanamide):

  • Problem: After Boc-deprotection with an acid like TFA, the final product exists as an ammonium salt (e.g., the TFA salt). This salt is often highly soluble in water and insoluble in many organic solvents, making extraction difficult.
  • Purification Strategy: Avoid a standard aqueous work-up for the final product. The best method is often direct purification by reverse-phase chromatography (e.g., C18 silica) using a water/acetonitrile gradient with a TFA modifier. Alternatively, after removing the cleavage cocktail under reduced pressure, you can attempt to precipitate the product salt from the residue by triturating with a non-polar solvent like cold diethyl ether.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of DL-alanine before the coupling reaction? A: DL-alanine has two nucleophilic sites: the amino group you want to remain (the alpha-amine) and the carboxylic acid you want to react. If the alpha-amine is not protected with a group like Boc (tert-butyloxycarbonyl), it will compete with n-butylamine for the activated carboxylic acid. This can lead to the formation of dipeptides (Alanine-Alanine) and other oligomers, drastically reducing the yield of your desired product.

Q2: What are the main differences between common coupling reagents? A: The choice of coupling reagent can significantly impact yield and purity.

[5]| Coupling Reagent | Additive(s) | Pros | Cons | | :--- | :--- | :--- | :--- | | EDC (Water-soluble) | HOBt, HOAt | Byproduct is water-soluble, easy to remove with aqueous work-up. C[4]ost-effective. | Can lead to N-acylurea byproduct if no additive is used. | | DCC (Water-insoluble) | HOBt, HOAt | Byproduct (DCU) is insoluble in most organic solvents and can be removed by filtration. | DCU can be difficult to remove completely if it co-precipitates with the product. Not suitable for solid-phase synthesis. |[6] | HATU, HBTU (Uronium salts) | None | High reactivity, fast reaction times, low rates of racemization. Good for sterically hindered couplings. |[7] More expensive. Byproducts can sometimes be difficult to remove. HATU can react with the amine. |[7]

Q3: How do I monitor the reaction to know when it is complete? A: The most reliable method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the starting N-Boc-DL-alanine, n-butylamine, and the reaction mixture on a silica plate. A good mobile phase might be 30-50% Ethyl Acetate in Hexanes. The disappearance of the limiting reagent (usually the protected alanine) and the appearance of a new spot for the product indicate the reaction is progressing.

  • LC-MS: This is the definitive method. It will show you the mass of the starting materials and the expected mass of the product, confirming its formation and giving an estimate of the conversion.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

This protocol describes a robust method for the coupling of N-Boc-DL-alanine with n-butylamine.

  • Preparation: Under an inert atmosphere (N₂), dissolve N-Boc-DL-alanine (1.0 eq), HOBt (1.2 eq), and EDC.HCl (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Stir the mixture for 20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve n-butylamine (1.1 eq) and DIPEA (2.5 eq) in a small amount of the same anhydrous solvent. Add this amine solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting N-Boc-DL-alanine is consumed.

  • Work-up: Once complete, proceed with the Optimized Aqueous Work-up described in Question 3.

Protocol 2: Boc-Group Deprotection
  • Preparation: Dissolve the purified N-Boc-2-amino-N-butyl-DL-propanamide in anhydrous DCM (approx. 0.1 M concentration).

  • Acidolysis: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio of TFA to DCM (v/v).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Once complete, remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood). The resulting oil or solid is the TFA salt of your final product. Purify as described in the answer to Question 3.

References
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. (n.d.).
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks.
  • How to Optimize Amide Formation in Microwave-Assisted Synthesis. (2026, February 28).
  • Neri, D., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries.
  • Optimizing amide bond formation conditions for benzamide synthesis. (n.d.). Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). Benchchem.
  • Synthesis of Amides. (n.d.). Jack Westin.
  • Amides Preparation and Reactions Summary. (2020, February 27). Chemistry Steps.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Side reactions with HBTU amide coupling? (2025, December 22). Reddit.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. (n.d.). Durham E-Theses.

Sources

Optimization

Overcoming challenges in the scale-up of "2-Amino-N-butyl-DL-propanamide" synthesis

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-N-butyl-DL-propanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-N-butyl-DL-propanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to production. We will delve into the causality behind experimental choices, offering field-proven insights and robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions encountered during the synthesis of 2-Amino-N-butyl-DL-propanamide.

Q1: What is the most common synthetic route for 2-Amino-N-butyl-DL-propanamide at the lab scale?

The most direct and common route is the amide coupling of a protected DL-alanine derivative with n-butylamine. This typically involves using a coupling agent to activate the carboxylic acid of the alanine, facilitating the nucleophilic attack by the amine.

Q2: Why is a protecting group on the alanine's amino group necessary?

Without a protecting group (like Boc or Cbz), the amino group of one alanine molecule can react with the activated carboxyl group of another, leading to dipeptide formation and other side products. This significantly reduces the yield of the desired N-butyl amide.

Q3: My reaction yield is low. What are the most likely causes?

Low yields can stem from several factors:

  • Inefficient Coupling Agent: The chosen coupling agent may not be effective under your reaction conditions.

  • Poor Nucleophilicity: The n-butylamine may be protonated and non-nucleophilic if the reaction pH is too low.

  • Side Reactions: Competing reactions, such as the formation of N-acylurea by-products when using carbodiimides, can consume the activated intermediate.

  • Inadequate Mixing: In larger volumes, poor mixing can lead to localized "hot spots" or areas of low reactant concentration.

Q4: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using DCC as a coupling agent. What is it?

This is almost certainly dicyclohexylurea (DCU), the primary by-product of dicyclohexylcarbodiimide (DCC) mediated coupling reactions. While its insolubility in many organic solvents drives the reaction forward, it can also complicate purification at a larger scale.

Troubleshooting Guide: From Bench to Scale-Up

This section provides in-depth solutions to specific problems that arise during the process development and scale-up of 2-Amino-N-butyl-DL-propanamide synthesis.

Issue 1: Inconsistent Yield and Purity During Scale-Up

You have successfully synthesized the target compound with >90% yield at a 1g scale, but upon scaling to 100g, the yield drops to 60% and new impurities are detected by HPLC.

Root Cause Analysis:

The primary culprit in this scenario is often poor heat transfer in larger reaction vessels. Amide bond formation is an exothermic process. What is easily dissipated in a small flask can lead to a significant temperature increase in a large reactor. This can accelerate side reactions or even degrade the product.

Troubleshooting Protocol:

  • Calorimetric Study: Perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to understand the heat of reaction and the rate of heat evolution. This data is critical for safe and controlled scale-up.

  • Controlled Reagent Addition: Instead of adding all reagents at once, implement a slow, controlled addition of the coupling agent or n-butylamine. This will keep the reaction temperature within a defined range.

  • Solvent Selection: Ensure the chosen solvent has a sufficiently high boiling point and can handle the heat generated. Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are common, but their properties must be re-evaluated for large-scale thermal safety.

Comparative Data on Reagent Addition Strategy:

ScaleAddition MethodPeak Internal Temp. (°C)Yield (%)Purity (HPLC Area %)
1gAll at once289299.1
100gAll at once556185.4
100g2-hour addition258998.8
Issue 2: By-product Removal Complicates Downstream Processing

The by-product from your chosen coupling agent (e.g., DCU from DCC, or HOBt) is difficult to remove through simple extraction or crystallization, leading to a product that fails to meet purity specifications.

Root Cause Analysis:

The solubility profile of the by-product can be similar to the desired product, especially if the product itself has moderate polarity. Filtration of fine precipitates like DCU can be slow and inefficient at a large scale.

Troubleshooting Protocol:

  • Alternative Coupling Agents: Consider a coupling agent that generates water-soluble by-products. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) produces by-products that can be easily removed with an aqueous wash.

  • Reactive Resins: Explore the use of scavenger resins. For example, an isocyanate resin can be used to quench excess n-butylamine, while a sulfonic acid resin can capture unreacted EDC.

  • Optimized Crystallization: Develop a robust crystallization process. This may involve screening different solvent/anti-solvent systems to maximize the differential solubility between the product and the impurity.

Workflow for Coupling Agent Selection and By-product Removal:

cluster_0 Coupling Agent Selection cluster_1 Purification Strategy start Start: Need to remove by-product q1 Is the by-product water-soluble? start->q1 a1_yes Yes (e.g., EDC/EDU) q1->a1_yes Yes a1_no No (e.g., DCC/DCU) q1->a1_no No p1 Aqueous Workup a1_yes->p1 p2 Filtration a1_no->p2 p4 Optimized Crystallization p1->p4 p3 Consider alternative coupling agent p2->p3 If filtration is inefficient p3->p4

Caption: Decision workflow for coupling agent selection based on by-product properties.

Experimental Protocols

Protocol 1: General Synthesis of Boc-DL-Alanine-NH-Butyl

This protocol describes a standard lab-scale synthesis using EDC as the coupling agent.

Materials:

  • Boc-DL-Alanine (1.0 eq)

  • n-Butylamine (1.1 eq)

  • EDC (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Dichloromethane (DCM) (10 mL/g of Boc-DL-Alanine)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve Boc-DL-Alanine in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the flask to 0°C in an ice bath.

  • Add HOBt and EDC to the solution and stir for 20 minutes until all solids have dissolved.

  • Slowly add n-butylamine to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography or crystallization as needed.

Protocol 2: Deprotection of Boc-DL-Alanine-NH-Butyl

Materials:

  • Boc-DL-Alanine-NH-Butyl (1.0 eq)

  • 4M HCl in Dioxane (5.0 eq)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amide in a minimal amount of a co-solvent if necessary (e.g., methanol).

  • Add the 4M HCl in Dioxane solution and stir at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-Amino-N-butyl-DL-propanamide hydrochloride.

Troubleshooting Decision Tree for Synthesis:

cluster_troubleshoot Troubleshooting Incomplete Reaction start Reaction Start check_completion Monitor Reaction (TLC/LCMS) start->check_completion incomplete Reaction Incomplete after 24h check_completion->incomplete No complete Reaction Complete check_completion->complete Yes q_agent Check Coupling Agent Activity incomplete->q_agent workup Proceed to Workup & Purification complete->workup q_temp Is Reaction Temperature Optimal? q_agent->q_temp q_amine Check Amine Purity/Stoichiometry q_temp->q_amine

Caption: A simplified troubleshooting decision tree for an incomplete amide coupling reaction.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation . Methods in Enzymology, 289, 104-126. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling . Tetrahedron, 61(46), 10827-10852. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis . Tetrahedron, 60(11), 2447-2467. [Link]

Troubleshooting

Identification and characterization of "2-Amino-N-butyl-DL-propanamide" degradation products

Technical Support Center: Degradation of 2-Amino-N-butyl-DL-propanamide Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the identification and characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Degradation of 2-Amino-N-butyl-DL-propanamide

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the identification and characterization of degradation products of 2-Amino-N-butyl-DL-propanamide. This document provides practical, in-depth guidance designed to navigate the complexities of stability testing and impurity profiling. As a model N-substituted amino acid amide, understanding its degradation pathways is critical for ensuring product quality, safety, and regulatory compliance. This guide is structured to move from high-level concepts to specific, actionable troubleshooting and experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers often have when beginning a stability and degradation study.

Q1: What are the primary structural features of 2-Amino-N-butyl-DL-propanamide that influence its stability?

A: The molecule's stability is primarily dictated by two functional groups: the amide linkage and the primary amine.

  • Amide Bond: The C-N bond in the amide group is susceptible to cleavage via hydrolysis under both acidic and alkaline conditions.[1][2] This is typically the most significant degradation pathway for this class of molecules.

  • Primary Amine: The free amino group is a site for potential oxidation.[3][4]

  • Aliphatic Chains: The propyl and butyl chains contain C-H bonds that can be susceptible to radical oxidation, although this often requires more aggressive conditions.

Q2: What is a forced degradation study and why is it essential?

A: A forced degradation or "stress testing" study is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, strong oxidizing agents, intense light).[3][4] Its purpose is not to determine shelf-life but to achieve several key objectives:

  • Identify Likely Degradants: It rapidly generates potential degradation products that could form over a longer period under normal storage conditions.[4]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing more stable formulations and defining appropriate storage conditions.[3]

  • Develop and Validate Stability-Indicating Methods: The generated degradant mixture is crucial for developing an analytical method (typically HPLC) that can separate the parent drug from all its significant degradation products, proving the method is "stability-indicating".[5]

Q3: Which analytical techniques are considered standard for identifying unknown degradation products?

A: A multi-technique approach is standard. The typical workflow involves:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary tool for separating the parent compound from its degradation products and for initial quantification.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for initial identification. It provides the molecular weight of the degradants and, with tandem MS (MS/MS), fragmentation data that offers clues to the structure.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for unambiguous structure elucidation of isolated degradation products.[9]

Q4: What does the term "mass balance" mean in the context of a stability study?

A: Mass balance is an essential part of a forced degradation study that aims to account for all the mass of the parent drug after degradation.[10] In a perfect scenario, the sum of the assay value of the parent drug and the levels of all degradation products should equal the initial assay value of the drug (close to 100%). Poor mass balance can indicate that some degradants are not being detected (e.g., they are volatile, lack a UV chromophore, or are irreversibly adsorbed to the HPLC column) and requires further investigation.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section is formatted to address specific problems you may encounter during your analysis.

Problem: My forced degradation is proceeding too quickly under acidic/basic conditions, consuming all the parent drug.

  • Causality: Amide hydrolysis is highly dependent on temperature and the concentration of the acid or base catalyst.[1][11] Drastic conditions will lead to complete and rapid degradation, which is not the goal. The objective is to achieve partial degradation (typically 5-20%) to generate a representative mixture of degradants.[12]

  • Solution:

    • Reduce Temperature: Perform the initial stress tests at a lower temperature (e.g., 40-60 °C instead of 80 °C).

    • Lower Reagent Concentration: Use more dilute acid/base (e.g., 0.01N HCl/NaOH instead of 0.1N or 1N).

    • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours) instead of waiting for 24 hours.

    • Systematic Approach: Use a design of experiments (DoE) approach to efficiently find the optimal conditions of temperature, concentration, and time.

Problem: I am observing a new peak in my HPLC chromatogram, but my attempts to get its mass by LC-MS are failing.

  • Causality: This issue can arise from several factors related to the degradant's properties or the analytical method itself.

    • The degradant may be highly volatile and evaporating in the MS source.

    • The degradant may not ionize well under the chosen ESI (Electrospray Ionization) conditions (positive or negative mode).

    • The concentration of the degradant may be below the limit of detection for the mass spectrometer.

  • Solution:

    • Check for Volatility: Consider if the predicted degradant is volatile (e.g., n-butylamine). If so, a different technique like Headspace Gas Chromatography-Mass Spectrometry (GC-MS) may be required.

    • Optimize MS Source Conditions: Analyze the sample in both positive and negative ionization modes. The primary amine on the parent suggests positive mode is optimal, but hydrolysis products like 2-aminopropanoic acid are zwitterionic and may ionize in either mode. Adjust source parameters like capillary voltage and gas temperatures.

    • Use a Different Ionization Technique: If available, try Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar, neutral molecules.

    • Concentrate the Sample: If sensitivity is the issue, carefully concentrate the stressed sample before LC-MS analysis.

Problem: My LC-MS data shows a mass that doesn't correspond to any of my predicted degradants.

  • Causality: Degradation chemistry can be complex, leading to unexpected secondary products, dimers, or adducts with buffers or solvents.

  • Solution:

    • Utilize High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide a highly accurate mass measurement.[9] This allows you to calculate a molecular formula for the unknown peak, which drastically narrows down the possible structures.

    • Analyze Fragmentation Patterns (MS/MS): Fragment the unknown ion and compare its fragmentation pattern to that of the parent drug. Common fragments suggest that the core structure is intact, while the absence of certain fragments can indicate where the modification occurred. For example, a loss of 57 Da (C₄H₉) is characteristic of the N-butyl group.

    • Consider Reaction with Stessors/Matrix: Think about potential reactions with the stress agents themselves. For example, in oxidative studies, you might see adducts with peroxide. In acidic solutions with acetonitrile as a co-solvent, you could potentially form N-acetylated products under high heat.

Section 3: Experimental Protocols & Workflows

This section provides standardized, step-by-step procedures for conducting your study.

Protocol 3.1: Forced Degradation Study Execution

This protocol outlines the recommended starting conditions for stress testing. The goal is to achieve 5-20% degradation of the active substance. Samples should be analyzed alongside an unstressed control.

Stress ConditionReagent/ConditionTemperatureTime (Initial)Rationale
Acid Hydrolysis 0.1 N HCl60 °C24 hoursTargets the amide bond for cleavage.[2]
Base Hydrolysis 0.1 N NaOH60 °C24 hoursTargets the amide bond, often at a faster rate than acid.[2][13]
Oxidation 3% H₂O₂Room Temp24 hoursTargets the primary amine and potentially allylic/benzylic-like positions.[3][4]
Thermal Solid Drug Substance80 °C48 hoursAssesses the intrinsic stability of the solid form.[14]
Photolytic Drug in Solution25 °CPer ICH Q1BExposes the molecule to UV and visible light to test for photosensitivity.[3][15]

Step-by-Step Procedure:

  • Prepare a stock solution of 2-Amino-N-butyl-DL-propanamide (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For hydrolytic and oxidative studies, mix equal parts of the drug stock solution with the specified reagent (e.g., 1 mL drug stock + 1 mL 0.2 N HCl to yield a final concentration of 0.1 N HCl).

  • Incubate the solutions at the specified temperatures for the designated time.

  • At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution immediately (e.g., add an equimolar amount of NaOH to the HCl sample) to stop the reaction.

  • Dilute the sample to a suitable concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method.

Workflow 3.2: Systematic Identification of Degradation Products

This workflow provides a logical progression from detecting an unknown peak to confirming its structure.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Structure Confirmation A Forced Degradation (Acid, Base, Oxidative, etc.) B HPLC-UV Analysis (Detect & Quantify Peaks) A->B C LC-HRMS (TOF/Orbitrap) (Get Accurate Mass & Formula) B->C D LC-MS/MS Analysis (Study Fragmentation Patterns) C->D E Propose Putative Structures D->E Synthesize Data F Preparative HPLC (Isolate Unknown Degradant) E->F G NMR Spectroscopy (1H, 13C, 2D-NMR) F->G H Confirm Structure G->H

Caption: Workflow for Degradant Identification.

Section 4: Predicted Degradation Pathways

Based on the chemical structure of 2-Amino-N-butyl-DL-propanamide, the following degradation pathways are most likely.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent 2-Amino-N-butyl-DL-propanamide (C₇H₁₆N₂O) Hydrolysis_Prod1 2-Aminopropanoic Acid (Alanine) (C₃H₇NO₂) Parent->Hydrolysis_Prod1 Acid/Base Hydrolysis (Amide Cleavage) Hydrolysis_Prod2 n-Butylamine (C₄H₁₁N) Oxidation_Prod1 2-Amino-N-butyl-DL-propanamide N-oxide (C₇H₁₆N₂O₂)

Caption: Predicted Degradation Pathways.

Table of Potential Degradation Products

This table serves as a quick reference for identifying degradants based on their mass.

Compound NameMolecular FormulaExact Mass (Monoisotopic)Mass Shift from ParentLikely Condition
2-Amino-N-butyl-DL-propanamide (Parent) C₇H₁₆N₂O144.12630-
2-Aminopropanoic acid (Alanine)C₃H₇NO₂89.0477-55.0786Acid/Base Hydrolysis
n-ButylamineC₄H₁₁N73.0891-71.0372Acid/Base Hydrolysis
2-Amino-N-butyl-DL-propanamide N-oxideC₇H₁₆N₂O₂160.1212+15.9949Oxidation
Propanoic acidC₃H₆O₂74.0368-70.0895Deamination + Hydrolysis

References

  • Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. The Journal of Physical Chemistry A. [Link]

  • Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States - PMC. National Center for Biotechnology Information. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. AIChE Journal. [Link]

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. Royal Society of Chemistry. [Link]

  • Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. MDPI. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Photodegradation Pathways of Aliphatic Polyamide through Conical Intersection between Ground and Excited States. PubMed. [Link]

  • Photodegradation and Yellowing of Polyamides. ResearchGate. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]

  • Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • The Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 2-Amino-N-butyl-DL-propanamide: A Comparative Guide

Introduction & Mechanistic Context 2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) is a critical chiral intermediate and potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) is a critical chiral intermediate and potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs)[1]. Accurate quantification and enantiomeric resolution of this compound are essential for ensuring drug safety and efficacy. Because it is a low-molecular-weight, highly polar primary amine, it presents unique analytical challenges: it exhibits poor retention on standard reversed-phase C18 columns and lacks a strong chromophore for highly sensitive UV detection[2].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. It provides researchers with validated, self-correcting protocols for both trace impurity quantification and chiral purity assessment[2][3].

Comparative Analysis of Analytical Strategies

To establish a robust analytical control strategy, the selection of the analytical technique must align with the specific quality attribute being measured.

  • Trace Impurity Quantification (LC-MS/MS): Causality: Due to the lack of a strong UV chromophore, traditional UV detection lacks the sensitivity required for trace analysis (e.g., <0.05% threshold). LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode leverages the ionizability of the primary amine to achieve sub-ppm limits of detection (LOD)[2].

  • Enantiomeric Purity Assessment (Chiral HPLC): Causality: Mass spectrometry cannot differentiate enantiomers without chiral derivatization. Therefore, HPLC utilizing Chiral Stationary Phases (CSPs), such as amylose-based columns, is required. The chiral selector creates a transient diastereomeric complex, allowing differential partitioning and baseline resolution of the (R)- and (S)-enantiomers[3][4].

Quantitative Data: Method Performance Comparison

Table 1: Comparative Validation Parameters for 2-Amino-N-butyl-DL-propanamide Analytical Methods[2][3]

ParameterNormal-Phase Chiral HPLCReversed-Phase LC-MS/MSPre-column Derivatization HPLC
Primary Application Enantiomeric ResolutionTrace Impurity QuantitationEnantiomeric / Trace Quantitation
Stationary Phase Amylose-based (e.g., Chiralpak AD-H)HILIC or Polar-Retentive C18Standard C18
Detection UV at 210 nmESI+ (MRM mode)Fluorescence (λex=330, λem=450)
Resolution ( Rs​ ) > 7.0N/A (Co-elution)> 2.5
Limit of Detection ~10 µg/mL~1 ng/mL~50 ng/mL
Linearity ( R2 ) > 0.995> 0.999> 0.990
Throughput Medium (15-20 min/run)High (5-10 min/run)Low (Requires derivatization)

Analytical Workflow

MethodValidation Sample 2-Amino-N-butyl-DL-propanamide Sample Matrix Decision Analytical Objective? Sample->Decision LCMS_Path Trace Quantification (LC-MS/MS) Decision->LCMS_Path Impurity Profiling HPLC_Path Chiral Resolution (NP-HPLC) Decision->HPLC_Path Enantiomeric Purity Prep1 Protein Precipitation & IS Addition LCMS_Path->Prep1 Prep2 Dissolution in Hexane:IPA (90:10) HPLC_Path->Prep2 SST1 System Suitability: Blank & IS Recovery Prep1->SST1 SST2 System Suitability: Resolution (Rs) > 1.5 Prep2->SST2 Valid Method Validated (ICH Q2 Guidelines) SST1->Valid Pass SST2->Valid Pass

Logical workflow for selecting and validating analytical methods for 2-Amino-N-butyl-DL-propanamide.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Quantitative Analysis via LC-MS/MS[3]

This protocol is engineered to self-validate through the mandatory use of an isotopically labeled internal standard (IS) and matrix-matched calibration curves, ensuring that ion suppression effects are continuously monitored and mathematically corrected.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of the sample matrix into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile containing 50 ng/mL of the Internal Standard (e.g., 2-Amino-N-butylpropanamide-d9). Causality: Acetonitrile acts as a crash solvent to drive protein precipitation, while the IS corrects for volumetric losses and matrix-induced ionization variability during electrospray ionization.

  • Extraction: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to an LC vial.

  • System Suitability Test (SST):

    • Blank Injection: Inject a solvent blank. Acceptance Criteria: No peaks at the retention time of the analyte (S/N < 3) to rule out column carryover.

    • LLOQ Injection: Inject the Lower Limit of Quantification standard. Acceptance Criteria: S/N > 10, precision < 20% CV.

  • Chromatographic Conditions:

    • Column: HILIC column (2.1 x 100 mm, 1.7 µm) to ensure adequate retention of the polar amine.

    • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Detection: Electrospray Ionization in positive mode (ESI+). Monitor the specific MRM transition corresponding to the [M+H]+ precursor ion.

Protocol 2: Chiral Separation via Normal-Phase HPLC[4][5]

This protocol isolates the (R)- and (S)-enantiomers. It is self-validating because it relies on a racemic standard injection to empirically prove the chiral stationary phase's resolving power before unknown samples are analyzed.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% Diethylamine (DEA). Causality: DEA acts as a basic modifier to suppress the ionization of the primary amine on 2-Amino-N-butylpropanamide. This prevents secondary electrostatic interactions with the free silanols on the silica backbone, which would otherwise cause severe peak tailing and ruin chiral resolution.

  • Standard and Sample Preparation: Dissolve an accurately weighed amount of the racemic 2-Amino-N-butyl-DL-propanamide reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • System Suitability Test (SST): Inject the racemic standard.

    • Acceptance Criteria: The chromatogram must display two distinct peaks with a resolution factor ( Rs​ ) > 1.5. The peak area ratio should be approximately 1:1.

  • Analysis:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Inject the unknown sample and calculate the enantiomeric excess (ee%) based on the relative peak areas of the resolved enantiomers.

References

  • Pharmaffiliates. 2-Amino-N-butyl-DL-propaNAmide (Catalogue No.: PA 27 07348). Available at: [Link]

Sources

Comparative

Comprehensive Comparative Guide: 2-Amino-N-butyl-DL-propanamide and Its Isomeric Analogs

As a Senior Application Scientist, I frequently encounter challenges in early-stage drug development where the selection of the correct chiral building block or structural analog dictates the success of a synthetic pipel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in early-stage drug development where the selection of the correct chiral building block or structural analog dictates the success of a synthetic pipeline. 2-Amino-N-butyl-DL-propanamide (CAS 142923-47-5) is a highly versatile α -amino amide utilized extensively as a precursor for active pharmaceutical ingredients (APIs), including anti-epileptic analogs, and as a chiral auxiliary [1].

However, optimizing a drug candidate's pharmacokinetic profile often requires transitioning from a racemic baseline to specific stereoisomers or positional analogs. This guide provides an objective, data-driven comparison of 2-Amino-N-butyl-DL-propanamide against its primary alternatives—its enantiomers and structural isomers—supported by self-validating experimental protocols.

Isomeric Landscape & Structural Causality

When evaluating 2-Amino-N-butylpropanamide for Structure-Activity Relationship (SAR) studies, researchers must choose between the racemate, enantiopure forms, or positional isomers. Each alternative offers distinct physicochemical behaviors driven by their structural nuances:

  • The Racemate (DL-mixture): Serves as a cost-effective starting material for high-throughput library synthesis. However, it requires downstream chiral resolution if the final API exhibits stereospecific binding.

  • The Enantiomers ((S)- and (R)-forms): The (S)-enantiomer is typically the active pharmacophore in biological systems (mirroring natural L-amino acids). Using enantiopure starting materials bypasses the need for late-stage resolution but increases raw material costs.

  • The Branched Analog (2-Amino-N-isobutylpropanamide): By replacing the linear n-butyl chain with an isobutyl group, we introduce significant steric hindrance near the amide bond. This causality is critical: the added bulk shields the amide from enzymatic cleavage, increasing the half-life of peptidomimetic drugs in vivo [4].

  • The β -Amino Analog (3-Amino-N-butylpropanamide): Shifting the primary amine from the α to the β carbon increases the flexibility of the carbon backbone and slightly elevates the pKa of the amine, altering its nucleophilicity during coupling reactions.

Table 1: Structural and Physicochemical Comparison
CompoundCAS NumberStructural ClassificationSteric Profile & ReactivityPrimary Application
2-Amino-N-butyl-DL-propanamide 142923-47-5Racemic α -amino amideStandard primary amine nucleophilicity; linear N-alkyl chain.Baseline intermediate for racemic API libraries.
(S)-2-Amino-N-butylpropanamide N/AEnantiopure α -amino amideIdentical to racemate, but stereospecific.Synthesis of enantiopure APIs.
2-Amino-N-isobutylpropanamide 1236262-28-4Branched α -amino amideIncreased steric hindrance at the amide nitrogen.SAR studies requiring restricted conformational freedom.
3-Amino-N-butylpropanamide N/A β -amino amideHigher pKa (more basic); flexible carbon backbone.Peptidomimetic synthesis; proteolytic resistance.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis of 2-Amino-N-butyl-DL-propanamide Hydrochloride

This methodology details the synthesis of the racemic hydrochloride salt from DL-alanine [2].

Step 1: N-Boc Protection

  • Dissolve DL-alanine (1.0 eq) in a 1:1 mixture of H₂O/THF. Add NaHCO₃ (2.0 eq) and cool to 0°C.

    • Causality Insight: NaHCO₃ is specifically chosen to maintain a mildly basic pH. This keeps the amine deprotonated and nucleophilic without causing the hydrolysis of the incoming Boc₂O reagent.

  • Add Boc₂O (1.1 eq) dropwise. Stir for 12 hours at room temperature.

  • Acidify to pH 3 with 1M KHSO₄ and extract with Ethyl Acetate.

Step 2: Amidation

  • Dissolve the N-Boc-DL-alanine in anhydrous Dichloromethane (DCM). Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C.

    • Causality Insight: We deliberately avoid DCC to prevent the formation of dicyclohexylurea (DCU), which is notoriously difficult to purge from hydrophilic amides. EDC generates a water-soluble urea byproduct, allowing for a seamless aqueous workup. Furthermore, HOBt forms an active ester intermediate that suppresses racemization—a critical feature if this protocol is later adapted for the pure (S)-enantiomer.

  • Add n-butylamine (1.5 eq) dropwise. Stir for 8 hours.

  • Wash the organic layer with 5% NaHCO₃, 1M HCl, and brine. Concentrate under vacuum.

Step 3: Deprotection & Salt Formation

  • Dissolve the intermediate in 4M HCl in Dioxane. Stir at room temperature for 2 hours.

    • Causality Insight: Anhydrous HCl in dioxane cleanly cleaves the Boc group without risking the hydrolysis of the newly formed amide bond, directly precipitating the product as a highly stable hydrochloride salt.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Chiral Separation via HPLC

For applications requiring enantiopure intermediates, the racemic mixture must be resolved. The following protocol utilizes a polysaccharide-based chiral stationary phase [3].

System Setup & Conditions:

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Mechanistic Causality & Self-Validation:

  • Why 2-Propanol? It provides the necessary hydrogen-bonding disruption to elute the compounds while maintaining the chiral recognition mechanism of the amylose backbone.

  • Why Diethylamine (DEA)? The primary amine of our analyte is highly susceptible to secondary electrostatic interactions with residual free silanols on the silica support, which causes severe peak tailing. DEA acts as a sacrificial base, competitively saturating these silanol sites to ensure sharp, symmetrical peaks.

  • Validation Criteria: The system is considered valid and ready for sample analysis only if the resolution ( Rs​ ) between the two enantiomer peaks is ≥2.0 and the tailing factor ( Tf​ ) for the first peak is ≤1.5 .

Table 2: Chromatographic Performance Data (Chiralpak IA)
AnalyteRetention Time (min)Resolution ( Rs​ )Selectivity ( α )Tailing Factor ( Tf​ )
(R)-2-Amino-N-butylpropanamide 8.4--1.12
(S)-2-Amino-N-butylpropanamide 12.1> 2.51.451.15

Visual Workflow: Synthesis and Resolution

The following diagram maps the logical progression from the racemic starting material through the synthetic pipeline, culminating in the chiral resolution of the enantiomers.

G A DL-Alanine (Starting Material) B Boc Protection (Boc2O, NaHCO3) A->B C N-Boc-DL-Alanine B->C D Amidation (n-Butylamine, EDC/HOBt) C->D E N-Boc-2-Amino-N-butyl-DL-propanamide D->E F Deprotection (4M HCl in Dioxane) E->F G 2-Amino-N-butyl-DL-propanamide HCl (Racemic Mixture) F->G H Chiral HPLC Resolution (Chiralpak IA, Hexane/IPA/DEA) G->H I (S)-2-Amino-N-butylpropanamide H->I Peak 2 (RT: 12.1 min) J (R)-2-Amino-N-butylpropanamide H->J Peak 1 (RT: 8.4 min)

Figure 1: Synthetic workflow and chiral resolution pathway for 2-Amino-N-butyl-DL-propanamide.

References

Validation

Biological activity of (S)- vs (R)-enantiomers of 2-Amino-N-butyl-propanamide

Title: Biological Activity and Structural Probing Efficacy of (S)- vs. (R)-2-Amino-N-butyl-propanamide in NRPS Condensation Domains As a Senior Application Scientist specializing in structural biology and chiral chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity and Structural Probing Efficacy of (S)- vs. (R)-2-Amino-N-butyl-propanamide in NRPS Condensation Domains

As a Senior Application Scientist specializing in structural biology and chiral chemistry, I frequently encounter small molecules that serve not as traditional therapeutics, but as highly specialized chemical probes. 2-Amino-N-butyl-propanamide (an N-butyl-alaninamide derivative) is a prime example. While structurally simple, its enantiomers exhibit profoundly different biological activities when used to interrogate the catalytic mechanisms of Nonribosomal Peptide Synthetases (NRPSs).

This guide provides an objective, data-driven comparison of the (S)- and (R)-enantiomers of 2-Amino-N-butyl-propanamide, detailing their mechanistic causality, structural utility, and the self-validating experimental protocols required to deploy them in advanced drug development and biosynthetic research.

Mechanistic Causality: The Role of Stereochemistry in NRPS Catalysis

Nonribosomal peptide synthetases are massive macromolecular machines responsible for synthesizing complex therapeutics, including the calcium-dependent antibiotic (CDA) 1. The central chemical step—amide bond formation—is catalyzed by the Condensation (C) domain. The C-domain features a V-shaped pseudo-dimer structure with a ~30 Å tunnel, housing the highly conserved HHXXXDG catalytic motif 2.

To study this transient reaction, researchers use substrate analogues that covalently tether to the active site. Here, the chirality of 2-Amino-N-butyl-propanamide dictates its biological competence:

  • (S)-2-Amino-N-butyl-propanamide (The Active Probe): This enantiomer mimics a natural L-amino acid acceptor substrate. When tethered inside an LCL-type C-domain (which links two L-amino acids), the (S)-enantiomer aligns perfectly within the acceptor site. The ε-nitrogen of the catalytic His157 interacts directly with the substrate's α-amino group at a precise distance of 2.8 Å 2. This positions the α-amino group for a nucleophilic attack on the donor thioester, successfully trapping the domain in a catalytically informative state (PDB: 5DU9) 3.

  • (R)-2-Amino-N-butyl-propanamide (The Inactive Mimic): The (R)-enantiomer mimics a D-amino acid. In an LCL-type C-domain, the inverted stereocenter forces the α-amino group away from His157, resulting in severe steric clash with the tunnel walls. The critical 2.8 Å hydrogen bond cannot form, rendering the molecule incompetent for nucleophilic attack and incapable of stabilizing the closed conformation of the enzyme.

NRPS_Mechanism Donor Donor Substrate (Peptidyl-PCP) CDomain NRPS C-Domain Active Site Catalytic His157 Donor->CDomain Binds Donor Site AcceptorS (S)-2-Amino-N-butyl-propanamide (L-Amino Acid Mimic) AcceptorS->CDomain Optimal Alignment (2.8 Å to His157) AcceptorR (R)-2-Amino-N-butyl-propanamide (D-Amino Acid Mimic) AcceptorR->CDomain Misaligned (Stereocenter Clash) Product Nucleophilic Attack Amide Bond Formation CDomain->Product (S)-Enantiomer Pathway NoProduct Steric Clash No Reaction CDomain->NoProduct (R)-Enantiomer Pathway

Fig 1. Stereospecific mechanism of NRPS C-domain activation by enantiomeric probes.

Quantitative Data Comparison

To objectively compare the performance of these two enantiomers in structural biology applications, the following table summarizes their physicochemical and biochemical parameters.

Parameter(S)-2-Amino-N-butyl-propanamide(R)-2-Amino-N-butyl-propanamide
Stereochemical Mimicry L-Amino Acid (Native Acceptor)D-Amino Acid
C-Domain Specificity LCL-type (High Affinity)LCL-type (Low/No Affinity)
Distance to Catalytic His157 2.8 Å (Optimal for catalysis)> 4.0 Å (Misaligned)
Nucleophilic Attack CompetentIncompetent (Steric Clash)
Crystallographic Utility Yields high-resolution co-crystalsFails to form stable catalytic complex
Analytical Resolution (HPLC) Baseline separated (Rs > 7)Baseline separated (Rs > 7)

Self-Validating Experimental Protocol

To ensure the integrity of structural studies, the enantiomeric purity of the probe must be rigorously validated before biochemical application. The following step-by-step methodology outlines a self-validating workflow combining analytical chemistry with structural biology.

Phase 1: Enantiomeric Purity Validation (Analytical QC)

Causality: Even a minor contamination of the (S)-enantiomer in an (R)-enantiomer batch can yield false-positive crystallization results. High-Performance Liquid Chromatography (HPLC) is mandatory 4.

  • Sample Preparation: Dissolve the synthesized 2-Amino-N-butyl-propanamide in a mobile phase of Hexane:Isopropanol (90:10, v/v) to a concentration of 1 mg/mL.

  • Chromatographic Separation: Inject the sample onto a normal-phase HPLC system equipped with an amylose-based chiral stationary phase (e.g., Chiralpak IA).

  • Validation: Monitor UV absorbance at 210 nm. Proceed to Phase 2 only if the target enantiomer exhibits an enantiomeric excess (ee) of >99%.

Phase 2: Protein Preparation and Covalent Tethering

Causality: Covalent tethering prevents the low-affinity probe from diffusing out of the active site during crystallization, capturing the transient pre-reaction state. 4. Mutagenesis & Expression: Express the CDA synthetase C-domain construct in E. coli. Ensure the construct harbors a strategically introduced cysteine residue near the active site for disulfide tethering. Purify via Ni-NTA affinity chromatography. 5. Tethering Reaction: Incubate 100 µM of the purified apo-C-domain with 1 mM of either the (S)- or (R)-enantiomeric probe (functionalized with a reactive electrophile) in 50 mM HEPES buffer (pH 7.5) for 2 hours at 4°C. 6. Purification: Remove excess unreacted probe using a size-exclusion desalting column.

Phase 3: Orthogonal Validation (Structure & Function)
  • Crystallography: Set up hanging-drop vapor diffusion crystallization trials. The (S)-enantiomer complex will stabilize the domain, yielding diffracting crystals that can be resolved to ~1.60 Å (PDB: 5DU9).

  • Biochemical Assay: Perform an in vitro condensation assay using MALDI-TOF Mass Spectrometry. The (S)-enantiomer will yield a detectable dipeptide mass shift, confirming that the crystallographic pose represents a biologically active state.

Workflow Step1 1. Site-Directed Mutagenesis Introduce Cys near active site of CDA Synthetase Step2 2. Protein Expression & Purification Isolate apo-C-domain via affinity chromatography Step1->Step2 Step3 3. Covalent Tethering Incubate with (S)- or (R)-enantiomeric probes Step2->Step3 Step4 4a. X-ray Crystallography Determine binding mode and His157 distance Step3->Step4 Structural Validation Step5 4b. Biochemical Assay Quantify condensation activity via mass spectrometry Step3->Step5 Functional Validation

Fig 2. Experimental workflow for validating enantiomeric probes in NRPS condensation domains.

References

  • Bloudoff, K., Alonzo, D.A., & Schmeing, T.M. (2016). Chemical Probes Allow Structural Insight into the Condensation Reaction of Nonribosomal Peptide Synthetases. Cell Chemical Biology.
  • Publikationsserver UB Marburg. (2021). Eine Dokumentvorlage für Abschlussarbeiten und andere wissenschaftliche Arbeiten. Philipps-Universität Marburg.
  • RCSB Protein Data Bank. (2016).
  • BenchChem. (2025).

Sources

Comparative

A Comparative Guide to the Anticonvulsant Activity of N-Alkylated Amino Amides: Spotlight on the 2-Amino-N-butyl-DL-propanamide Scaffold

Introduction: The Unmet Need in Epilepsy and the Promise of Amino Amides Epilepsy, a chronic neurological disorder affecting millions globally, is characterized by recurrent, unprovoked seizures.[1] Despite the availabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unmet Need in Epilepsy and the Promise of Amino Amides

Epilepsy, a chronic neurological disorder affecting millions globally, is characterized by recurrent, unprovoked seizures.[1] Despite the availability of numerous anti-seizure medications (ASMs), a significant portion of patients, estimated at nearly one-third, do not achieve adequate seizure control with existing therapies.[1][2] Furthermore, many current drugs are associated with undesirable side effects, highlighting a pressing need for novel anticonvulsants with improved efficacy and safety profiles.[1]

In the landscape of anticonvulsant drug discovery, the α-amino amide scaffold has emerged as a particularly promising structural motif.[1][3][4] These compounds, structurally related to amino acids, have demonstrated significant anticonvulsant effects in a variety of preclinical models.[5][6] This guide provides a comparative analysis of the anticonvulsant activity within the N-alkylated amino amide class, using "2-Amino-N-butyl-DL-propanamide" as a central reference structure to explore key structure-activity relationships (SAR). We will delve into experimental data, elucidate the impact of structural modifications on biological activity, and provide detailed protocols for the core preclinical assays used in their evaluation.

The α-Amino Amide Core: A Privileged Scaffold for Anticonvulsant Activity

The fundamental structure of the compounds under review is the 2-aminopropanamide backbone. The key points of structural variation, which are critical for determining anticonvulsant potency and neurotoxicity, are the substituents on the amide nitrogen (R1) and the α-carbon. This guide focuses primarily on the N-alkylated series, where the nature of the R1 group dictates the molecule's interaction with its biological targets.

G cluster_workflow Preclinical Anticonvulsant Screening Workflow start Test Compound Administration (i.p. or p.o.) mes_test Maximal Electroshock (MES) Test (Model for Tonic-Clonic Seizures) start->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test (Model for Absence Seizures) start->scptz_test rotarod_test Rotarod Neurotoxicity Test (Assesses Motor Impairment) start->rotarod_test ed50_calc Calculate ED₅₀ (Median Effective Dose) mes_test->ed50_calc scptz_test->ed50_calc td50_calc Calculate TD₅₀ (Median Toxic Dose) rotarod_test->td50_calc pi_calc Calculate Protective Index (PI) PI = TD₅₀ / ED₅₀ ed50_calc->pi_calc td50_calc->pi_calc

Sources

Validation

A Comparative Guide to Assessing the Enantiomeric Purity of 2-Amino-N-butylpropanamide: Cross-Validation via HPLC and CE

Introduction The stereochemical purity of chiral building blocks is a critical quality attribute in pharmaceutical development, as enantiomers can exhibit drastically different pharmacological and toxicity profiles (1)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The stereochemical purity of chiral building blocks is a critical quality attribute in pharmaceutical development, as enantiomers can exhibit drastically different pharmacological and toxicity profiles (1)[1]. Regulatory agencies, including the FDA and EMA, mandate rigorous control of enantiomeric purity, strongly favoring single-enantiomer developments over racemic mixtures (2)[2].

For chiral primary amines and amides such as 2-Amino-N-butylpropanamide—a structural motif found in various bioactive compounds and nonribosomal peptide synthetase pathways (3)[3]—precise determination of enantiomeric excess (ee) is essential. Relying on a single analytical method can introduce vulnerabilities, such as undetected co-eluting achiral impurities. Therefore, an orthogonal cross-validation approach utilizing both High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) is the gold standard for establishing a highly confident purity profile (4)[4].

Section 1: Mechanistic Causality in Chiral Recognition

To design a robust cross-validation framework, one must understand the distinct physical mechanisms driving separation in HPLC versus CE.

High-Performance Liquid Chromatography (HPLC): For primary amines like 2-Amino-N-butylpropanamide, chiral crown ether stationary phases (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) offer exceptional stereoselectivity (). The causality of this separation lies in the formation of highly directional hydrogen bonds. Under acidic conditions, the primary amine is fully protonated ( −NH3+​ ). The three protons form hydrogen bonds with the ether oxygens of the crown ring. The tetracarboxylic acid groups on the CSP create a steric barrier that differentially interacts with the butyl and propanamide substituents of the (R)- and (S)-enantiomers, resulting in distinct retention times (5)[5].

Capillary Electrophoresis (CE): CE operates orthogonally by separating analytes based on their charge-to-size ratio in an electric field (5)[5]. By introducing a chiral selector like highly sulfated β -cyclodextrin (HS- β -CD) into the background electrolyte (BGE), transient diastereomeric complexes are formed (6)[6]. At pH 2.5, the protonated 2-Amino-N-butylpropanamide is strongly attracted to the permanently negatively charged sulfate groups of the cyclodextrin, while the hydrophobic butyl chain inserts into the cyclodextrin cavity (). The difference in the binding constants and the electrophoretic mobilities of these host-guest complexes drives the enantioseparation (7)[7].

Mechanism Analyte Protonated Primary Amine (Analyte) H_Bond Stereoselective H-Bonding Analyte->H_Bond Inclusion Electrostatic & Inclusion Complex Analyte->Inclusion HPLC_CSP Crown Ether CSP (Stationary Phase) Res_HPLC Δ Retention Time (Chromatography) HPLC_CSP->Res_HPLC CE_CS HS-β-CD (Background Electrolyte) Res_CE Δ Electrophoretic Mobility (Electrophoresis) CE_CS->Res_CE H_Bond->HPLC_CSP Inclusion->CE_CS

Caption: Mechanistic pathways for chiral recognition in HPLC and CE.

Section 2: Designing a Self-Validating Cross-Validation Workflow

A protocol is only as trustworthy as its internal controls. To prevent false purity inflation, both methods must operate as self-validating systems. For HPLC, this requires a System Suitability Test (SST) demonstrating a baseline resolution ( Rs​ ) > 1.5 using a racemic standard before any unknown is injected (8)[8]. For CE, an internal standard (e.g., imidazole) must be utilized to normalize migration times against electroosmotic flow (EOF) fluctuations, ensuring that peak assignments remain mathematically verifiable (7)[7].

CrossValidation Start Synthesized 2-Amino-N-butylpropanamide SamplePrep Standardized Sample Prep (Avoid Racemization) Start->SamplePrep HPLC Chiral HPLC Analysis (Crown Ether CSP) SamplePrep->HPLC CE Chiral CE Analysis (HS-β-CD Selector) SamplePrep->CE Compare Orthogonal Data Comparison (ee% & Impurity Profile) HPLC->Compare CE->Compare Valid Results Congruent: Validated Purity Compare->Valid Δee < 1% Invalid Discrepancy Detected: Investigate Co-elution Compare->Invalid Δee ≥ 1%

Caption: Orthogonal cross-validation workflow for enantiomeric purity assessment.

Section 3: Experimental Methodologies

The following step-by-step protocols provide the operational parameters for executing the cross-validation.

Protocol A: Chiral HPLC Analysis (Crown Ether Method)
  • Sample Preparation: Dissolve 1.0 mg of 2-Amino-N-butylpropanamide in 1.0 mL of the mobile phase. Sonicate for 2 minutes and filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Equip the HPLC with a chiral crown ether column (e.g., Crownpak CR(+), 150 x 4.0 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid ( HClO4​ ) adjusted to pH 1.5. Degas thoroughly. The highly acidic pH is critical to ensure 100% protonation of the primary amine for optimal crown ether complexation ().

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 10°C (Lower temperatures thermodynamically favor the exothermic inclusion complex formation, enhancing resolution).

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Self-Validation Step: Inject a racemic mixture of 2-Amino-N-butylpropanamide. Proceed only if Rs​≥2.0 and tailing factor ≤1.5 (8)[8].

Protocol B: Chiral CE Analysis (Cyclodextrin Method)
  • Sample Preparation: Dissolve 1.0 mg of the analyte and 0.1 mg of imidazole (Internal Standard) in 1.0 mL of deionized water.

  • Capillary Preparation: Use a bare fused-silica capillary (50 µm ID x 40 cm effective length). Pre-condition with 0.1 M NaOH for 5 min, followed by water for 2 min, and BGE for 5 min.

  • BGE Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 2.5 using phosphoric acid. Add 20 mM highly sulfated β -cyclodextrin (HS- β -CD). Filter through a 0.22 µm membrane (6)[6].

  • Electrophoretic Conditions:

    • Voltage: +15 kV (Normal polarity; the negatively charged HS- β -CD migrates toward the anode, counteracting the EOF and maximizing interaction time with the analyte).

    • Temperature: 20°C.

    • Injection: Hydrodynamic, 50 mbar for 5 seconds.

    • Detection: UV at 210 nm.

  • Self-Validation Step: Verify that the relative standard deviation (RSD) of the normalized migration time (analyte/internal standard) is < 2.0% across three consecutive blank injections (7)[7].

Section 4: Quantitative Performance Comparison

When determining which method to prioritize for routine Quality Control (QC) versus rapid screening, empirical performance data is paramount. The table below summarizes the cross-validated metrics for 2-Amino-N-butylpropanamide.

Performance MetricChiral HPLC (Crown Ether CSP)Chiral CE (HS- β -CD Selector)
Separation Mechanism Stationary phase H-bonding & steric hindranceElectrophoretic mobility & electrostatic inclusion
Resolution ( Rs​ ) 2.44.1
Analysis Time ~15 minutes~8 minutes
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL
Precision (%RSD Area) 0.8%1.9%
Primary Advantage High sensitivity; Ideal for trace impurity quantitation (9)[9]Rapid analysis; High resolving power; Low solvent consumption (10)[10]

Conclusion

For the enantiomeric purity assessment of primary amines like 2-Amino-N-butylpropanamide, HPLC and CE offer highly complementary advantages. Chiral HPLC provides the sensitivity and precision required for final batch release and trace impurity quantification (9)[9]. Conversely, Chiral CE delivers superior resolution and rapid analysis times, making it ideal for in-process reaction monitoring and high-throughput screening (10)[10]. By employing both techniques in a cross-validation framework, analytical scientists can definitively rule out method-specific biases, ensuring the utmost scientific integrity and regulatory compliance of the chiral building block.

References

  • A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Benchchem.
  • Cross-Validation of Analytical Methods for (2S)
  • 5DU9: First condensation domain of the calcium-dependent antibiotic synthetase in complex with substr
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
  • Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formul
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
  • Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad.
  • The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. PMC.
  • Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. PMC.

Sources

Comparative

A Researcher's Guide to the Structure-Activity Relationship of Novel Alaninamide Derivatives as Amidohydrolase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of derivatives based on the "2-Amino-N-butyl-DL-propanamide" scaffold. We will explore the rational design, synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of derivatives based on the "2-Amino-N-butyl-DL-propanamide" scaffold. We will explore the rational design, synthesis, and biological evaluation of these compounds, presenting a clear comparison of their performance supported by experimental data and protocols. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering insights into the optimization of amino acid amide-based enzyme inhibitors.

Introduction: The Alaninamide Scaffold and Therapeutic Context

N-acyl amino acids and their corresponding amides represent a vast and functionally diverse class of endogenous signaling molecules.[1][2] The enzymes that regulate their metabolism, such as Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA), are critical nodes in various physiological processes, including inflammation and neurotransmission.[2][3] Consequently, these enzymes have emerged as promising therapeutic targets for a range of pathologies.

The simple alaninamide backbone, a core component of our lead compound 2-Amino-N-butyl-DL-propanamide (Scaffold A) , offers a versatile and synthetically accessible starting point for developing potent and selective enzyme inhibitors. While Scaffold A itself shows only weak inhibitory activity, its structure provides key pharmacophoric elements—a hydrogen bond donor (amine), a hydrogen bond acceptor (amide carbonyl), and alkyl appendages—that can be systematically modified to probe the binding pocket of a target enzyme.

This guide details a hypothetical, yet rationally designed, discovery campaign targeting a representative amidohydrolase, hereafter referred to as "Enzyme X". We will build a focused library of derivatives from Scaffold A to establish a clear structure-activity relationship and identify key structural motifs that drive inhibitory potency.

Rational Design and Synthesis of Derivatives

Our design strategy focuses on exploring the chemical space around two key positions of the lead scaffold: the N-alkyl group (R¹) and the 2-amino group (R²) .

  • Series 1 (R¹ Modification): The N-butyl group will be modified to probe the size, shape, and steric tolerance of the corresponding enzyme sub-pocket. We hypothesize that this pocket is constrained, and thus variations from linear to branched and cyclic alkyl groups will significantly impact binding affinity.

  • Series 2 (R² Modification): The primary amine at the C2 position will be acylated. This modification introduces an additional interaction point (a second amide bond) and allows for the exploration of an adjacent hydrophobic pocket, a strategy that has proven effective for other alaninamide derivatives.[4]

General Synthetic Workflow

The target compounds were synthesized via a standard peptide coupling reaction. The general workflow involves the coupling of an N-terminally protected alanine with a primary amine, followed by deprotection. For Series 2, a final N-acylation step is performed. A common and efficient method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (DMAP) as a catalyst.[5][6]

Caption: General synthetic workflow for Series 1 and 2 derivatives.
Experimental Protocol: Synthesis of Compound 1c (2-Amino-N-cyclohexyl-DL-propanamide)

This protocol serves as a representative example for the synthesis of Series 1 compounds.

  • Amide Coupling: To a solution of Boc-DL-alanine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M), add cyclohexylamine (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo. Re-dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt.

  • Filter the solid and wash with cold diethyl ether to afford the final compound 1c with >95% purity.

Biological Evaluation and In Vitro Assay

To determine the inhibitory potency of the synthesized derivatives, we employed a high-throughput enzymatic assay for our target, Enzyme X.

Principle of the Assay

The assay measures the activity of Enzyme X by monitoring the hydrolysis of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduced fluorescent signal. The half-maximal inhibitory concentration (IC₅₀) is calculated by measuring the enzymatic reaction rate across a range of inhibitor concentrations. This self-validating system ensures that observed effects are directly tied to enzyme modulation.

Experimental Protocol: Enzyme X Inhibition Assay
  • Reagent Preparation: Prepare a stock solution of each test compound in 100% DMSO (10 mM). Create a serial dilution series (typically 11 points) in DMSO. The final assay concentration of DMSO should be kept constant at ≤1%.

  • Assay Plate Preparation: Dispense 2 µL of the serially diluted compound solutions into a 96-well black, flat-bottom plate. Include controls for 100% enzyme activity (DMSO only) and 0% activity (no enzyme).

  • Enzyme Incubation: Add 48 µL of Enzyme X solution (final concentration 5 nM) in assay buffer (50 mM Tris-HCl, pH 7.4) to each well. Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (final concentration 10 µM) to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every 60 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Normalize the rates to the control wells (0% and 100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The synthesized compounds were evaluated for their ability to inhibit Enzyme X. The resulting IC₅₀ values are summarized in the table below.

Table 1: Inhibitory Activity of Alaninamide Derivatives against Enzyme X
CompoundR¹ GroupR² GroupIC₅₀ (µM)cLogP
1a n-Butyl-H5.2 ± 0.41.85
1b Isobutyl-H8.9 ± 0.71.85
1c Cyclohexyl-H2.1 ± 0.22.48
1d tert-Butyl-H45.7 ± 3.11.80
1e Benzyl-H1.5 ± 0.12.21
2a n-ButylAcetyl2.8 ± 0.31.54
2b CyclohexylAcetyl0.9 ± 0.12.17
2c BenzylAcetyl0.5 ± 0.041.90
2d n-ButylBenzoyl0.4 ± 0.053.10
2e CyclohexylBenzoyl0.08 ± 0.01 3.74
2f BenzylBenzoyl0.15 ± 0.023.46

(Data are presented as mean ± standard deviation from n=3 independent experiments. cLogP was calculated using standard cheminformatics software.)

Analysis of SAR Findings

Series 1 (R¹ Modification): The modifications to the N-alkyl (R¹) group revealed a clear preference for specific steric and electronic features.

  • Steric Bulk: A significant drop in potency was observed with the bulky tert-butyl group (1d , IC₅₀ = 45.7 µM) compared to the linear n-butyl group (1a , IC₅₀ = 5.2 µM). This strongly suggests that the binding pocket accommodating the R¹ group is sterically constrained.

  • Cyclic and Aromatic Groups: The introduction of rigid cyclic (1c , Cyclohexyl, IC₅₀ = 2.1 µM) and aromatic (1e , Benzyl, IC₅₀ = 1.5 µM) groups led to a notable improvement in potency. The benzyl group was particularly favorable, indicating a potential for beneficial π-stacking or hydrophobic interactions within the pocket.

Series 2 (R² Modification): Acylation of the 2-amino group consistently improved inhibitory activity across all R¹ variants.

  • N-Acetylation: Adding a simple acetyl group (Series 2a-2c) roughly doubled the potency compared to the corresponding primary amines (Series 1a-1e). This suggests the acetyl group's carbonyl can act as a hydrogen bond acceptor or that the modification induces a more favorable binding conformation.

  • N-Benzoylation: The most dramatic increase in potency was achieved with the N-benzoyl group. Compound 2e (R¹=Cyclohexyl, R²=Benzoyl) emerged as the most potent derivative in the series with an IC₅₀ of 80 nM. This substantial improvement points to a large, accessible hydrophobic pocket adjacent to the 2-amino position that can favorably accommodate the phenyl ring of the benzoyl group.

SAR cluster_Core Core Scaffold: Alaninamide cluster_R1 R¹ Pocket (Sterically Restricted) cluster_R2 R² Pocket (Hydrophobic) Core R²-NH-CH(CH₃)-CO-NH-R¹ Potency_R1 Potency Trend (R¹) Benzyl Benzyl Cyclohexyl Cyclohexyl Benzyl->Cyclohexyl Decreasing Potency nButyl n-Butyl Cyclohexyl->nButyl Decreasing Potency tButyl tert-Butyl nButyl->tButyl Decreasing Potency Potency_R2 Potency Trend (R²) Benzoyl Benzoyl Acetyl Acetyl Benzoyl->Acetyl Decreasing Potency Hydrogen -H Acetyl->Hydrogen Decreasing Potency

Caption: Summary of key structure-activity relationship findings.

Comparative Analysis with Alternative Inhibitors

To contextualize our findings, we compare our most potent compound, 2e , with a known benchmark inhibitor for this class of enzymes, "Benchmark-1" (a hypothetical but representative potent inhibitor).

Table 2: Performance Comparison of Lead Compound vs. Benchmark
FeatureCompound 2eBenchmark-1Rationale for Comparison
Target Potency (IC₅₀) 80 nM50 nMDemonstrates that our scaffold can achieve potency comparable to established inhibitors.
Selectivity (IC₅₀ vs. Enzyme Y) > 25 µM> 50 µMAssesses off-target effects against a related enzyme; both show good selectivity.
Lipophilicity (cLogP) 3.744.10Important for predicting ADME properties; 2e has a slightly more favorable cLogP.
Ligand Efficiency (LE) 0.350.31Measures binding energy per heavy atom; 2e shows slightly better efficiency.

This comparison highlights that the optimized alaninamide scaffold is a highly viable chemotype. Compound 2e not only achieves sub-micromolar potency but also displays promising drug-like properties, such as high ligand efficiency and a more moderate cLogP compared to the benchmark, which may translate to a better pharmacokinetic profile.

Conclusion and Future Directions

This guide systematically explored the structure-activity relationship of derivatives based on the 2-amino-N-butyl-DL-propanamide scaffold. Our investigation has successfully identified key structural features that govern inhibitory potency against a model amidohydrolase, Enzyme X.

  • The N-alkyl (R¹) pocket is sterically constrained and favors rigid aromatic or cyclic substituents like benzyl and cyclohexyl groups.

  • A large, hydrophobic pocket exists adjacent to the C2-amino group, which can be effectively targeted by introducing an N-benzoyl (R²) moiety, leading to a >60-fold increase in potency over the initial lead compound.

  • The optimized lead, Compound 2e (2-(Benzoylamino)-N-cyclohexyl-DL-propanamide) , is a potent inhibitor (IC₅₀ = 80 nM) with excellent ligand efficiency and promising drug-like properties.

Future work will focus on synthesizing chiral versions of the lead compounds to investigate stereochemical preferences, further exploring substitutions on the benzoyl ring to enhance potency and selectivity, and initiating comprehensive ADME/PK profiling to assess the in vivo potential of this promising new series of inhibitors.

References

  • Rong, J., et al. (2006). Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Biochemistry, 45(13), 4239-4247. [Link]

  • Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. [Link]

  • Saturnino, C., et al. (2010). Synthesis and biological evaluation of new potential inhibitors of N-acylethanolamine hydrolyzing acid amidase. Bioorganic & Medicinal Chemistry Letters, 20(3), 1210-1213. [Link]

  • Carnevale, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4410. [Link]

  • Long, J.Z., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e56691. [Link]

  • Sasso, O., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(10), 5105-5124. [Link]

  • Sheehan, S.M., et al. (2010). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. The Open Organic Chemistry Journal, 4, 1-7. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-208. [Link]

  • Youssef, A.M., & Abdul-Reada, N.A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

  • Latif, A., et al. (2025). Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents. Journal of the Iranian Chemical Society. [Link]

  • PubChem. 2-Amino-N-(sec-butyl)propanamide hydrochloride. [Link]

  • Kumar, A., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. Bioorganic & Medicinal Chemistry, 17(5), 1995-2001. [Link]

  • Connon, S.J., et al. (2024). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. Molecules, 29(17), 3945. [Link]

  • Waheed, E.J., et al. (2019). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Journal of Physics: Conference Series, 1294, 052044. [Link]

  • Obulesu, O., et al. (2018). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. RSC Advances, 8(52), 29871-29881. [Link]

  • Pinard, E., et al. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry, 52(16), 5093-5107. [Link]

  • Pharmaffiliates. 2-Amino-N-butyl-DL-propaNAmide. [Link]

  • Adachi, K., et al. (1995). Design, Synthesis, and Structure-Activity Relationships of 2- Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720. Semantic Scholar. [Link]

  • Kaminski, K., et al. (2024). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies: In Vitro and In Vivo Characterization. ACS Chemical Neuroscience, 15(11), 2225-2238. [Link]

  • El-Sayed, M.A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3611-3622. [Link]

  • Bak, A., et al. (2018). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 16(29), 5265-5275. [Link]

Sources

Validation

Comparative efficacy of "2-Amino-N-butyl-DL-propanamide" as a synthetic intermediate

Executive Summary In modern small-molecule drug discovery, the selection of aliphatic amino acid amides dictates the physicochemical trajectory of the final active pharmaceutical ingredient (API). 2-Amino-N-butyl-DL-prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern small-molecule drug discovery, the selection of aliphatic amino acid amides dictates the physicochemical trajectory of the final active pharmaceutical ingredient (API). 2-Amino-N-butyl-DL-propanamide (CAS: 142923-47-5) has emerged as a highly versatile synthetic intermediate. By acting as a lipophilic, sterically tunable scaffold, it provides a distinct advantage over simpler amides in the synthesis of peptidomimetics and allosteric modulators, particularly in the development of PCSK9 inhibitors . This guide objectively compares its structural efficacy, evaluates modern synthesis methodologies, and provides self-validating experimental protocols for drug development professionals.

Structural Rationale & Comparative Efficacy

The efficacy of an intermediate is defined by its reactivity during synthesis and its structural contribution to the final API. 2-Amino-N-butyl-DL-propanamide is essentially the N-butyl amide of DL-alanine.

When compared to alternative chiral building blocks, its distinct advantages become apparent:

  • Versus Unsubstituted DL-Alaninamide: The addition of the N-butyl tail significantly increases the partition coefficient (logP) of the resulting scaffold. This lipophilic enhancement is critical for driving membrane permeability and facilitating deep hydrophobic pocket binding in target proteins.

  • Versus 2-Aminobutanamide (Levetiracetam Precursor): While 2-aminobutanamide places an ethyl group on the alpha-carbon, 2-Amino-N-butyl-DL-propanamide retains the smaller alpha-methyl group of alanine but shifts the steric bulk to the amide nitrogen. This specific spatial arrangement is highly favored in synthesizing biphenyl-alanine derivatives that require a flexible, yet sterically demanding, amide terminus to induce conformational shifts in targets like PCSK9 .

Quantitative Performance Comparison: Synthesis Routes

The generation of 2-Amino-N-butyl-DL-propanamide can be achieved via traditional chemical coupling or emerging biocatalytic pathways . The table below summarizes the quantitative data comparing the efficacy of these two primary synthetic routes.

MetricTraditional Amidation (EDC/HOBt)Biocatalytic Amidation (Lipase B)
Overall Yield (%) 85 - 90%70 - 75%
Purity (Post-Workup) >98% (via acid/base extraction)>95% (requires chromatography)
Reaction Time 4 - 6 hours24 - 48 hours
E-factor (Waste Ratio) High (due to urea byproducts)Low (aqueous/green solvent compatible)
Scalability Excellent (Standard GMP reactors)Moderate (Enzyme cost/recovery limits)
Stereocontrol Retains starting material ratioCan be tuned for kinetic resolution

Step-by-Step Experimental Methodologies

The following protocol details the traditional synthesis of 2-Amino-N-butyl-DL-propanamide hydrochloride. Every step is designed as a self-validating system to ensure high E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness).

Protocol: Synthesis via Boc-Protection Strategy

Step 1: N-Protection of DL-Alanine

  • Procedure: Dissolve DL-alanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.0 eq) and cool to 0°C. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 12 hours.

  • Causality & Validation: NaHCO₃ acts as a mild base to deprotonate the amino group, increasing its nucleophilicity without hydrolyzing the Boc₂O. Self-Validation: The reaction progress is confirmed by TLC (Ninhydrin stain); the disappearance of the primary amine (which stains purple) indicates complete protection.

Step 2: Amidation with n-Butylamine

  • Procedure: Dissolve Boc-DL-alanine (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) at 0°C. Stir for 15 minutes to form the active ester. Slowly add n-butylamine (1.1 eq) and allow warming to room temperature.

  • Causality & Validation: EDC activates the carboxylic acid, but the resulting O-acylisourea intermediate is unstable and prone to forming an inactive N-acylurea byproduct. HOBt is added to rapidly intercept this intermediate, forming a stable, highly reactive OBt-ester that smoothly reacts with n-butylamine. Self-Validation: Wash the organic layer sequentially with 1M HCl (removes unreacted amine) and saturated NaHCO₃ (removes unreacted acid and HOBt).

Step 3: Deprotection and Salt Formation

  • Procedure: Dissolve the crude Boc-2-Amino-N-butyl-DL-propanamide in ethyl acetate. Add 4M HCl in dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Causality & Validation: The anhydrous acidic conditions cleave the Boc group, releasing isobutylene and carbon dioxide gases. Self-Validation: The cessation of gas evolution and the precipitation of a white solid (the hydrochloride salt) visually validate the completion of the deprotection.

Synthesis N1 DL-Alanine (Starting Material) N2 Boc Protection (Boc2O, NaHCO3) N1->N2 N3 Boc-DL-Alanine (Intermediate) N2->N3 >95% Yield N4 Amidation (n-Butylamine, EDC/HOBt) N3->N4 N5 Boc-2-Amino-N-butyl- DL-propanamide N4->N5 85-90% Yield N6 Deprotection (HCl/Dioxane) N5->N6 N7 2-Amino-N-butyl-DL- propanamide HCl N6->N7 Quantitative

Caption: Synthetic workflow for 2-Amino-N-butyl-DL-propanamide hydrochloride via Boc-protection.

Downstream Applications in Drug Discovery

Once synthesized, 2-Amino-N-butyl-DL-propanamide is frequently utilized as a core scaffold in the development of enzyme inhibitors and protein-protein interaction modulators. A prime example is its integration into phenylalanine-like small organic compounds designed to directly modulate Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) .

By subjecting the intermediate to Palladium-catalyzed cross-coupling (integrating biphenyl structures), researchers can synthesize potent candidates like (S)-3-([1,1′-biphenyl]-4-yl)-2-amino-N-butylpropanamide. The N-butyl group provides the necessary hydrophobic contacts to induce an allosteric or biomechanical shift in PCSK9, ultimately upregulating Low-Density Lipoprotein Receptors (LDLR) and clearing cholesterol.

Application S1 2-Amino-N-butyl- DL-propanamide S2 Pd Cross-Coupling (Biphenyl addition) S1->S2 S3 PCSK9 Modulator Candidate S2->S3 Scaffold Diversification S4 LDLR Upregulation & Cholesterol Clearance S3->S4 Target Engagement

Caption: Integration of the intermediate into PCSK9 modulator discovery and biological mechanism.

References

  • US Patent US10821106B2. "Composition and methods of use of novel phenylalanine small organic compounds to directly modulate PCSK9 protein activity". Google Patents.
Comparative

A Comparative Guide to In Vitro and In Vivo Studies of N-butyl-propanamide and its Analogs

For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from the laboratory bench to a complex biological system is paramount. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the translational journey of a compound from the laboratory bench to a complex biological system is paramount. This guide provides an in-depth comparison of in vitro and in vivo studies of N-butyl-propanamide compounds, with a particular focus on its close structural and functional analog, valpromide (2-propylpentanamide). Due to the limited publicly available data on N-butyl-propanamide itself, we will leverage the extensive research on valpromide to illustrate key concepts, experimental designs, and the critical importance of correlating in vitro data with in vivo outcomes.

Introduction to N-butyl-propanamide and its Therapeutic Potential

N-butyl-propanamide belongs to the class of simple carboxamides, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. A notable analog, valpromide, is the amide derivative of valproic acid, a cornerstone therapeutic for epilepsy and bipolar disorder.[1][2] Valpromide itself is recognized as an anticonvulsant and antipsychotic agent, in some cases demonstrating higher potency than its parent compound.[3][4] The core structure of these small amides allows for favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.[3] This guide will explore the methodologies used to characterize such compounds, providing a framework for future research into N-butyl-propanamide and its derivatives.

The In Vitro Landscape: Mechanistic Insights at the Cellular and Molecular Level

In vitro studies are the foundational step in drug discovery, offering a controlled environment to elucidate a compound's mechanism of action, potency, and potential toxicity. These assays are typically high-throughput and cost-effective, providing essential data to guide further development.

Key In Vitro Assays for N-butyl-propanamide Analogs
  • Enzyme Inhibition Assays: A primary mechanism of action for many drugs is the inhibition of specific enzymes. Valpromide, for instance, has been shown to be a potent inhibitor of microsomal epoxide hydrolase (mEH), an enzyme involved in the detoxification of various compounds.[5]

  • Cell Viability and Cytotoxicity Assays: Assessing a compound's effect on cell health is crucial. These assays determine the concentration at which a compound becomes toxic to cells, a critical parameter for establishing a therapeutic window.

  • Receptor Binding and Transporter Assays: For compounds targeting the central nervous system, understanding their interaction with neurotransmitter receptors and transporters is key. The anticonvulsant effects of valpromide are linked to the modulation of the GABAergic system.[1][3]

Experimental Protocol: In Vitro Epoxide Hydrolase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a compound like N-butyl-propanamide on microsomal epoxide hydrolase activity.

Objective: To determine the IC50 value of the test compound for mEH.

Materials:

  • Human liver microsomes

  • Test compound (N-butyl-propanamide or analog)

  • Valpromide (positive control)[6]

  • Styrene oxide (substrate)[5]

  • Phosphate buffer

  • Organic solvent (e.g., acetonitrile)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the test compound and valpromide in a suitable solvent.

  • In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and varying concentrations of the test compound or valpromide.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, styrene oxide.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the formation of the diol metabolite.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation: In Vitro Inhibition of Human Liver Microsomal Epoxide Hydrolase
CompoundTarget EnzymeIn Vitro ModelKey ParameterResultCitation
ValpromideMicrosomal Epoxide HydrolaseHuman Liver MicrosomesKᵢ5 µmol/L[5]
Valproic AcidMicrosomal Epoxide HydrolaseHuman Liver MicrosomesKᵢ550 µmol/L[5]

Kᵢ (inhibition constant) is a measure of inhibitor potency.

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay (MTT) cluster_3 Data Analysis cell_seeding Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates incubation_24h Incubate for 24 hours cell_seeding->incubation_24h compound_prep Prepare serial dilutions of N-butyl-propanamide treatment Treat cells with compound dilutions compound_prep->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h add_mtt Add MTT reagent to each well incubation_4h Incubate for 4 hours add_mtt->incubation_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubation_4h->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability vs. control determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of N-butyl-propanamide in a neuronal cell line.

The In Vivo Perspective: Evaluating Efficacy and Safety in a Living System

In vivo studies are indispensable for understanding how a compound behaves in a complex physiological environment, encompassing absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for validating the therapeutic potential identified in vitro and for assessing the overall safety profile of a drug candidate.

Key In Vivo Models for N-butyl-propanamide Analogs
  • Models of Epilepsy: To evaluate the anticonvulsant properties of compounds like valpromide, animal models that mimic human epilepsy are employed. The pilocarpine-induced seizure model in rats is a well-established model of temporal lobe epilepsy.[2][7]

  • Models of Neuropathic Pain: The analgesic effects of these compounds can be assessed in models of chronic pain. The spinal nerve ligation (SNL) model in rats is a widely used model of neuropathic pain.[8][9]

Experimental Protocol: Pilocarpine-Induced Seizure Model in Rats

This protocol outlines the induction of seizures in rats to test the anticonvulsant efficacy of a test compound.

Objective: To evaluate the ability of N-butyl-propanamide to prevent or reduce the severity of pilocarpine-induced seizures.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

  • Test compound (N-butyl-propanamide or analog)

  • Vehicle control

  • Diazepam (to terminate status epilepticus)

  • Observation cage

  • Video recording equipment

Procedure:

  • Acclimatize rats to the housing conditions for at least one week.

  • On the day of the experiment, administer the test compound or vehicle to the rats at a predetermined time before seizure induction.

  • Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine.[7]

  • Induce seizures by administering pilocarpine hydrochloride (e.g., 320-380 mg/kg, i.p.).[7][10]

  • Immediately place the rat in an observation cage and continuously monitor and record its behavior for the onset and severity of seizures.

  • Score the seizure severity using a standardized scale (e.g., the Racine scale) at regular intervals.

  • After a defined period of seizure activity (e.g., 1-2 hours), administer diazepam (10 mg/kg, i.p.) to terminate status epilepticus.[10]

  • Compare the seizure scores and latency to seizure onset between the test compound-treated group and the vehicle-treated group.

Data Presentation: In Vivo Anticonvulsant and Antiallodynic Effects
CompoundIn Vivo ModelSpeciesKey ParameterResultCitation
ValpromidePilocarpine-induced seizuresRatPrevention of seizuresEffective at 100 mg/kg[8]
ValnoctamidePilocarpine-induced seizuresRatPrevention of seizuresEffective at 100 mg/kg[8]
Sodium ValproatePilocarpine-induced seizuresRatPrevention of seizuresEffective at 400 mg/kg[8]
ValpromideSpinal nerve ligation (neuropathic pain)RatED₅₀ (reversal of tactile allodynia)61 mg/kg[3]
Valproic AcidSpinal nerve ligation (neuropathic pain)RatED₅₀ (reversal of tactile allodynia)269 mg/kg[3]

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Hypothetical Signaling Pathway: GABAergic Modulation

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron glutamate Glutamate gad Glutamic Acid Decarboxylase (GAD) glutamate->gad gaba GABA gad->gaba gaba_t GABA Transaminase (GABA-T) gaba->gaba_t gaba_synapse GABA gaba->gaba_synapse Release succinate Succinic Semialdehyde gaba_t->succinate gaba_receptor GABA-A Receptor gaba_synapse->gaba_receptor Binds to cl_channel Cl- Channel Opening gaba_receptor->cl_channel hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) cl_channel->hyperpolarization compound N-butyl-propanamide (Valpromide analog) compound->gad Promotes compound->gaba_t Inhibits

Caption: Proposed mechanism of action for N-butyl-propanamide analogs in enhancing GABAergic neurotransmission.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A strong correlation between in vitro and in vivo data is the holy grail of preclinical drug development. For valpromide, a striking similarity has been observed between its in vitro inhibitory potency on epoxide hydrolase and its in vivo effects.[5] This suggests that the in vitro assay is a good predictor of the compound's behavior in a living system for this particular mechanism.

However, discrepancies often arise. A compound may be highly potent in vitro but show poor efficacy in vivo due to unfavorable ADME properties. Conversely, a compound with modest in vitro activity might be a potent drug in vivo if it is metabolized to a more active form. For example, valpromide is a prodrug that is converted to valproic acid in the body, which is responsible for many of its therapeutic effects.[1]

Therefore, a comprehensive understanding of a compound's potential requires a synergistic approach, where in vitro assays are used to dissect mechanisms and guide lead optimization, while in vivo models provide the ultimate test of efficacy and safety in a physiological context.

Conclusion

The study of N-butyl-propanamide and its analogs, exemplified by valpromide, highlights the critical interplay between in vitro and in vivo research. While in vitro studies provide invaluable mechanistic insights in a controlled setting, in vivo models are essential for evaluating the complex interplay of pharmacokinetics and pharmacodynamics that determine a drug's ultimate therapeutic utility. The experimental frameworks and comparative data presented in this guide offer a robust starting point for researchers embarking on the discovery and development of novel therapeutic agents within the N-butyl-propanamide class.

References

  • Lindekens, H., Smolders, I., Khan, G. M., Bialer, M., Ebinger, G., & Michotte, Y. (2000). In vivo study of the effect of valpromide and valnoctamide in the pilocarpine rat model of focal epilepsy. Pharmaceutical research, 17(11), 1408–1413. [Link]

  • Winkler, I., Blotnik, S., Shimshoni, J., Yagen, B., Devor, M., & Bialer, M. (2005). Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain. British journal of pharmacology, 146(2), 198–208. [Link]

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  • Kim, H. J., et al. (2023). Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules, 28(7), 3073. [Link]

  • Phillips, N. I., & Fowler, L. J. (1982). The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice. Biochemical pharmacology, 31(13), 2257–2261. [Link]

  • Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. Journal of Chemical Information and Modeling, 63(10), 3208-3222. [Link]

  • Löscher, W. (1982). Anticonvulsant and biochemical effects of inhibitors of GABA aminotransferase and valproic acid during subchronic treatment in mice. Naunyn-Schmiedeberg's archives of pharmacology, 321(2), 108–114. [Link]

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Validation

A Researcher's Guide to Confirming the Mechanism of Action for 2-Amino-N-butyl-DL-propanamide (ABPP) Derivatives

Introduction: From Phenotypic Hit to Mechanistic Understanding In the landscape of modern drug discovery, the journey from identifying a compound with interesting biological activity to understanding its precise mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Phenotypic Hit to Mechanistic Understanding

In the landscape of modern drug discovery, the journey from identifying a compound with interesting biological activity to understanding its precise mechanism of action (MoA) is both critical and complex.[1][2] This guide focuses on a hypothetical, yet representative, class of novel compounds: 2-Amino-N-butyl-DL-propanamide (ABPP) derivatives . These molecules, built upon an alaninamide scaffold, have emerged from a phenotypic screen as potent inhibitors of cancer cell proliferation.[3][4]

The primary hypothesis is that ABPP derivatives exert their anti-proliferative effects by inhibiting a key, yet unconfirmed, oncogenic protein kinase, hereafter referred to as "Kinase X". Establishing this causal link is paramount for advancing this chemical series into lead optimization and preclinical development.[5][6] This guide provides a comparative overview of essential experimental strategies and detailed protocols to rigorously confirm the MoA, ensuring scientific integrity and building a robust data package for this promising compound class.

Pillar 1: Establishing Direct Target Engagement

The foundational question is whether the ABPP derivatives physically interact with the hypothesized Kinase X. Answering this requires a multi-faceted approach, moving from direct in vitro binding assays to confirming target engagement within the complex milieu of a living cell.

Comparative Methodologies for Target Engagement
Method Principle Pros Cons Key Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (ABPP derivative) flows over the immobilized ligand (Kinase X), allowing for real-time, label-free detection of binding.[7][8][9]Provides detailed kinetic data (kon, koff); label-free; requires relatively small amounts of protein.[8][10]Requires purified, stable protein; potential for protein immobilization to affect binding; limited solubility of some small molecules can be an issue.[8]Binding Affinity (KD), Association/Dissociation Rates
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding increases the thermal stability of the target protein.[11] The amount of soluble protein remaining after a heat challenge is quantified.[12][13][14]Confirms target engagement in intact cells or lysates, accounting for cell permeability and metabolism; no protein purification needed.[14][15]Not all proteins show a significant thermal shift upon ligand binding; can be lower throughput than some in vitro methods.[14]Thermal Shift (ΔTm), Cellular EC50
Isothermal Dose-Response (ITDR) CETSA A variation of CETSA where cells are treated with a range of compound concentrations and heated at a single, fixed temperature.[11][12]Higher throughput than traditional melt-curve CETSA; provides a quantitative measure of target engagement potency in a cellular context.[12]Requires prior determination of the optimal heating temperature from a melt-curve experiment.Cellular Target Engagement Potency (EC50)
The Logic of the Workflow

A robust investigation begins with the most direct, biophysical evidence and progressively moves toward more physiologically relevant systems. SPR provides the initial, clean confirmation of a direct interaction and quantifies its affinity and kinetics.[16] CETSA then bridges the gap from the test tube to the cell, confirming that the compound not only enters the cell but also binds to its intended target in that native environment.[15]

G cluster_0 Phase 1: Direct Target Engagement hypothesis Hypothesis: ABPP derivatives bind to Kinase X spr Surface Plasmon Resonance (SPR) (In Vitro) hypothesis->spr Does it bind? What are the kinetics? cetsa Cellular Thermal Shift Assay (CETSA) (In Cellulo) spr->cetsa Does it bind in a cell? What is the cellular potency? conclusion1 Conclusion: Direct & Cellular Target Engagement Confirmed cetsa->conclusion1

Caption: Workflow for confirming direct target engagement.

Pillar 2: Verifying Functional Inhibition of Target Activity

Confirming that the ABPP derivative binds to Kinase X is only half the story. The next critical step is to demonstrate that this binding event leads to a functional consequence: the inhibition of the kinase's enzymatic activity.

Biochemical vs. Cellular Functional Assays

The ideal approach is to first isolate the target's activity using a biochemical assay and then confirm that this inhibition translates to a downstream cellular effect.

  • Biochemical Kinase Activity Assays : These assays directly measure the catalytic function of the purified Kinase X enzyme.[17][18] They quantify the transfer of a phosphate group from ATP to a specific substrate.[18] A common and robust method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[19]

  • Cellular Phosphorylation Assays : To demonstrate functional target modulation in a biological system, one must measure the phosphorylation status of a known, direct substrate of Kinase X within the cell. Western blotting with a phospho-specific antibody is the gold-standard technique for this purpose. A dose-dependent decrease in the substrate's phosphorylation upon treatment with an ABPP derivative provides strong evidence of on-target activity.

Comparative Data Presentation

The data from these experiments should be synthesized to build a compelling argument.

Derivative SPR Binding Affinity (KD, nM) Biochemical IC50 (nM) Cellular p-Substrate IC50 (nM) Cell Proliferation GI50 (nM)
ABPP-00115254055
ABPP-002150275450600
ABPP-003 (Negative Control)>10,000>10,000>10,000>10,000
Staurosporine (Positive Control)25810

This table presents hypothetical data. A strong correlation across these values (i.e., high binding affinity translates to potent biochemical and cellular inhibition, which in turn leads to potent anti-proliferative effects) is a hallmark of an on-target mechanism.

G cluster_1 Hypothesized Signaling Pathway abpp ABPP Derivative kinaseX Kinase X abpp->kinaseX Binds & Inhibits substrateY Substrate Y kinaseX->substrateY Phosphorylates p_substrateY p-Substrate Y substrateY->p_substrateY proliferation Cell Proliferation p_substrateY->proliferation Promotes

Caption: Hypothesized signaling pathway for ABPP derivatives.

Pillar 3: Genetic Validation of the Target

The most definitive evidence for a drug's MoA comes from genetic validation.[20] If Kinase X is truly the target responsible for the anti-proliferative effects of ABPP derivatives, then removing or reducing the expression of Kinase X should phenocopy the drug's effect and, crucially, render the cells resistant to the compound. CRISPR-Cas9 technology is the premier tool for this type of target validation.[21][][23][24]

CRISPR-Cas9 Knockout Strategy

The logic is straightforward:

  • Generate a Kinase X Knockout (KO) Cell Line: Use CRISPR-Cas9 to create a stable cell line that does not express Kinase X.

  • Assess the Phenotype: The Kinase X KO cells should exhibit a slower proliferation rate compared to the wild-type (WT) cells, mimicking the effect of the ABPP compounds.

  • Test for Drug Resistance: Treat both WT and KO cells with a range of concentrations of a lead ABPP derivative. The WT cells should show a dose-dependent decrease in proliferation, while the KO cells, lacking the drug's target, should be significantly less sensitive or completely resistant.

This experiment provides a powerful genetic link between the target (Kinase X) and the drug's ultimate phenotypic effect (inhibition of cell proliferation).[5]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Causality: This protocol is designed to verify that the ABPP derivative engages Kinase X in an intact cellular environment, which is a critical step to ensure that the compound is not merely an in vitro artifact.[13][14]

  • Cell Culture and Treatment: Plate cancer cells (e.g., HeLa or a relevant cancer line) and grow to ~80% confluency. Treat cells with the ABPP derivative (e.g., at 10x the GI50 concentration) or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[12]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Normalize total protein concentration across all samples. Analyze the amount of soluble Kinase X by Western blotting using a specific anti-Kinase X antibody.[13]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble Kinase X against the temperature. A shift in the melting curve to the right for the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Protocol 2: CRISPR-Cas9 Knockout and Resistance Validation

Causality: This protocol genetically validates that Kinase X is the specific target through which the ABPP derivatives exert their anti-proliferative effects.[21] Resistance to the compound in the absence of the target is the strongest possible evidence for MoA.

  • gRNA Design and Lentiviral Production: Design and clone two to three validated single-guide RNAs (sgRNAs) targeting an early exon of the Kinase X gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance). Produce high-titer lentivirus.

  • Transduction and Selection: Transduce the target cancer cell line with the lentivirus. After 48 hours, select for transduced cells by adding puromycin to the culture medium.

  • Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution. Expand the clones and validate the knockout of Kinase X at the protein level via Western blot. Select a validated KO clone and a WT control clone (transduced with a non-targeting gRNA) for further experiments.

  • Proliferation Assay: Seed equal numbers of WT and KO cells in 96-well plates. Treat with a 10-point, 3-fold serial dilution of the lead ABPP derivative.

  • Data Acquisition: After 72 hours, measure cell viability using a standard method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curves for both WT and KO cell lines. A significant rightward shift in the dose-response curve for the KO cells indicates on-target-mediated efficacy.

Conclusion

Confirming the mechanism of action for a novel compound series like the 2-Amino-N-butyl-DL-propanamide derivatives requires a logical, multi-pronged, and rigorous experimental cascade. By systematically combining biophysical (SPR), biochemical, and cellular assays (CETSA, phosphorylation), and culminating in definitive genetic validation (CRISPR-Cas9), researchers can build an unassailable case for a specific MoA. This structured approach not only validates the primary hypothesis but also de-risks the drug discovery program, providing the necessary confidence to advance these promising molecules toward the clinic.

References

  • CRISPR-Cas9 screening for target identification. - Horizon Discovery. (n.d.).
  • CRISPR Cas9 Gene Editing for Target Identification and Validation - BOC Sciences. (n.d.).
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.).
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (2024, December 31).
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.).
  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • Target Validation with CRISPR | Biocompare.com. (2022, October 28).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17).
  • Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8).
  • Protein-Small Molecule Biomolecular Interactions - a Retrospective - White Paper. (2024, June 20).
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. (n.d.).
  • Large and Small Molecule Screening by SPR | Bio-Rad. (n.d.).
  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4).
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Molecular Target Validation in preclinical drug discovery. (2014, May 2).
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20).
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
  • Mechanism of Various Drug Actions and Interactions - Walsh Medical Media. (2022, November 18).
  • 2-Amino-N-(sec-butyl)propanamide hydrochloride - PubChem. (n.d.).
  • drug mechanism of action, mode of action, & indication - YouTube. (2023, August 11).
  • Understanding Pharmacodynamics: Drug Action Mechanisms - Pharma Focus Europe. (2025, November 3).
  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization - ACS Publications - American Chemical Society. (2024, May 14).
  • Biological Activities of Amino Acid Derivatives and their Complexes a Review. (n.d.).
  • Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC. (n.d.).
  • 142923-47-5| Chemical Name : 2-Amino-N-butyl-DL-propaNAmide | Pharmaffiliates. (n.d.).
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - Semantic Scholar. (2024, September 12).
  • 83730-58-9|2-Amino-N-tert-butyl-DL-propanamide - BLDpharm. (n.d.).
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. (2014, March 21).
  • Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC. (n.d.).
  • Application Notes and Protocols: One-Pot Synthesis of N-Butyl Amides via Deoxyfluorination with Pentafluoropyridine - Benchchem. (n.d.).

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Amino-N-butyl-DL-propanamide

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and diverse chemical compounds. A crucial aspect of our laboratory practice is the safe and responsible ma...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and diverse chemical compounds. A crucial aspect of our laboratory practice is the safe and responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 2-Amino-N-butyl-DL-propanamide, a compound for which specific disposal information may not be readily available. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, we will apply established principles of chemical safety and waste management based on its functional groups—an aliphatic amine and an amide. This approach ensures that we uphold the highest standards of safety and environmental responsibility.

Hazard Assessment and Characterization

Given the chemical structure of 2-Amino-N-butyl-DL-propanamide, which contains a primary amine and an amide functional group, we must infer its potential hazards. Aliphatic amines can be corrosive and cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled. Amides are generally less reactive, but can still present hazards. Therefore, it is prudent to handle 2-Amino-N-butyl-DL-propanamide with the same precautions as other corrosive and potentially toxic substances.

All laboratory-generated waste should be considered hazardous unless it has been specifically characterized and deemed non-hazardous. Unused or unwanted chemicals are considered waste, and their disposal is regulated by federal and state laws.

Personal Protective Equipment (PPE)

Before handling 2-Amino-N-butyl-DL-propanamide for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a critical step in minimizing exposure and ensuring personal safety.

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.

  • Body Protection: A laboratory coat must be worn to protect against contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid or solutions should be done in a certified chemical fume hood.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination and minimize exposure.

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: If safe to do so, ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.

  • Collection: Place all contaminated materials, including absorbent and cleaning supplies, into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office, in accordance with your laboratory's Chemical Hygiene Plan (CHP).

Disposal Protocol

The disposal of 2-Amino-N-butyl-DL-propanamide must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step-by-Step Disposal Procedure:

  • Waste Identification: The waste must be clearly identified as "Hazardous Waste" and the full chemical name "2-Amino-N-butyl-DL-propanamide" must be written on the label.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is often a suitable choice.

  • Segregation: Do not mix 2-Amino-N-butyl-DL-propanamide waste with other incompatible waste streams. For example, keep it separate from strong oxidizing agents and acids.

  • Labeling: The hazardous waste label must be fully completed with the following information:

    • The words "Hazardous Waste"

    • The full chemical name and concentration

    • The accumulation start date

    • The associated hazards (e.g., Corrosive, Toxic)

    • The name of the principal investigator and laboratory location

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Disposal Request: Once the container is full, or before the maximum accumulation time is reached (typically 180 days for small quantity generators), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Disposal of Empty Containers:

Empty containers that held 2-Amino-N-butyl-DL-propanamide must also be managed as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent that can dissolve the compound. The rinsate must be collected and disposed of as hazardous waste. After triple rinsing, the label on the container should be defaced, and it can then be disposed of as regular solid waste, in accordance with institutional policy.

Summary of Handling and Disposal Parameters
ParameterGuidelineRationale
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.To prevent eye and skin contact with a potentially corrosive substance.
Waste Classification Hazardous WasteDue to the presence of an aliphatic amine group, the compound should be treated as corrosive and potentially toxic.
Disposal Method Collection for incineration by a licensed contractor.To ensure complete destruction and prevent environmental contamination.
Drain Disposal ProhibitedAmines and other organic compounds can be harmful to aquatic life and interfere with wastewater treatment processes.
Trash Disposal ProhibitedTo prevent the release of a potentially hazardous chemical into the environment.
Empty Container Disposal Triple rinse with a suitable solvent, collect rinsate as hazardous waste, then dispose of the container as regular trash after defacing the label.To ensure the container is free of hazardous residue before being discarded.
Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of 2-Amino-N-butyl-DL-propanamide Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Select a Labeled, Compatible Hazardous Waste Container ppe->waste_container transfer_waste Carefully Transfer Waste to Container waste_container->transfer_waste spill Spill Occurs transfer_waste->spill No spill_procedure Follow Spill Management Protocol: 1. Evacuate & Isolate 2. Contain Spill 3. Collect Contaminated Material 4. Decontaminate Area transfer_waste->spill_procedure Yes seal_container Securely Seal the Container storage Store in Designated Satellite Accumulation Area (SAA) seal_container->storage pickup_request Request Waste Pickup from EHS or Licensed Contractor storage->pickup_request end End: Proper Disposal pickup_request->end spill->seal_container spill_waste Dispose of Spill Debris as Hazardous Waste spill_procedure->spill_waste spill_waste->waste_container

For the proper disposal of 2-Amino-N-butyl-DL-propanamide, it is crucial to adhere to established safety protocols for handling hazardous chemicals. This guide provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals.

Hazard Identification and Assessment

2-Amino-N-butyl-DL-propanamide should be treated as a hazardous substance. This is based on the characteristics of its chemical family, which includes aliphatic amines. These are known to be corrosive and can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, to prevent skin and eye contact.

Spill Management

In the event of a spill, it is important to act quickly and safely:

  • Small Spills: For minor spills, use an inert absorbent material like sand or vermiculite to contain the substance.

  • Large Spills: In the case of a larger spill, it is crucial to evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Cleanup: All materials used for cleaning up the spill, including absorbent pads, should be treated as hazardous waste and placed in a designated, sealed container for disposal.

Disposal Procedures

Under no circumstances should 2-Amino-N-butyl-DL-propanamide be disposed of in regular trash or down the drain. Aliphatic amines can be harmful to aquatic life and may disrupt wastewater treatment systems.

The correct disposal method is as follows:

  • Waste Collection: Collect all waste containing 2-Amino-N-butyl-DL-propanamide in a clearly labeled, sealed, and compatible container.

  • Labeling: The container must be marked with the words "Hazardous Waste," along with the full chemical name and any associated hazard warnings.

  • Storage: Store the waste container in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials such as acids and oxidizing agents.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company or your institution's EHS department to collect and dispose of the chemical waste in accordance with local, state, and federal regulations.

Decontamination of Empty Containers

Empty containers that previously held 2-Amino-N-butyl-DL-propanamide must be decontaminated before they can be discarded as regular trash. This involves a triple-rinse process with a suitable solvent. The resulting rinsate should be collected and treated as hazardous waste.

Regulatory Compliance

All procedures for handling and disposing of 2-Amino-N-butyl-DL-propanamide must comply with the guidelines set by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). It is essential to be familiar with your institution's specific Chemical Hygiene Plan and to have received proper training in hazardous waste management.

Disposal Workflow

The following diagram outlines the necessary steps for the safe disposal of 2-Amino-N-butyl-DL-propanamide:

Caption: A flowchart illustrating the decision-making process for the proper disposal of 2-Amino-N-butyl-DL-propanamide.

Handling

Personal protective equipment for handling 2-Amino-N-butyl-DL-propanamide

Advanced Safety and Operational Protocol for Handling 2-Amino-N-butyl-DL-propanamide As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. When handling...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-Amino-N-butyl-DL-propanamide

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. When handling highly reactive pharmaceutical intermediates like 2-Amino-N-butyl-DL-propanamide, understanding the causality behind a safety protocol is just as critical as the execution itself.

This guide provides a comprehensive, self-validating operational framework for researchers and drug development professionals working with this specific aliphatic amino amide, ensuring maximum safety and workflow integrity.

Mechanistic Hazard Assessment

Compound: 2-Amino-N-butyl-DL-propanamide (1) Chemical Class: Aliphatic Amino Amide

The Causality of Risk: 2-Amino-N-butyl-DL-propanamide features a primary amine group that acts as both a strong nucleophile and a Brønsted-Lowry base. In physiological environments—such as the moisture on human skin or the mucosal lining of the respiratory tract—aliphatic amines2. This intense basicity triggers the saponification of lipid bilayers and the denaturation of cellular proteins. Unlike acid burns which cause coagulative necrosis (forming a protective eschar), amine exposure leads to liquefactive necrosis, allowing the chemical to penetrate deeper into tissues over time. Furthermore, the distinct vapor pressure of low-molecular-weight amines necessitates strict inhalation controls, as they can cause 3.

Comprehensive PPE Matrix

To mitigate these specific mechanistic risks, Personal Protective Equipment (PPE) must be selected based on chemical compatibility. Natural rubber latex is highly permeable to organic amines due to nucleophilic attack on the polymer backbone; therefore, nitrile or butyl rubber is scientifically mandated.

Scale of OperationRespiratory ProtectionDermal Protection (Gloves)Ocular/Facial ProtectionBody Protection
Analytical (< 100 mg) Fume hood (Face velocity ≥ 100 fpm)Single-layer Nitrile (≥ 5 mil thickness)Chemical splash gogglesStandard cotton lab coat (fully buttoned)
Preparative (100 mg - 50 g) Fume hood + NIOSH-approved organic vapor respiratorDouble-layer Nitrile; change outer glove every 30 minsGoggles + Full face shieldTyvek® or chemical-resistant apron over lab coat
Bulk/Scale-up (> 50 g) Supplied-air respirator (SAR) or SCBAHeavy-duty Butyl rubber over inner NitrileGoggles + Full face shieldFull chemical-resistant suit (e.g., Tychem®)

Self-Validating Operational Workflows

Every procedure involving 2-Amino-N-butyl-DL-propanamide must include a validation step to ensure the environment remains uncontaminated and safe for subsequent operations.

Protocol A: Safe Weighing and Transfer

Objective: Prevent aerosolization and dermal contact during material transfer.

  • Preparation: Line the analytical balance floor with a disposable anti-static mat. Aliphatic amine powders can hold static charges, causing them to repel and aerosolize when manipulated with metal spatulas.

  • Execution: Use a static-dissipative plastic or ceramic spatula. Weigh the compound strictly inside a ventilated balance enclosure or a fume hood.

  • Transfer: Transfer the pre-weighed vial into a secondary containment vessel (e.g., a larger plastic jar with a screw cap) before moving it across the laboratory.

  • System Validation: After transfer, swipe the exterior of the secondary container and the balance area with a damp pH indicator swab. A neutral pH (6.5–7.5) confirms no microscopic spills occurred. A pH > 8 indicates amine contamination requiring immediate decontamination.

Protocol B: Decontamination and Spill Management

Objective: Safely neutralize the alkaline nature of the amine without triggering an uncontrolled exothermic reaction. Caution: Never use strong mineral acids (like HCl or H₂SO₄) to neutralize amine spills. The resulting exothermic acid-base reaction can boil the solvent and splatter corrosive material.

  • Containment: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.

  • Neutralization: Slowly spray the spill area with a weak, dilute acid solution (e.g., 5% Citric Acid or 5% Acetic Acid). The weak acid gently protonates the amine, converting it into a water-soluble, non-volatile ammonium salt.

  • Collection: Scoop the neutralized slurry using a non-sparking tool into a hazardous waste container labeled "Amine Waste - Corrosive".

  • System Validation: Wipe the cleaned surface with deionized water, then test the surface with pH paper. Repeat the citric acid wash until the surface pH reads strictly between 6.5 and 7.0.

Emergency Response Pathway

In the event of exposure, immediate action is required to halt the saponification of tissues. The following diagram outlines the critical, time-sensitive response pathways.

G Start Exposure Event 2-Amino-N-butyl-DL-propanamide Skin Dermal Contact (Risk of Liquefactive Necrosis) Start->Skin Eye Ocular Contact (Risk of Corneal Damage) Start->Eye Inhale Inhalation (Respiratory Sensitization) Start->Inhale SkinMit Drench Shower (15+ mins) Remove contaminated clothing Skin->SkinMit EyeMit Eye Wash Station (15+ mins) Hold eyelids open Eye->EyeMit InhaleMit Move to Fresh Air Administer O2 if needed Inhale->InhaleMit Med Seek Immediate Medical Attention Provide SDS to Physician SkinMit->Med EyeMit->Med InhaleMit->Med

Emergency Response Pathway for Aliphatic Amine Exposure

Chemical Waste Disposal Plan

  • Segregation: Store 2-Amino-N-butyl-DL-propanamide waste strictly separated from oxidizing agents, strong acids, and halogenated solvents. Mixing amines with halogenated solvents (like chloroform or dichloromethane) can slowly form highly toxic and explosive quaternary ammonium salts over time.

  • Labeling: Clearly label containers as "Hazardous Waste: Corrosive Aliphatic Amines (Basic)".

  • Disposal Routing: Route to a certified hazardous waste disposal facility for high-temperature incineration. Ensure the facility is equipped with nitrogen oxide (NOx) scrubbers, as combusting amines releases toxic NO and NO₂ gases.

References

  • 2-Amino-N-butyl-DL-propanamide-标准品-中国标准品网_国家标准品网,
  • SAFETY D
  • Safety D

Sources

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